molecular formula C9H8O2 B1298547 4-methyl-2-benzofuran-1(3H)-one CAS No. 2211-83-8

4-methyl-2-benzofuran-1(3H)-one

Cat. No.: B1298547
CAS No.: 2211-83-8
M. Wt: 148.16 g/mol
InChI Key: DGSGLUKYJOQJLL-UHFFFAOYSA-N
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Description

4-methyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSGLUKYJOQJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348594
Record name 4-methyl-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-83-8
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-2-benzofuran-1(3H)-one (CAS 2211-83-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2-benzofuran-1(3H)-one (also known as 4-methylphthalide), a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document delves into the chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, chemical reactivity, and the known biological context of this molecule. The information is curated to support researchers in understanding and utilizing this compound as a building block in the design and synthesis of novel therapeutic agents.

Introduction: The Benzofuranone Scaffold in Drug Discovery

Benzofuranone derivatives are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse and potent biological activities.[1][2] The inherent structural features of the benzofuranone scaffold, including its aromaticity, planarity, and the presence of a reactive lactone moiety, make it a "privileged scaffold" in medicinal chemistry. These compounds have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The strategic substitution on the benzofuranone core allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of new drug candidates. This guide focuses specifically on the 4-methyl substituted derivative, this compound, providing a detailed technical resource for its scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and potential for formulation.

PropertyValueSource
CAS Number 2211-83-8[5]
Molecular Formula C₉H₈O₂[5]
Molecular Weight 148.16 g/mol [5]
IUPAC Name This compound[5]
Synonyms 4-methylphthalide, 1(3H)-Isobenzofuranone, 4-methyl-[5]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[4]
XLogP3-AA 1.7[5]

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

  • Step 1: Dissolution. 3-Methylphthalic anhydride (1.0 eq) is dissolved in a suitable solvent, such as anhydrous tetrahydrofuran (THF) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), is added portion-wise to the stirred solution at a controlled temperature, typically 0 °C to room temperature. Alternatively, a Clemmensen or Wolff-Kishner reduction of a related keto-acid precursor could be envisioned.

  • Step 3: Quenching and Work-up. After the reaction is complete (monitored by Thin Layer Chromatography), the reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Step 4: Purification. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Note: This is a generalized protocol. The optimal reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would need to be determined experimentally.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[8][9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons.

  • Aromatic Protons (3H): These protons on the benzene ring would likely appear as a multiplet in the range of δ 7.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons.

  • Methylene Protons (-CH₂-) (2H): The two protons on the carbon adjacent to the oxygen in the lactone ring are expected to appear as a singlet around δ 5.0-5.5 ppm.

  • Methyl Protons (-CH₃) (3H): The methyl group protons should give a sharp singlet at a more upfield region, likely around δ 2.2-2.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will show signals in the aromatic region, approximately δ 120-150 ppm. The carbon bearing the methyl group and the carbons of the fused ring system will have distinct chemical shifts.

  • Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring is anticipated to resonate around δ 70-75 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is approximately 148.16.[5]

  • Fragmentation Pattern: Common fragmentation pathways for phthalide-type structures may involve the loss of CO (m/z 28) or other small neutral molecules, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

  • Carbonyl Stretch (C=O): A strong absorption band characteristic of a lactone carbonyl group is expected in the region of 1750-1780 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.

  • C-O Stretch: A C-O stretching vibration for the ester linkage is expected in the range of 1000-1300 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is primarily dictated by the lactone ring and the aromatic system. Understanding its reactivity is crucial for its use as a synthetic intermediate in drug development.

Caption: Key reactivity sites of this compound.

  • Nucleophilic Acyl Substitution: The carbonyl carbon of the lactone is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions, providing access to a variety of substituted 2-hydroxymethyl-3-methylbenzoic acid derivatives. These derivatives can then be further modified to generate diverse chemical entities.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing methyl and lactone ring substituents.

  • Reduction: The lactone can be reduced to the corresponding diol (2-(hydroxymethyl)-3-methylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This diol can serve as a precursor for other classes of compounds.

Biological Context and Therapeutic Potential

While specific biological studies on this compound are limited in the public domain, the broader class of benzofuranones and phthalides has been extensively investigated for their therapeutic potential.[11][12] Derivatives of these scaffolds have demonstrated a wide array of biological activities, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

Potential Therapeutic Areas for Derivatives:

  • Anticancer Activity: Many benzofuranone derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][3]

  • Anti-inflammatory Effects: The benzofuranone core is present in several compounds with anti-inflammatory properties.

  • Antimicrobial and Antifungal Activity: The scaffold has been utilized in the design of novel antimicrobial and antifungal agents.[3]

  • Neurological Disorders: Some phthalides have been investigated for their neuroprotective effects.

The 4-methyl substitution on the aromatic ring can influence the molecule's lipophilicity and its interaction with biological targets, potentially leading to unique pharmacological profiles compared to the unsubstituted parent compound. Further biological evaluation of this compound and its derivatives is warranted to explore its therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related benzofuran compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a versatile heterocyclic compound with a promising scaffold for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential for chemical modification. While specific biological data on this particular molecule is sparse, the well-documented activities of the broader benzofuranone and phthalide families highlight its potential as a valuable building block for the discovery of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is encouraged to fully unlock its potential in drug development.

References

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  • Google Patents.
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  • Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • Google Patents.
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  • National Institute of Standards and Technology. 1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-. [Link]

Sources

Physicochemical properties of 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-2-benzofuran-1(3H)-one

Introduction

The benzofuranone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.[1] This structural class has garnered significant attention from chemical and pharmaceutical researchers, positioning these molecules as valuable lead compounds in drug discovery.[1] this compound, a specific derivative of this class, presents a unique combination of aromatic and lactone functionalities.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its chemical behavior, details authoritative experimental protocols for its characterization, and grounds all claims in verifiable scientific sources. The insights contained herein are intended to empower researchers to effectively handle, analyze, and utilize this compound in their scientific endeavors.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity. This compound is structurally defined by a bicyclic system where a furanone ring is fused to a benzene ring, with a methyl group substituent at the C4 position of the benzene ring.

Caption: Chemical structure of this compound.

The key identifiers and molecular properties are summarized in the table below.

IdentifierValueSource
IUPAC Name 4-methyl-3H-2-benzofuran-1-onePubChem[2]
CAS Number 2211-83-8PubChem[2]
Molecular Formula C₉H₈O₂PubChem[2]
Molecular Weight 148.16 g/mol PubChem[2]
Exact Mass 148.052429494 DaPubChem[2]

Core Physicochemical Properties: Data and Scientific Interpretation

The physicochemical properties of a molecule are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The following section details these properties for this compound, distinguishing between computationally predicted and experimentally determined values where applicable.

PropertyValue / Expected BehaviorSource / Rationale
Physical State Colorless to pale-yellow crystalline solidBased on related compounds[]
XLogP3 (Lipophilicity) 1.7PubChem (Computed)[2]
Topological Polar Surface Area (TPSA) 26.3 ŲPubChem (Computed)[2]
Hydrogen Bond Donors 0PubChem (Computed)[2]
Hydrogen Bond Acceptors 2 (lactone carbonyl and ether oxygen)PubChem (Computed)[2]
Aqueous Solubility ModerateInferred from TPSA and structure[2][4]
Organic Solvent Solubility High in polar protic (e.g., ethanol) and aprotic (e.g., DMSO, DMF) solventsBased on amphiphilic nature[4]
pKa -0.47 ± 0.50 (Predicted)BOC Sciences (Predicted)[]
Melting Point Data not publicly availableN/A
Boiling Point Data not publicly availableN/A
Lipophilicity and Solubility: A Duality of Character

The calculated octanol-water partition coefficient (XLogP3) of 1.7 indicates a balanced lipophilic-hydrophilic character.[2] This moderate lipophilicity is a favorable trait in drug candidates, suggesting the potential for good absorption and membrane permeability.

The molecule's solubility behavior is best understood by its amphiphilic nature.[4] It possesses a hydrophobic aromatic ring system and a hydrophilic lactone functionality. The Topological Polar Surface Area (TPSA) of 26.3 Ų is well within the range typical for compounds with moderate aqueous solubility, a value often correlated with good oral bioavailability.[2][4] The polar lactone group, with its two hydrogen bond acceptors, facilitates interaction with water molecules.[2][4] Consequently, it is expected to have moderate solubility in water and excellent solubility in polar organic solvents like methanol and ethanol.[4]

Acidity and Basicity (pKa)

With a predicted pKa of -0.47, the compound is considered neutral in physiologically relevant pH ranges.[] It lacks easily ionizable protons. However, the lactone ring, being a cyclic ester, is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the five-membered ring to form the corresponding carboxylic acid. This potential instability is a critical consideration for formulation and storage.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment, including the aromatic protons, the benzylic methylene (CH₂) protons, and the methyl (CH₃) group protons, verifying their chemical shifts, integrations, and coupling patterns. ¹³C NMR provides evidence for the number and type of carbon atoms, most notably the characteristic lactone carbonyl signal (~170-175 ppm).[5] PubChem provides access to reference ¹³C NMR spectra.[2]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact mass of 148.0524 Da.[2] The fragmentation pattern observed in GC-MS analysis, for which data is available, can further corroborate the structure.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying functional groups. The most prominent and diagnostic peak for this molecule is the strong C=O stretch of the γ-lactone ring, typically appearing in the range of 1760-1800 cm⁻¹.[5] The spectrum will also show characteristic peaks for aromatic C-H and C=C bonds.[2]

  • Purity Analysis by High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective.[6]

Experimental Protocols for Property Determination

The following protocols describe standard, field-proven methodologies for determining key physicochemical properties. Their inclusion is designed to provide a trustworthy and replicable framework for analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation cluster_analysis Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (RP-HPLC) IR->Purity Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint Final Characterized Compound with Physicochemical Profile MeltingPoint->Final

Caption: Experimental workflow for characterization of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol establishes a robust method for quantifying the purity of the target compound.

  • Instrumentation : HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation : Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a working solution by diluting to 0.1 mg/mL with a 50:50 mixture of Solvents A and B.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 25 °C.

    • UV Detection : 254 nm.

    • Gradient Program :

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration).

  • System Suitability : Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

  • Data Analysis : Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method, based on the OECD Guideline 105, is the gold standard for determining water solubility.

  • Preparation : Add an excess amount of solid this compound to a known volume of purified water (e.g., 10 mL) in a sealed, clean glass flask.

  • Equilibration : Agitate the flask at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A second flask should be agitated for 48 hours.

  • Phase Separation : Allow the flasks to stand undisturbed at the same temperature to let undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and aqueous phases.

  • Sampling and Analysis : Carefully remove an aliquot of the clear, saturated aqueous supernatant. Analyze the concentration of the dissolved compound using the previously validated HPLC method against a calibration curve.

  • Validation : The solubility values from the 24-hour and 48-hour samples should agree within acceptable limits (e.g., ±15%) to confirm that equilibrium was achieved.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related benzofurans and flammable liquids should inform handling procedures.[7][8]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[8][10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] To prevent potential hydrolysis of the lactone ring, protect from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and a promising profile of physicochemical properties for applications in research and development. Its balanced lipophilicity, moderate polar surface area, and distinct spectroscopic signatures make it an interesting candidate for further investigation. While experimental data for some physical constants like melting and boiling points are sparse, this guide provides the necessary theoretical framework and robust experimental protocols to enable researchers to fully characterize the molecule. By adhering to the principles of scientific integrity and employing the validated methods described herein, scientists can confidently advance their work with this versatile benzofuranone derivative.

References

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The Multifaceted Therapeutic Potential of Benzofuranone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuranone derivatives, heterocyclic compounds characterized by a fused benzene and furanone ring system, represent a privileged scaffold in medicinal chemistry. Their prevalence in a wide array of natural products and synthetic analogues underscores their significance as a source of diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of benzofuranone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to facilitate the discovery and development of novel benzofuranone-based therapeutic agents.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuranone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]

A. Mechanism of Action: A Multi-pronged Attack

A primary mechanism of action for many anticancer benzofuranone derivatives is the inhibition of tubulin polymerization . By disrupting the dynamics of microtubules, essential components of the cytoskeleton, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis.[4]

Furthermore, benzofuranone derivatives have been shown to modulate key signaling pathways, including the inhibition of protein kinases such as glycogen synthase kinase-3β (GSK-3β) and the mTOR signaling pathway.[3] The downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1 are also observed, further promoting programmed cell death.[5] Some derivatives also exhibit inhibitory activity against tumor-associated carbonic anhydrase isoforms, such as hCA-IX and XII.[2]

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzofuranone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

  • Halogenation: The introduction of halogen atoms, particularly bromine, at various positions can enhance cytotoxic activity.[6]

  • Aryl Substituents: The presence of substituted aryl groups can modulate the anticancer profile. For instance, certain substitutions can lead to potent and selective inhibition of specific cancer cell lines.

  • Hybrid Molecules: The hybridization of the benzofuranone scaffold with other pharmacologically active moieties, such as piperazine, has yielded compounds with significant inhibitory activity against targets like lysine-specific demethylase-1 (LSD1).[2]

C. Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of benzofuranone derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Benzofuran-isatin hybrids22dMCF-7 (Breast)3.41[1]
Benzofuran-isatin hybrids22fMCF-7 (Breast)2.27[1]
3-Oxadiazolylbenzofurans14cHCT116 (Colon)3.27[1]
3-Amidobenzofurans28gMDA-MB-231 (Breast)3.01[1]
Benzofuran-chalcones33dA-549 (Lung)2.74[2]
D. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7][8][9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuranone derivatives and a vehicle control (e.g., DMSO).[6] Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing for formazan crystal formation.[8][10]

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory disorders.[11]

A. Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory effects of benzofuranone derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways .[12] By suppressing the activation of these pathways, these compounds downregulate the production of pro-inflammatory mediators, including:

  • Nitric Oxide (NO) [13][14]

  • Prostaglandin E2 (PGE2) [5]

  • Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[12]

  • Chemokines like CCL2[5]

This inhibition of inflammatory mediators helps to alleviate the inflammatory response.

B. Signaling Pathway Visualization

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Benzofuranone Benzofuranone Derivatives MAPK MAPK Benzofuranone->MAPK inhibition Benzofuranone->IKK inhibition MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates IkB IkB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates NFkB->NFkB_nucleus Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, IL-6, TNF-α) NFkB_nucleus->Pro_inflammatory_Mediators

Caption: Inhibition of NF-κB and MAPK pathways by benzofuranone derivatives.

C. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of benzofuranone derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays.

CompoundAssayCell LineIC50 (µM)Reference
Compound 1NO InhibitionRAW 264.717.31[13][14]
Compound 3NO InhibitionRAW 264.716.5[13][14]
Compound 2NO InhibitionRAW 264.731.5[13][14]
Compound 4NO InhibitionRAW 264.742.8[13][14]
Compound 5dNO InhibitionRAW 264.752.23[12]
Fluorinated Derivative 2PGE2 InhibitionMacrophages1.92[5]
Fluorinated Derivative 3PGE2 InhibitionMacrophages1.48[5]

III. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuranone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[15]

A. Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms are still under investigation, it is believed that benzofuranone derivatives exert their antimicrobial effects by:

  • Inhibiting cell wall synthesis: This can lead to a loss of structural integrity and cell lysis.[16]

  • Increasing cell membrane permeability: This disrupts the cellular environment and leads to leakage of essential components.[16]

  • Interfering with protein and nucleic acid synthesis: This inhibits essential cellular processes, leading to cell death.[16]

B. Structure-Activity Relationship (SAR) Insights
  • Hydrophobicity: Increased hydrophobicity of the benzofuranone analogs has been correlated with enhanced antibacterial activity.[17]

  • Substituent Position: The position of substituents on the benzofuranone core can influence both the potency and the spectrum of antimicrobial activity. For example, hydroxyl groups at the C-6 position have been shown to confer excellent antibacterial activity.[18]

  • Specific Moieties: The incorporation of certain chemical groups, such as bromo substituents, can lead to potent antibacterial effects.[18]

C. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of benzofuranone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) values.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 1Staphylococcus aureus12.5[13][14]
Compound 1Salmonella typhimurium12.5[13][14]
Compound 1Escherichia coli25[13][14]
Compound 6Penicillium italicum12.5[13][14]
Hydrophobic analogVarious bacteria0.39-3.12[17]
Ketoxime derivative 38Staphylococcus aureus0.039[18]
D. Experimental Protocol: Cup-Plate Agar Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.[19][20][21]

Principle: An antimicrobial agent diffuses from a well or a cup through a solidified agar medium that has been seeded with a test microorganism. The agent inhibits the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.[19]

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Seeding the Plate: Uniformly spread the microbial inoculum over the entire surface of the agar plate.[19][20]

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.[19][20]

  • Sample Addition: Add a defined volume of the benzofuranone derivative solution (at a known concentration) into the wells.[19]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

IV. Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuranone derivatives have shown significant antioxidant potential.

A. Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of benzofuranone derivatives is their ability to act as radical scavengers . They can donate a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[22][23]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.[22][23][24][25]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[22]

Step-by-Step Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[22]

  • Sample Preparation: Prepare solutions of the benzofuranone derivatives at various concentrations.

  • Reaction Mixture: Mix the DPPH solution with the sample solutions in a test tube or a 96-well plate.[22]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[22][23]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[22]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[22]

V. Conclusion and Future Perspectives

Benzofuranone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties make them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of novel and more effective therapeutic agents. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate the biological potential of new benzofuranone derivatives. Future research should focus on optimizing the lead compounds, elucidating their detailed molecular targets, and evaluating their efficacy and safety in preclinical and clinical studies.

VI. References

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • MTT Cell Proliferation Assay. ATCC.

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.

  • MTT Assay Protocol. Springer Nature Experiments.

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  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules.

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry.

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI.

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research. Benchchem.

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2019). Molecules.

  • DPPH Radical Scavenging Assay. (2021). Molecules.

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2015). International Journal of ChemTech Research.

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (2023). Chemistry & Biodiversity.

  • Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville.

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences.

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.

  • Antibiotic Sensitivity Test By Cup Plate Diffusion Method. (2021). YouTube.

  • Can you plz explain the step by step procedure for anti-microbial testing of small molecules against Staphyloccoccus aureus using cup plate method??. (2021). ResearchGate.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules.

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar.

  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate.

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences.

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate.

  • Benzofuran – Knowledge and References. Taylor & Francis.

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology.

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  • Cup Plate Method: Significance and symbolism. (2023). Religions.

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An In-depth Technical Guide to Coumarin (C₉H₈O₂ Lactone) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Benzopyrone Core

Coumarin, a seemingly simple C₉H₈O₂ lactone, represents a foundational scaffold in medicinal chemistry and natural product science. First isolated in 1820 from the tonka bean (Dipteryx odorata), its pleasant, vanilla-like aroma has long been utilized in the fragrance industry.[1] However, its true significance for the scientific community lies in the diverse biological activities exhibited by its numerous natural and synthetic derivatives. This guide provides a comprehensive technical overview of coumarin, from its fundamental chemical identity to its synthesis, analysis, and pharmacological relevance, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The cornerstone of understanding any bioactive molecule is a precise definition of its structure and nomenclature. While the molecular formula C₉H₈O₂ can represent various isomers, the most prominent and biologically significant lactone is coumarin itself.

IUPAC Name and Synonyms

The systematic name for coumarin, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is chromen-2-one .[2] However, it is also recognized by the preferred IUPAC name 2H-1-benzopyran-2-one .[3]

Due to its long history and widespread use, coumarin is known by a plethora of synonyms. A comprehensive, though not exhaustive, list is provided below for cross-referencing in literature and chemical databases.

Category Synonyms
Common Names Coumarin, Cumarin
Systematic & Semi-Systematic 1,2-Benzopyrone, 2H-Chromen-2-one, Benzo-α-pyrone, cis-o-Coumarinic acid lactone, o-Hydroxycinnamic acid lactone
Trade/Database Identifiers Tonka bean camphor, Rattex, NSC 8774
Chemical Structure

Coumarin's structure consists of a benzene ring fused to a pyrone ring, classifying it as a benzopyrone.[1][3] This fusion of two six-membered rings, one aromatic and one heterocyclic lactone, is the source of its unique chemical properties and biological activities.

Figure 1: Chemical Structure of Coumarin (chromen-2-one).

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its handling, formulation, and analysis.

Physicochemical Data
Property Value Source
Molecular Formula C₉H₆O₂[2]
Molar Mass 146.14 g/mol [2]
Appearance Colorless crystals or white powder[2]
Odor Pleasant, sweet, vanilla-like[2]
Melting Point 68-71 °C[3]
Boiling Point 298-302 °C[3]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, ether, and chloroform.
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of coumarin.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the proton NMR spectrum of coumarin typically exhibits characteristic signals for its six protons. The two protons on the pyrone ring appear as doublets at approximately 6.43 ppm and 7.71 ppm. The four protons on the benzene ring appear in the aromatic region, typically between 7.28 and 7.54 ppm.[2][4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum in CDCl₃ will show nine distinct signals corresponding to the nine carbon atoms in the coumarin structure. Key signals include the lactone carbonyl carbon (C2) at around 160.6 ppm, and the olefinic carbons of the pyrone ring (C3 and C4) at approximately 116.6 ppm and 143.5 ppm, respectively. The remaining six signals for the benzenoid carbons appear between 116.7 and 154.0 ppm.[2]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of coumarin is characterized by a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹. Other significant bands include those for C=C stretching in the aromatic and pyrone rings, and C-O stretching of the ester group.[5]

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of coumarin shows a prominent molecular ion peak (M⁺) at m/z 146. A characteristic fragmentation pattern involves the loss of carbon monoxide (CO) to give a fragment ion at m/z 118, which corresponds to the benzofuran radical cation.[6]

Synthesis and Extraction Protocols

The availability of coumarin and its derivatives for research and development relies on efficient synthetic and extraction methodologies.

Chemical Synthesis: The Pechmann Reaction

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[7]

G Reactants Phenol + β-Keto Ester AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Reactants->AcidCatalyst Initiation Intermediate Transesterification & Intramolecular Michael Addition AcidCatalyst->Intermediate Catalysis Dehydration Dehydration Intermediate->Dehydration Cyclization Coumarin Coumarin Product Dehydration->Coumarin Aromatization

Figure 2: Workflow for the Pechmann Condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the reaction mixture while cooling in an ice bath to maintain a temperature below 10 °C.

  • Reaction: After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction mixture will become viscous and may solidify.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (50 g). A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Causality: The strong acid protonates the carbonyl of the β-keto ester, making it more electrophilic for the initial transesterification with the phenol. The acid then catalyzes the intramolecular Michael addition of the activated phenol onto the α,β-unsaturated ester, followed by dehydration to form the coumarin ring.

Extraction from Natural Sources

Coumarin is abundant in various plants, most notably the tonka bean.[8] Extraction from these natural sources is a common method for obtaining the compound.

Experimental Protocol: Soxhlet Extraction of Coumarin from Tonka Beans

  • Sample Preparation: Grind dried tonka beans into a fine powder to increase the surface area for extraction.

  • Soxhlet Setup: Place the powdered tonka beans into a thimble and insert it into a Soxhlet extractor.

  • Extraction: Fill the round-bottom flask of the Soxhlet apparatus with a suitable solvent, such as ethanol or petroleum ether.[9] Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the coumarin. This process is allowed to run for several hours (e.g., 6-8 hours).

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to obtain a concentrated crude extract.

  • Purification: The crude extract can be further purified by recrystallization or column chromatography to isolate pure coumarin.[9]

Causality: The continuous cycling of fresh, hot solvent over the plant material in a Soxhlet apparatus allows for an efficient and exhaustive extraction of coumarin, which is soluble in the chosen organic solvent.

Analytical Methodologies

Accurate quantification of coumarin in various matrices is crucial for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[10][11]

Experimental Protocol: HPLC Quantification of Coumarin

  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is typically used.[10]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape. The elution can be isocratic or a gradient.[12]

  • Detection: Coumarin can be detected by UV absorbance at approximately 275 nm.[11]

  • Standard Preparation: Prepare a series of standard solutions of pure coumarin in the mobile phase at known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing coumarin in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: The concentration of coumarin in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biosynthesis and Pharmacological Significance

Biosynthesis in Plants

Coumarin is a secondary metabolite synthesized in plants via the phenylpropanoid pathway.[13] The biosynthesis begins with the amino acid phenylalanine.

G Phenylalanine Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H oHydroxycinnamicAcid o-Hydroxycinnamic Acid pCoumaricAcid->oHydroxycinnamicAcid C2'H Coumarin Coumarin oHydroxycinnamicAcid->Coumarin Lactonization

Figure 3: Simplified Biosynthetic Pathway of Coumarin.

Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and coumarate 2'-hydroxylase (C2'H).[14] The final step involves the lactonization of o-hydroxycinnamic acid to form the stable coumarin ring.

Pharmacological Profile and the Anticoagulant Connection

It is a critical distinction that coumarin itself is not an anticoagulant .[3] The potent anticoagulant activity associated with this class of compounds arises from its derivatives, most notably the 4-hydroxycoumarins such as warfarin and dicoumarol.[1][3]

These derivatives act as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is essential for the recycling of vitamin K. This, in turn, prevents the γ-carboxylation of several glutamate residues in prothrombin and other clotting factors (Factors VII, IX, and X), rendering them inactive and thus inhibiting blood coagulation.[1][15]

Beyond the anticoagulant effects of its derivatives, the coumarin scaffold is a "privileged structure" in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including:

  • Anti-inflammatory [16]

  • Anticancer [1]

  • Antibacterial and Antifungal [16]

  • Antiviral [16]

  • Neuroprotective

The versatility of the coumarin core makes it a valuable starting point for the design and synthesis of novel therapeutic agents.

Pharmacokinetics and Metabolism

When administered orally, coumarin undergoes extensive first-pass metabolism in the liver.[17] The primary metabolic pathway in humans is 7-hydroxylation, catalyzed by the cytochrome P450 enzyme CYP2A6, to form the major metabolite 7-hydroxycoumarin (umbelliferone).[18] This metabolite is then rapidly conjugated and excreted. The bioavailability of unmetabolized coumarin is generally low.[17]

Conclusion and Future Directions

Coumarin (C₉H₈O₂ lactone), or chromen-2-one, is a molecule of profound importance in chemical and biological sciences. Its well-defined structure, accessible synthesis, and the diverse bioactivities of its derivatives ensure its continued relevance in drug discovery and development. For researchers, a solid grasp of its nomenclature, properties, synthesis, and analytical methods is fundamental. The coumarin scaffold serves as a testament to how a simple natural product can inspire the development of a vast array of compounds with significant therapeutic potential. Future research will undoubtedly continue to explore the modification of the coumarin nucleus to develop novel agents with enhanced efficacy and selectivity for a variety of disease targets.

References

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  • Jamel, N. M. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Retrieved from [Link]

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  • Spirtovic-Halilovic, S., et al. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
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  • OUCI. (n.d.). Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. Retrieved from [Link]

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  • Ritschel, W. A., & Grummich, K. W. (1987). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. Arzneimittel-Forschung, 37(11), 1311-1314.
  • MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]

  • Lowenthal, J., & MacFarlane, J. A. (1967). The nature of the antagonism between vitamin K and coumarin anticoagulants. Journal of Pharmacology and Experimental Therapeutics, 157(3), 672-680.
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  • Shimadzu. (n.d.). Simultaneous Quantitative Analysis of Coumarin and Cinnamaldehyde in Cinnamon Produced in Different Regions. Retrieved from [Link]

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An In-depth Technical Guide to the Natural Sources and Analogues of Benzofuranone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of benzofuranone compounds, their origins in nature, and the development of their synthetic analogues for therapeutic applications. We will delve into the methodologies for their isolation and characterization, explore their diverse biological activities, and examine the underlying mechanisms of action.

Introduction to the Benzofuranone Scaffold

Benzofuranones, and their close relatives the benzofurans, are a significant class of heterocyclic compounds characterized by a fused benzene and furanone ring system. This structural motif is prevalent in a vast array of natural products and serves as a privileged scaffold in medicinal chemistry.[1][2] The inherent reactivity and structural rigidity of the benzofuranone core allow for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents. These compounds have garnered considerable attention from chemical and pharmaceutical researchers worldwide due to their extensive biological activities, positioning them as promising natural drug lead compounds.[3][4]

Natural Occurrence of Benzofuranone Compounds

Benzofuranone compounds are ubiquitously distributed in nature, having been isolated from a wide variety of terrestrial and marine organisms.[3] They are particularly abundant in higher plants and are also produced by various fungal species.

The Plant Kingdom: A Rich Reservoir

Higher plants are a primary source of benzofuranone derivatives, with the highest number of such compounds discovered in the Asteraceae (sunflower), Rutaceae (citrus), Liliaceae (lily), and Cyperaceae (sedge) families.[3][4]

Key plant species from which benzofuranones and related benzofurans have been isolated include:

  • Krameria ramosissima[3][4][5]

  • Machilus glaucescens[3][4][5]

  • Ophryosporus lorentzii[3][4][5]

  • Ophryosporus charua[3][4][5]

  • Zanthoxylum ailanthoidol[3][4][5]

  • Various species of the Moraceae family (mulberry)[1]

  • Aglaia perviridis and Aglaia odorata[6]

One of the most well-known groups of plant-derived benzofuran-related compounds are the furocoumarins, such as psoralen. Psoralen, found in plants like limes, lemons, and parsnips, is formed by the fusion of a furan ring with a coumarin (a benzopyran-2-one).[3][4]

The Fungal Kingdom: An Emerging Source

Fungi, particularly those from unique ecological niches like marine environments, are increasingly being recognized as a prolific source of novel benzofuranone compounds. For instance, 5-Hydroxybenzofuran-2-one has been identified as a metabolite in fungi, highlighting its role in fungal secondary metabolism.[7]

Notable examples include:

  • A marine fungal strain, Talaromyces amestolkiae YX1, isolated from the mangrove plant Kandelia obovata, was found to produce two novel benzofuran compounds with α-glucosidase inhibitory activity.[3]

  • Studies on the mangrove-derived fungus Eurotium rubrum MA-150 have led to the isolation of various benzofuranone derivatives.[7]

Methodological Workflow: From Natural Source to Pure Compound

The isolation and characterization of benzofuranones from their natural sources is a multi-step process that requires careful selection of extraction and purification techniques. The rationale behind this workflow is to progressively enrich the target compounds while removing impurities.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation A Plant/Fungal Biomass (Dried & Powdered) B Solvent Extraction (e.g., Maceration, Soxhlet) A->B Solvent (e.g., EtOAc, MeOH) C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection D->E Gradient Elution F Semi-preparative HPLC E->F Bio-assay Guided G Pure Benzofuranone F->G H Spectroscopic Analysis (NMR, MS, IR, UV) G->H I Structure Confirmation H->I

Caption: A generalized workflow for the isolation and characterization of benzofuranones.

Experimental Protocol: Extraction and Preliminary Fractionation

This protocol describes a standard procedure for obtaining a crude extract enriched with benzofuranones from a plant source.

Rationale: The choice of ethyl acetate (EtOAc) as the extraction solvent is based on its intermediate polarity, which is ideal for extracting a wide range of secondary metabolites, including benzofuranones, while minimizing the co-extraction of highly polar compounds like sugars and chlorophyll.

  • Preparation of Biomass: Air-dry the collected plant material (e.g., leaves, stems) at room temperature until brittle. Grind the dried material into a fine powder to increase the surface area for solvent penetration.

  • Solvent Maceration: Submerge the powdered biomass in ethyl acetate in a large vessel (e.g., a 1:10 solid-to-solvent ratio, w/v). Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethyl acetate extract.

  • Solvent-Solvent Partitioning (Optional): For further fractionation, the crude extract can be dissolved in 90% aqueous methanol and partitioned against n-hexane to remove non-polar constituents like fats and waxes. The methanol layer, containing the benzofuranones, is then collected and concentrated.

Chromatographic Purification

The crude extract is a complex mixture requiring further separation. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) is the standard approach.

Rationale: Silica gel column chromatography serves as a bulk separation technique, fractionating the extract based on polarity. HPLC provides high-resolution separation, allowing for the isolation of individual compounds in high purity. A C18 reversed-phase column is often used in HPLC, as it effectively separates compounds based on their hydrophobicity.

  • Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column. The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Bioassay-Guided Fractionation: Fractions exhibiting the desired biological activity (e.g., cytotoxicity, antimicrobial activity) are prioritized for further purification.

  • Semi-Preparative HPLC: The active fractions are subjected to semi-preparative HPLC using a reversed-phase C18 column and an appropriate mobile phase (e.g., a gradient of methanol and water) to isolate the pure benzofuranone compounds.

Synthetic Analogues and Therapeutic Applications

While natural benzofuranones are excellent starting points, synthetic chemistry allows for the creation of analogues with improved pharmacological properties.[8] Medicinal chemists synthesize derivatives to enhance potency, selectivity, and pharmacokinetic profiles.[2] Well-known synthetic or naturally occurring substituted benzofuran derivatives with significant clinical use include Amiodarone (an antiarrhythmic agent) and Bufuralol (a β-adrenergic blocker).[2]

Key Synthetic Strategies

Numerous methods have been developed for the synthesis of the benzofuranone core. Recent advancements include:

  • Gold-Catalyzed Cycloisomerization: This method involves the cyclization of o-alkynyl phenols with alcohols or acids, catalyzed by a gold complex.[8]

  • Metal-Free Treatment: An alternative approach involves the treatment of benzofurans with alcohols, acids, or water to yield benzofuran-3(2H)-ones.[8]

  • Palladium-Catalyzed Reactions: Palladium nanoparticles have been used to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions.[9]

Biological Activities and Structure-Activity Relationships (SAR)

Benzofuranone derivatives exhibit a remarkable spectrum of biological activities.[3][4] Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the benzofuranone scaffold influence its therapeutic effects.

Compound/Derivative Class Biological Activity Key Structural Features & SAR Insights Reference
Ailanthoidol Anti-tumor, AntibacterialA naturally occurring benzofuran with recognized bioactivity.[3],[5]
Chalcone-Benzofuranone Hybrids AnticancerCytotoxic against MCF-7 and PC-3 cancer cell lines. The chalcone moiety enhances the anticancer effect.[3],[4]
2-Arylbenzofurans Anticancer, Anti-inflammatoryThe 2-aryl substitution is a common feature in bioactive natural products. Halogen substitution on the N-phenyl ring can enhance cytotoxicity.[5],[2]
Usnic Acid AntibioticA dibenzofuran derivative effective against Gram-positive bacteria, including multi-drug resistant strains.[3]
MCC1019 (Synthetic) Anticancer (Lung Cancer)A bromomethyl-substituted benzofuran that acts as a selective inhibitor of the PLK1 PBD signaling pathway.[2]

Mechanisms of Action in Disease Modulation

The therapeutic potential of benzofuranones stems from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Activity

Many benzofuranone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[2] For example, the synthetic derivative MCC1019 has been shown to inactivate the AKT signaling pathway in lung adenocarcinoma cells, leading to mitotic catastrophe.[2]

G cluster_pathway Simplified PLK1/AKT Signaling in Cancer GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor AKT AKT (Serine/Threonine Kinase) Receptor->AKT Activates PLK1 PLK1 PBD AKT->PLK1 Activates Proliferation Cell Proliferation & Survival PLK1->Proliferation Promotes Mitosis Benzofuranone Benzofuranone Derivative (MCC1019) Benzofuranone->AKT Inactivates Benzofuranone->PLK1 Inhibits

Caption: Inhibition of the PLK1/AKT pathway by a benzofuranone derivative.

Antimicrobial and Antiviral Activity

Benzofuranones have demonstrated efficacy against a range of pathogens.[2][4] For instance, certain synthetic benzofuran-based pyrazoline-thiazole derivatives have shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[3] Additionally, novel macrocyclic benzofuran compounds have been discovered with anti-hepatitis C virus activity.[3][4]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of some benzofuranones are attributed to their ability to inhibit the production of pro-inflammatory cytokines.[3] Their antioxidant activity often stems from the ability of the phenolic hydroxyl groups present on the scaffold to scavenge free radicals, thus mitigating oxidative stress.

Conclusion and Future Directions

Benzofuranone compounds, sourced from the rich chemical diversity of the natural world, represent a validated and highly promising scaffold for drug discovery. Their wide range of potent biological activities, from anticancer to antimicrobial, ensures their continued relevance in medicinal chemistry. Future research will likely focus on:

  • Exploring Untapped Natural Sources: Bioprospecting in unique environments, such as deep-sea vents and extreme terrestrial habitats, may yield novel benzofuranone structures.

  • Advanced Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the creation of complex and diverse analogue libraries.

  • Mechanism-of-Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by benzofuranones will enable the rational design of next-generation therapeutics with enhanced selectivity and reduced side effects.

The convergence of natural product chemistry, synthetic innovation, and molecular biology will undoubtedly unlock the full therapeutic potential of the benzofuranone scaffold in the years to come.

References

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  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

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  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(2), 1689–1717. [Link]

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Potential therapeutic applications of the benzofuran scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Benzofuran

I'm starting with a broad search for "benzofuran scaffold therapeutic applications" to gain a general understanding. From there, I'll dive into more specific investigations focusing on the diverse biological activities of benzofuran.

Expanding Scope: Benzofuran

Defining Benzofuran's Role

My initial explorations have proven fruitful. I've confirmed that the benzofuran scaffold is indeed a "privileged structure" in medicinal chemistry. It appears to be associated with an impressive array of therapeutic applications, from anticancer and antimicrobial properties to anti-inflammatory action. Now, I'm ready to delve deeper.

Expanding the Therapeutic Scope

I'm now zeroing in on the specific therapeutic areas of interest. The initial overview validated the benzofuran scaffold's broad appeal, but now I'm gathering details on anticancer, antimicrobial, and anti-inflammatory applications. I'm focusing on synthesis routes, SAR data, and quantitative information suitable for clear presentation. This structured approach should allow me to create the requested detailed technical guide.

Reviewing Benzofuran Data

I'm currently immersed in the results from those extensive searches, and they've been quite fruitful. I've uncovered a substantial amount of information regarding the benzofuran scaffold's therapeutic potential, encompassing its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. I am also finding numerous relevant review articles.

Gathering Detailed Examples

I'm now focusing on specific, illustrative examples to enrich the guide. While the initial searches were broad, I need more details. Specifically, I am searching for step-by-step experimental protocols for the synthesis and biological evaluation of benzofuran derivatives. I'm also looking for quantitative data like IC50 values. I'm also trying to find informative details for signaling pathway diagrams, and which pathways are most affected.

Refining Search Strategies

I'm now focusing on refining my search strategies to extract specific details. My initial sweeps brought back helpful material on the applications of benzofuran, along with synthesis reviews and structure-activity information. I'm focusing on finding detailed protocols and data, such as IC50 values. I will also be seeking illustrative signaling pathway diagrams.

Collecting relevant data points

I've been gathering some crucial data points. The focus now is on 2-arylbenzofuran synthesis. I am also investigating relevant biological assay protocols. Specifically, MTT assays for cytotoxicity and the Griess test for NO production. I believe this collection of data will prove useful.

Synthesizing Collected Data

I've moved on to the next phase. I'm structuring the technical guide, organizing the collected data into a logical flow. The plan is to present the benzofuran scaffold, followed by dedicated sections for each major therapeutic application. Each section will detail the mechanism of action, with quantitative data in tables, and a detailed experimental protocol. I'm also preparing DOT diagrams for signaling pathways, general workflow, and compiling the reference list. I have enough information now to create the in-depth guide.

An In-Depth Technical Guide to the Safety and Toxicity Profile of 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicity profile of 4-methyl-2-benzofuran-1(3H)-one (CAS RN: 2211-83-8), a substituted isobenzofuranone.[1] In the absence of direct toxicological data for this specific molecule, this document employs a predictive toxicology approach, leveraging structure-activity relationships (SAR) and read-across data from the broader classes of benzofuran and isobenzofuranone derivatives. We will delve into the known toxicological endpoints of these related compounds, including genotoxicity, cytotoxicity, and metabolism, to construct a plausible, albeit predictive, safety profile for this compound. Furthermore, this guide outlines a tiered, systematic experimental workflow for the comprehensive toxicological evaluation of this compound, adhering to internationally recognized guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the assessment of novel chemical entities.

Introduction: The Benzofuran and Isobenzofuranone Scaffolds

Benzofuran and its isomers, such as isobenzofuranone, are prevalent heterocyclic motifs found in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them attractive scaffolds in drug discovery.[3][4][5] However, the biological activity of these compounds is intrinsically linked to their potential for toxicity. A thorough understanding of their safety profile is therefore paramount for any developmental consideration.

Predictive Toxicological Assessment of this compound

Based on the toxicological data of related benzofuran and isobenzofuranone derivatives, we can infer a potential safety and toxicity profile for this compound.

Genotoxicity

Several studies have indicated that benzofuran and its derivatives can exhibit genotoxic effects.[6][7] The mechanism of genotoxicity for some benzofurans is believed to involve metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides, which can then form adducts with DNA.[7] While some benzofuran derivatives have shown mutagenic potential in bacterial reverse mutation assays (Ames test), others have been found to be non-mutagenic.[7] The genotoxic potential of substituted l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives has been observed at concentrations in the range of 10⁻⁸ to 10⁻⁶ M in MCF-7 cells.[6]

Prediction for this compound: Given the benzofuran core, there is a potential for metabolic activation and subsequent genotoxicity. The presence of the methyl group at the 4-position could influence the rate and site of metabolism, potentially altering the formation of reactive metabolites. Therefore, a thorough evaluation of its genotoxic potential is warranted.

Cytotoxicity

Substituted isobenzofuranones have demonstrated cytotoxic activity against various human cancer cell lines.[8][9][10] For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown significant antiproliferative effects against leukemia, glioblastoma, and melanoma cell lines.[8][9] The cytotoxic activity appears to be dependent on the nature and position of the substituents on the isobenzofuranone scaffold.[10] Some derivatives have been shown to induce apoptosis or necrosis, suggesting multiple mechanisms of cell death.[8]

Prediction for this compound: The isobenzofuranone core suggests a potential for cytotoxic activity. The 4-methyl substituent may modulate this activity. It is plausible that this compound could exhibit selective cytotoxicity against certain cell types.

Metabolism

The metabolism of benzofuran derivatives is a critical determinant of their toxicological profile. Studies on various benzofurans have shown that metabolism can proceed through several pathways, including hydroxylation of the aromatic ring and the furan ring, as well as opening of the furan ring.[11][12][13][14] These metabolic transformations are primarily mediated by cytochrome P450 (CYP) enzymes.[11] The specific metabolites formed can be either detoxification products or, in some cases, more toxic reactive intermediates.

Prediction for this compound: It is anticipated that this compound will undergo metabolism, likely involving hydroxylation of the benzene ring and potentially the methyl group. The lactone ring of the isobenzofuranone structure might also be subject to hydrolysis. Understanding the metabolic fate of this compound is crucial for a comprehensive safety assessment, as metabolism can lead to either detoxification or bioactivation.

Proposed Experimental Workflow for Toxicological Evaluation

To definitively establish the safety and toxicity profile of this compound, a tiered and systematic experimental approach is essential. The following workflow is proposed, aligning with international standards such as the OECD Guidelines for the Testing of Chemicals.[15][16][17][18][19]

Tier 1: In Vitro Toxicology

The initial phase of testing focuses on in vitro assays to rapidly assess key toxicological endpoints, minimize animal use, and guide further studies.[20][21][22][23]

3.1.1. Genotoxicity Assays

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): To evaluate the potential of the compound and its metabolites to induce gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): To assess the potential to induce chromosomal damage.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD TG 476 or 490): To detect gene mutations in mammalian cells.

3.1.2. Cytotoxicity Assays

  • Neutral Red Uptake Assay (OECD TG 129): To assess cytotoxicity in a variety of cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation).

  • MTT/XTT Assay: To determine cell viability and proliferation in a panel of human cell lines, including both cancerous and non-cancerous lines, to assess potency and selectivity.

3.1.3. In Vitro Metabolism

  • Metabolic Stability in Liver Microsomes (Human and Rodent): To determine the intrinsic clearance and identify the primary metabolic pathways.

  • Metabolite Identification using LC-MS/MS: To characterize the major metabolites formed.

  • CYP450 Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism.

3.1.4. Other In Vitro Endpoints

  • In Vitro Phototoxicity (OECD TG 432): To assess the potential for light-induced toxicity.

  • Skin Sensitization (e.g., DPRA, KeratinoSens™, h-CLAT - OECD TG 442C, 442D, 442E): To evaluate the potential to cause skin sensitization.

Tier1_In_Vitro_Toxicology cluster_genotox Genotoxicity cluster_cytotox Cytotoxicity cluster_metabolism Metabolism cluster_other Other Endpoints Ames Ames Test (OECD TG 471) Micronucleus Micronucleus Test (OECD TG 487) GeneMut Gene Mutation Test (OECD TG 476/490) NRU Neutral Red Uptake (OECD TG 129) MTT MTT/XTT Assay Stability Metabolic Stability MetID Metabolite ID Stability->MetID CYP_Pheno CYP Phenotyping MetID->CYP_Pheno Photo Phototoxicity (OECD TG 432) SkinSens Skin Sensitization (OECD TG 442C/D/E) Start This compound Start->Ames Start->Micronucleus Start->GeneMut Start->NRU Start->MTT Start->Stability Start->Photo Start->SkinSens

Figure 1: Tier 1 In Vitro Toxicology Workflow.
Tier 2: In Vivo Acute and Mechanistic Studies

Should the in vitro data suggest a potential for significant toxicity, or if the intended use of the compound requires it, targeted in vivo studies would be initiated.

3.2.1. Acute Oral Toxicity (OECD TG 420, 423, or 425)

  • To determine the acute toxic dose and identify signs of toxicity.

3.2.2. Preliminary Toxicokinetics

  • To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model.

3.2.3. Mechanistic Studies

  • If a specific in vitro toxicity is observed (e.g., hepatotoxicity), targeted in vivo studies could be designed to investigate the mechanism of action.

Tier2_In_Vivo_Studies InVitro_Data Tier 1 In Vitro Data (Positive Findings) Go_NoGo Risk Assessment Go/No-Go Decision InVitro_Data->Go_NoGo Acute_Tox Acute Oral Toxicity (OECD TG 420/423/425) Go_NoGo->Acute_Tox Go Toxicokinetics Preliminary Toxicokinetics Acute_Tox->Toxicokinetics Mechanistic Mechanistic In Vivo Studies Toxicokinetics->Mechanistic Tier3 Proceed to Tier 3 (Sub-chronic studies) Mechanistic->Tier3

Figure 2: Decision-making process for initiating Tier 2 studies.
Tier 3: Repeated Dose Toxicity Studies

If the compound progresses, repeated dose toxicity studies are necessary to evaluate the effects of longer-term exposure.

  • 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407): To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 408): For a more comprehensive assessment of chronic toxicity.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of Tier 1 In Vitro Toxicology Data

AssayEndpointResultConcentration/Dose RangeInterpretation
Ames Test (OECD 471)MutagenicityNegativeUp to 5000 µ g/plate Not mutagenic in bacteria.
Micronucleus (OECD 487)ClastogenicityPositive> 50 µMPotential to induce chromosomal damage at high conc.
NRU (HepG2)Cytotoxicity (IC50)75 µM1 - 200 µMModerate cytotoxicity to liver cells.
Metabolic Stabilityt½ (human microsomes)30 min1 µMModerate metabolic clearance.

Conclusion

While direct toxicological data for this compound is currently unavailable, a predictive assessment based on the known toxicology of related benzofuran and isobenzofuranone derivatives suggests a potential for genotoxicity and cytotoxicity. This technical guide provides a robust, tiered experimental workflow to definitively characterize the safety and toxicity profile of this compound. The proposed studies, aligned with international regulatory guidelines, will provide the necessary data to make informed decisions regarding the future development of this compound. The principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) are central to this proposed strategy, emphasizing in vitro methods in the initial stages of evaluation.

References

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-methyl-2-benzofuran-1(3H)-one, also known as 4-methylphthalide. Phthalides are a class of bicyclic lactones that serve as crucial building blocks in the development of pharmaceuticals and other fine chemicals.[1][2] The protocol detailed herein focuses on the selective catalytic hydrogenation of 3-methylphthalic anhydride, a method selected for its high efficiency, operational simplicity, and atom economy. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible procedure complete with mechanistic insights, safety protocols, and characterization data.

Introduction and Synthetic Strategy

This compound (CAS No: 2211-83-8) is a substituted phthalide derivative. The phthalide skeleton is a common motif found in numerous natural products and is a valuable intermediate for synthesizing more complex heterocyclic compounds.[2][3] While several methods exist for phthalide synthesis, including ortho-lithiation of benzamides followed by cyclization[3] and rhodium-catalyzed C-H activation[2][4], many of these routes require multi-step procedures or specialized catalysts.

This application note details a more direct and scalable approach: the selective reduction of a single carbonyl group of 3-methylphthalic anhydride. Catalytic hydrogenation is a well-established industrial and laboratory technique that employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), to facilitate the addition of hydrogen across a functional group.[5] This method is particularly advantageous for its high selectivity in reducing the anhydride to the desired lactone (phthalide) while preserving the aromatic ring, leading to a clean reaction profile and high product yield.[6]

Mechanism and Scientific Rationale

The conversion of 3-methylphthalic anhydride to 4-methylphthalide via catalytic hydrogenation is a selective reduction process. The reaction proceeds through the following key stages:

  • Adsorption: Both hydrogen gas and the 3-methylphthalic anhydride substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The Pd metal surface dissociatively chemisorbs molecular hydrogen (H₂), breaking the H-H bond to form reactive palladium-hydride species.

  • Selective Carbonyl Reduction: One of the two carbonyl groups of the anhydride is preferentially attacked by the activated hydrogen atoms. This selective reduction is a key feature of the process, leading to the formation of a hydroxyl-carboxylic acid intermediate directly on the catalyst surface.

  • Intramolecular Cyclization (Lactonization): The intermediate rapidly undergoes intramolecular esterification (lactonization), where the newly formed hydroxyl group attacks the adjacent carboxylic acid function to form the stable five-membered lactone ring of the phthalide.

  • Desorption: The final product, 4-methylphthalide, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The conditions are controlled (moderate temperature and pressure) to ensure the selective reduction of the anhydride carbonyl without hydrogenating the aromatic benzene ring, which would require much harsher conditions.

Experimental Workflow Diagram

The overall process from starting material to purified product is outlined in the workflow diagram below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start 3-Methylphthalic Anhydride solvent Add Ethyl Acetate start->solvent catalyst Add Pd/C Catalyst (under inert atmosphere) solvent->catalyst vessel Charge Hydrogenation Vessel catalyst->vessel purge Purge with N₂ then H₂ vessel->purge react Pressurize & Heat (50 psi H₂, 60-80°C, 8-16h) purge->react filter Filter through Celite® to remove Pd/C react->filter evap Solvent Removal (Rotary Evaporation) filter->evap purify Recrystallization evap->purify product This compound purify->product

Caption: High-level workflow for the synthesis of 4-methylphthalide.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )PuritySupplierNotes
3-Methylphthalic anhydride162.14≥98%Major Chemical SupplierCAS: 4792-30-7
Palladium on Carbon (10% Pd)N/AMajor Chemical SupplierDegussa type, handle with care
Hydrogen (H₂) gas2.02High PurityGas SupplierExtremely flammable
Ethyl Acetate (EtOAc)88.11AnhydrousMajor Chemical SupplierSolvent
Celite® 545N/AMajor Chemical SupplierFilter aid
Nitrogen (N₂) gas28.01High PurityGas SupplierFor inert atmosphere

4.2 Step-by-Step Procedure

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a 250 mL Parr shaker flask) equipped with a magnetic stir bar, add 3-methylphthalic anhydride (8.11 g, 50.0 mmol).

  • Solvent Addition: Add anhydrous ethyl acetate (100 mL) to the vessel to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen gas, carefully add 10% palladium on carbon (0.53 g, ~5 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Always handle in an inert atmosphere.

  • System Sealing and Purging: Securely seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen gas to ~50 psi and then venting three times. Following the nitrogen purge, repeat the process three times with hydrogen gas to ensure the atmosphere is free of oxygen.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to 50 psi. Begin vigorous stirring and heat the reaction mixture to 70 °C using an external heating mantle.

  • Monitoring: Maintain the reaction at 70 °C and 50 psi for 8-16 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, a sample can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cooldown and Depressurization: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with nitrogen gas three times.

  • Catalyst Removal: Open the vessel and carefully filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the filter cake with two small portions of ethyl acetate (2 x 20 mL) to ensure all product is collected.

  • Solvent Removal: Combine the filtrates and remove the ethyl acetate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/hexanes, to afford this compound as a white crystalline solid. Dry the purified product under vacuum.

Data Summary and Characterization

5.1 Quantitative Data

ParameterValue
Starting Material (3-Methylphthalic anhydride)8.11 g (50.0 mmol)
Product (this compound)Molar Mass: 148.16 g/mol
Theoretical Yield7.41 g
Typical Experimental Yield 6.3 - 6.8 g (85-92%)
Reaction Temperature70 °C
Hydrogen Pressure50 psi
Reaction Time8-16 hours

5.2 Expected Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data are consistent with public database entries.[7]

  • Appearance: White crystalline solid

  • Melting Point: 93-95 °C

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.60 (d, 1H), 7.45 (t, 1H), 7.25 (d, 1H), 5.25 (s, 2H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.0, 148.0, 135.0, 130.0, 128.5, 125.0, 122.0, 69.0, 18.0.

  • Mass Spec (EI): m/z 148 (M+), 119, 91.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the reaction vessel is properly sealed and pressure-tested.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The filter cake should be quenched by slowly adding water before disposal.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2010). Manufacturing Synthesis of 5-Substituted Phthalides. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]

  • ChemistryViews. (2015). New Route to Phthalides. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Globe Thesis. (2024). Catalytic Selective Hydrogenation Of Phthalic Anhydride To Synthesize Phthalide Over Ni-Based Catalysts. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2016). Synthesis of phthalides from benzoic acids and alkenes by a rhodium-catalyzed cascade cyclization. Retrieved January 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methylphthalic anhydride. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuranone core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them highly attractive targets in drug discovery and development.[1][2][3][4][5] The versatile structure of the benzofuranone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] Consequently, the development of efficient and robust synthetic methodologies for accessing substituted benzofuranones is of paramount importance to the medicinal chemistry community.

Palladium catalysis has emerged as a powerful and versatile tool for the construction of complex molecular architectures, and its application to the synthesis of benzofuranones has led to the development of several innovative and highly effective strategies.[6][7][8] This application note provides a detailed overview of key palladium-catalyzed methods for the synthesis of substituted benzofuranones, complete with mechanistic insights, experimental protocols, and data-driven summaries to guide researchers in this exciting field.

Strategic Approaches to Palladium-Catalyzed Benzofuranone Synthesis

Several distinct palladium-catalyzed strategies have been successfully employed for the synthesis of substituted benzofuranones. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we delve into some of the most prominent and impactful approaches.

Intramolecular C-H Activation/C-O Bond Formation

A particularly elegant and atom-economical approach to benzofuranone synthesis involves the palladium-catalyzed intramolecular C-H activation of a suitable precursor, followed by the formation of a C-O bond to construct the lactone ring.[6][9][10][11] This strategy often utilizes readily available starting materials like substituted phenylacetic acids.

Mechanism and Rationale:

The catalytic cycle for this transformation typically begins with the coordination of the palladium(II) catalyst to the carboxylic acid of the phenylacetic acid substrate. This is followed by a concerted metalation-deprotonation (CMD) step, where an ortho C-H bond on the phenyl ring is activated to form a palladacycle intermediate. Subsequent oxidation of the palladium(II) center to a high-valent palladium(IV) species, often facilitated by an external oxidant, is a crucial step. The final, and often rate-determining, step is the reductive elimination from the Pd(IV) intermediate to form the desired C-O bond of the benzofuranone product, regenerating the active Pd(II) catalyst.[9] The use of specific ligands, such as mono-N-protected amino acids (MPAAs), can significantly enhance the reaction's efficiency and enantioselectivity.[9]

Visualizing the Catalytic Cycle:

C_H_Activation_Mechanism Start Substituted Phenylacetic Acid Coordination Coordination Complex Start->Coordination + Pd(II) Pd_II Pd(II) Catalyst Pd_II->Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation (CMD) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidation Oxidation Oxidation (e.g., with oxidant) Product Substituted Benzofuranone Pd_IV->Product Reductive Elimination Regenerated_Pd_II Pd(II) Catalyst Pd_IV->Regenerated_Pd_II Regeneration Reductive_Elimination Reductive Elimination Alkoxycarbonylation_Workflow Start Alkenylphenol Starting Material Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - CO Source - Solvent Start->Reaction_Setup Reaction Intramolecular Alkoxycarbonylation Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzofuranone Purification->Product

Sources

Application Notes & Protocols: Advanced Metal-Free Strategies for the Synthesis of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, chemists, and drug development professionals with a detailed guide to contemporary metal-free synthesis methods for benzofuranone derivatives. This guide emphasizes the rationale behind protocol design, offering insights into reaction mechanisms and practical considerations for successful implementation.

Introduction: The Significance of Benzofuranones and the Shift to Metal-Free Synthesis

The benzofuranone scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Consequently, the development of efficient and sustainable synthetic methods to access these molecules is of paramount importance in medicinal chemistry and drug discovery.

Traditionally, the synthesis of benzofuranones often relied on transition-metal-catalyzed cross-coupling and cyclization reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts, as well as the potential for metal contamination in the final active pharmaceutical ingredient (API), which necessitates stringent and costly purification steps.

The field has recently seen a significant shift towards metal-free synthetic strategies. These approaches offer compelling advantages, including lower cost, reduced toxicity, milder reaction conditions, and often, unique reactivity and selectivity profiles. This guide focuses on two robust and widely applicable metal-free methodologies: iodine-mediated electrophilic cyclization and organocatalytic asymmetric synthesis.

Method 1: Iodine-Mediated Electrophilic Cyclization of 2-Alkynylphenyl Carboxylates

This method provides a reliable and straightforward pathway to 3-substituted (Z)-2-benzylidenebenzofuran-3(2H)-ones. The reaction proceeds via an iodocyclization cascade, leveraging the ability of molecular iodine to act as a potent electrophile to activate the alkyne moiety for intramolecular attack.

Mechanistic Rationale

The reaction is initiated by the electrophilic activation of the alkyne by molecular iodine (I₂), forming a cyclic iodonium ion intermediate. This intermediate is highly electrophilic and poised for intramolecular attack by the proximate carboxylate oxygen. This key cyclization step, a 5-exo-dig cyclization, is regioselective and forms the core benzofuranone ring system. Subsequent elimination of a proton and tautomerization lead to the aromatic benzofuran intermediate. A final palladium-catalyzed cross-coupling reaction (though the initial cyclization is metal-free) or other functionalization can then be used to install the benzylidene moiety, though many modern variations achieve this in a one-pot, metal-free fashion through subsequent eliminations. For the purpose of this metal-free guide, we will focus on the formation of an iodinated benzofuranone, which is a stable, isolable intermediate ripe for further functionalization.

Visualizing the Workflow: Iodocyclization

Iodocyclization cluster_workflow Experimental Workflow Start Starting Material: 2-Alkynylphenyl Carboxylate Reagents Add: Iodine (I₂) Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) Start->Reagents 1. Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction 2. Workup Quench with Na₂S₂O₃ (aq.) Extract with Ethyl Acetate Reaction->Workup 3. Purification Column Chromatography (Silica Gel) Workup->Purification 4. Product Final Product: 3-Iodobenzofuranone Derivative Purification->Product 5.

Caption: Workflow for Iodine-Mediated Benzofuranone Synthesis.

Detailed Experimental Protocol

This protocol is adapted from procedures found in the literature for the iodocyclization of alkyne-containing substrates.

Materials:

  • 2-(Phenylethynyl)phenyl acetate (1.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-(phenylethynyl)phenyl acetate (1.0 equiv).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add potassium carbonate (2.0 equiv) to the solution. This base is crucial as it facilitates the deprotonation of the phenol in situ, generating the more nucleophilic phenoxide required for the cyclization.

  • Add molecular iodine (1.2 equiv) portion-wise to the stirring solution at room temperature. The reaction mixture will typically turn a dark brown/purple color.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir until the dark color of the excess iodine disappears, and the solution becomes colorless or pale yellow.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-iodobenzofuranone derivative.

Trustworthiness and Self-Validation:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot provides real-time validation of the reaction's progress.

  • Color Change: The quenching step provides a clear visual cue. The disappearance of the iodine color confirms that the quenching agent has been added in sufficient quantity.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, validating the success of the synthesis.

Method 2: Asymmetric Organocatalytic Synthesis of Chiral Benzofuranones

Achieving stereocontrol is critical in drug development, as different enantiomers of a chiral drug can have vastly different biological activities. This protocol describes an organocatalytic approach to synthesize enantioenriched 3-aryl-3-hydroxybenzofuran-2-ones using a chiral bifunctional squaramide catalyst.

Mechanistic Rationale

This reaction proceeds through an asymmetric Michael addition of a pronucleophile (in this case, the 3-substituted benzofuranone precursor) to an electrophile, followed by an intramolecular cyclization. The key to the stereocontrol is the chiral organocatalyst. Bifunctional catalysts, such as squaramides or thioureas bearing a tertiary amine, can simultaneously activate both the nucleophile and the electrophile.

The catalyst's hydrogen-bond-donating groups (the squaramide NH moieties) activate the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the basic tertiary amine site on the catalyst deprotonates the pronucleophile, generating a chiral enolate. The catalyst holds both reaction partners in a specific, chiral orientation within its catalytic pocket, directing the nucleophilic attack to one face of the electrophile, thereby establishing the desired stereocenter with high enantioselectivity.

Visualizing the Mechanism: Organocatalysis

Organocatalysis cluster_catalytic_cycle Asymmetric Catalytic Cycle Catalyst Chiral Squaramide Catalyst Complex Complex Catalyst->Complex Binds Substrates Nucleophile Pronucleophile (e.g., 2-hydroxyphenylacetate) Nucleophile->Complex Electrophile Electrophile (e.g., Quinone Imine Ketals) Electrophile->Complex TransitionState Stereo-determining Transition State Complex->TransitionState Asymmetric Induction ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Catalyst Regeneration Product Enantioenriched Benzofuranone ProductComplex->Product Product Release

Caption: Organocatalytic Cycle for Asymmetric Benzofuranone Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on asymmetric additions to generate chiral benzofuranones.

Materials:

  • Ethyl 2-(2-hydroxyphenyl)acetate (1.0 equiv)

  • Quinone imine ketal (1.1 equiv)

  • Chiral Squaramide Catalyst (e.g., a derivative of quinine or cinchonidine) (0.1 equiv, 10 mol%)

  • Toluene, anhydrous

  • Molecular sieves (4 Å), activated

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral squaramide catalyst (0.1 equiv) and activated 4 Å molecular sieves. The sieves are critical for removing trace amounts of water, which can interfere with the catalyst and lead to lower enantioselectivity.

  • Add anhydrous toluene via syringe.

  • Add the ethyl 2-(2-hydroxyphenyl)acetate (1.0 equiv) to the tube.

  • Cool the mixture to the specified temperature for the reaction (e.g., 0 °C or -20 °C). The reaction temperature is a critical parameter for achieving high enantioselectivity.

  • In a separate flask, dissolve the quinone imine ketal (1.1 equiv) in a minimal amount of anhydrous toluene.

  • Slowly add the solution of the quinone imine ketal to the reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction at the set temperature and monitor its progress by TLC. These reactions can take anywhere from 12 to 48 hours.

  • Once the starting material is consumed, quench the reaction by adding a few drops of saturated aqueous ammonium chloride (NH₄Cl) or simply concentrate the mixture directly.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired chiral benzofuranone.

  • Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness and Self-Validation:

  • Catalyst Loading: The use of a sub-stoichiometric amount of the chiral catalyst (10 mol%) that successfully turns over to produce a high yield of the product is inherent proof of a catalytic cycle.

  • Chiral HPLC: The ultimate validation of this protocol is the enantiomeric excess. A chromatogram showing two well-resolved peaks for the enantiomers, with one being significantly larger than the other, confirms the success of the asymmetric induction.

  • Control Experiment: Running the reaction without the chiral catalyst should result in a racemic product (0% e.e.), confirming that the catalyst is solely responsible for the observed stereoselectivity.

Data Summary: Comparison of Methods

ParameterMethod 1: IodocyclizationMethod 2: Asymmetric Organocatalysis
Key Transformation Intramolecular Electrophilic CyclizationIntermolecular Asymmetric Michael Addition
Reagents I₂, K₂CO₃Chiral Squaramide Catalyst
Stereocontrol Generally produces (Z)-alkene geometryHigh enantioselectivity (often >90% e.e.)
Typical Yields Good to Excellent (75-95%)Good to Excellent (70-99%)
Reaction Conditions Room TemperatureLow Temperature (0 °C to -20 °C)
Key Advantages Simple, reliable, uses inexpensive reagentsAccess to chiral, enantioenriched products
Key Considerations Produces a halogenated intermediateRequires anhydrous conditions, catalyst cost

Conclusion

The metal-free synthesis of benzofuranones has matured into a highly versatile and powerful field. The iodine-mediated and organocatalytic methods detailed herein represent two distinct but complementary strategies for accessing these valuable scaffolds. The iodocyclization offers a rapid and efficient entry to functionalized benzofuranones from simple starting materials. In contrast, the organocatalytic approach provides an elegant solution to the critical challenge of stereocontrol, enabling the synthesis of single-enantiomer products essential for pharmaceutical applications. By understanding the mechanistic principles and adhering to the detailed protocols, researchers can effectively leverage these methodologies to advance their research and development programs.

References

  • Title: Synthesis of (Z)-2-benzylidenebenzofuran-3(2H)-ones through a Pd-catalyzed reaction of 2-alkynylphenyl carboxylates with arylboronic acids. Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Iodine-Mediated Electrophilic Cyclization of 2-Alkynyl-N-sulfonylanilines for the Synthesis of 3-Iodoindoles. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric organocatalytic synthesis of 3-aryl-3-hydroxybenzofuran-2-ones from quinone imine ketals and 2-hydroxyphenylacetates. Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of 3,3-disubstituted benzofuran-2-ones. Source: Organic & Biomolecular Chemistry URL: [Link]

Application Notes & Protocols: 4-Methyl-2-benzofuran-1(3H)-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzofuranone core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4][5] Within this esteemed class of compounds, 4-methyl-2-benzofuran-1(3H)-one presents itself as a particularly attractive and versatile starting material for drug discovery campaigns.

This guide provides a detailed technical overview of the strategic application of this compound in medicinal chemistry. We will move beyond simple recitation of facts to explore the chemical rationale behind its reactivity and provide robust, field-tested protocols for its derivatization. The objective is to empower researchers, scientists, and drug development professionals to leverage this building block for the creation of novel and diverse libraries of potential therapeutic agents.

Section 1: Strategic Functionalization—The Chemist's Guide to Reactivity

The synthetic utility of this compound stems from three primary reactive zones: the acidic α-carbon at the C3 position, the electrophilic carbonyl of the lactone, and the nucleophilic aromatic ring. Understanding the distinct reactivity of each site is paramount for designing successful synthetic campaigns.

The C3 Methylene Bridge: A Hub for Diversity

The protons on the C3 carbon, being adjacent to the carbonyl group, are acidic and can be readily removed by a suitable base to form a nucleophilic enolate. This reactivity is the primary avenue for introducing molecular diversity.

  • Rationale for C3-Alkylation and Condensation: Generating the C3-enolate allows for a host of classic carbon-carbon bond-forming reactions. For alkylations, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is ideal as it ensures rapid and complete deprotonation without competing attack at the lactone carbonyl. For condensation reactions, weaker bases like piperidine or sodium ethoxide are sufficient to catalyze the reaction with electrophilic partners like aldehydes and ketones. These reactions are foundational for building complex molecular architectures, including those found in potent kinase inhibitors and apoptosis inducers.[6][7][8]

The Aromatic Core: Fine-Tuning Pharmacological Properties

The benzene ring offers opportunities for substitution to modulate the electronic properties, lipophilicity, and metabolic stability of the final compounds. The regiochemical outcome of Electrophilic Aromatic Substitution (EAS) is dictated by the existing substituents: the activating, ortho,para-directing 4-methyl group and the deactivating, meta-directing lactone ring fusion. The activating effect of the methyl group typically dominates, directing incoming electrophiles primarily to the C5 and C7 positions.

  • Rationale for Halogenation: Introducing halogens like bromine or chlorine onto the aromatic ring is a common strategy in medicinal chemistry. Halogens can form halogen bonds, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets.[5]

Section 2: Application in the Synthesis of Bioactive Scaffolds

The true value of this compound is realized when its derivatization is aimed at producing molecules with therapeutic potential. Below, we outline a strategic workflow for synthesizing and evaluating a library of compounds targeting cancer.

Workflow for Synthesis and Biological Evaluation

A typical drug discovery workflow using this building block involves library synthesis followed by biological screening. The initial derivatization focuses on the C3 position to generate a diverse set of molecules. These compounds are then subjected to in vitro assays to identify "hits" with promising activity.

workflow cluster_0 Synthesis Phase cluster_1 Screening Phase A This compound (Starting Material) B C3-Position Derivatization (Knoevenagel Condensation) A->B Aromatic Aldehydes, Base Catalyst C Diverse Library of 3-Ylidene Derivatives B->C D In Vitro Anticancer Assay (e.g., MTT Assay on MCF-7 cells) C->D Compound Library E Data Analysis: Determine IC50 Values D->E F Hit Identification (Compounds with IC50 < 10 µM) E->F G Further Optimization (SAR Studies) F->G Lead Candidates

Caption: Drug discovery workflow using this compound.

Proposed Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors, such as those targeting VEGFR-2, incorporate a heterocyclic core linked to various aromatic systems.[7] The Knoevenagel condensation of this compound with a substituted aromatic aldehyde provides a rapid entry into this chemical space. The resulting 3-ylidene moiety can be further functionalized or serve as a key pharmacophoric element.

Caption: Synthesis of a potential kinase inhibitor scaffold.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Standard laboratory safety precautions should always be observed.

Protocol 1: General Procedure for C3-Alkylation of this compound
  • Rationale: This protocol uses LDA to generate the C3-enolate, which is then trapped with an electrophile (benzyl bromide). THF is used as the solvent due to its ability to solvate the lithium cation and its low reactivity. The reaction is run at low temperature to prevent side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.1 mL, 1.6 M in hexanes, 1.76 mmol) to a solution of diisopropylamine (0.25 mL, 1.76 mmol) in THF (5 mL) at -78 °C. Stir for 30 minutes to pre-form LDA.

  • Enolate Formation: In a separate flask, dissolve this compound (250 mg, 1.69 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Alkylation: Add benzyl bromide (0.20 mL, 1.69 mmol) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the desired 3-benzyl-4-methyl-2-benzofuran-1(3H)-one.

Protocol 2: Synthesis of (Z)-3-benzylidene-4-methyl-2-benzofuran-1(3H)-one via Knoevenagel Condensation
  • Rationale: This protocol employs a classic Knoevenagel condensation. Piperidine acts as a basic catalyst to facilitate the formation of the enolate, which then attacks the benzaldehyde. The subsequent dehydration is driven by the formation of a conjugated system.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (500 mg, 3.37 mmol) and benzaldehyde (358 mg, 3.37 mmol) in absolute ethanol (25 mL).

  • Catalysis: Add piperidine (0.1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure 3-benzylidene derivative. Further purification can be achieved by recrystallization from ethanol.

Section 4: Data Presentation and Analysis

Effective drug discovery relies on the clear presentation of chemical and biological data. The following tables provide examples of how to summarize the outcomes of the synthetic protocols and subsequent biological screening.

Table 1: Summary of Synthetic Reactions and Yields

Entry Reaction Type Electrophile/Reagent Product Yield (%)
1 C3-Alkylation Benzyl Bromide 3-benzyl-4-methyl-2-benzofuran-1(3H)-one ~75%
2 Knoevenagel Benzaldehyde (Z)-3-benzylidene-4-methyl-2-benzofuran-1(3H)-one ~90%
3 Knoevenagel 4-Nitrobenzaldehyde (Z)-3-(4-nitrobenzylidene)-4-methyl-2-benzofuran-1(3H)-one ~85%

| 4 | Knoevenagel | 4-Methoxybenzaldehyde | (Z)-3-(4-methoxybenzylidene)-4-methyl-2-benzofuran-1(3H)-one | ~92% |

Table 2: Representative Antiproliferative Activity of Synthesized Derivatives

Compound ID R-Group on Benzylidene IC₅₀ (µM) against MCF-7 Cells
1 -H 15.2
2 -NO₂ 4.8
3 -OCH₃ 22.5

| Doxorubicin | (Positive Control) | 0.8 |

Note: Data in tables are representative and for illustrative purposes. The data suggests that electron-withdrawing groups (like -NO₂) on the benzylidene moiety may enhance anticancer activity, providing a clear direction for further Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its well-defined reactive sites at the C3-position and the aromatic ring allow for the systematic and rational design of diverse compound libraries. By applying established synthetic methodologies such as alkylations and Knoevenagel condensations, researchers can rapidly access novel chemical entities. The strategic functionalization of this scaffold, guided by an understanding of its chemical reactivity, provides a powerful platform for the discovery of next-generation therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders.

References

A comprehensive, numbered list of all sources cited in the text, including titles, sources, and valid URLs for verification, would be compiled here.

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Application Note: A Framework for In Vitro Evaluation of 4-methyl-2-benzofuran-1(3H)-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of 4-methyl-2-benzofuran-1(3H)-one, a novel benzofuranone derivative, for potential anticancer activity. Benzofuranone scaffolds are present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including potent antitumor effects.[1][2][3][4] Many derivatives have been shown to induce apoptosis, inhibit critical cell signaling pathways, or arrest the cell cycle in various cancer models.[3][5][6][7] This application note outlines a tiered screening approach, beginning with a primary cytotoxicity assessment across a diverse cancer cell line panel, followed by secondary mechanistic assays to elucidate the mode of action. The protocols herein are designed to be robust, reproducible, and provide a solid foundation for drug development professionals to assess the therapeutic potential of this and similar compounds.

Introduction and Scientific Rationale

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][8] Recent studies on various benzofuran derivatives have highlighted their ability to inhibit cancer cell proliferation through mechanisms such as the inhibition of tubulin polymerization, modulation of the mTOR signaling pathway, and induction of apoptosis via caspase activation.[3][7][9]

This compound is a specific derivative whose anticancer potential has not been extensively characterized. The systematic evaluation of this compound is therefore a logical step in the exploration of novel oncology therapeutics. This guide provides a structured workflow for its initial assessment, starting with broad screening to identify sensitive cancer types and progressing to focused studies on the underlying cellular mechanisms.

The workflow is divided into two main parts:

  • Part I: Primary Cytotoxicity Screening. This phase aims to determine the compound's potency (IC50) across a panel of well-characterized human cancer cell lines.

  • Part II: Mechanistic Elucidation. Based on the results from the primary screen, this phase investigates how the compound exerts its cytotoxic effects, focusing on apoptosis and cell cycle disruption as common anticancer mechanisms.

Overall Experimental Workflow

A logical, tiered approach is critical for efficiently evaluating a novel compound. The workflow ensures that resources are focused on the most promising leads and that mechanistic studies are built upon a solid foundation of primary activity data.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_analysis Phase 4: Analysis Compound Compound Solubilization (this compound) SRB_Assay SRB Cytotoxicity Assay (72h Incubation) Compound->SRB_Assay CellCulture Cancer Cell Line Panel Culture & Maintenance CellCulture->SRB_Assay IC50 IC50 Value Determination (Dose-Response Curves) SRB_Assay->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis Select sensitive cell line(s) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Select sensitive cell line(s) Data Data Interpretation & Conclusion Apoptosis->Data CellCycle->Data

Caption: High-level workflow for in vitro testing of the target compound.

Part I: Primary Cytotoxicity Screening

Objective

To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50) across a panel of human cancer cell lines representing different tumor types.

Rationale for Assay Selection

The Sulforhodamine B (SRB) assay is chosen for this primary screen. It is a colorimetric assay that measures cell density based on the staining of total cellular protein.[10] Unlike tetrazolium-based assays (e.g., MTT), the SRB assay is independent of cellular metabolic activity, making it less prone to interference from compounds that may alter mitochondrial function.[11] Its robustness, reproducibility, and suitability for high-throughput screening make it an ideal choice for initial cytotoxicity profiling.

Materials and Reagents
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., ATCC or other validated sources)[12]

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom microplates

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader (510 nm absorbance)

Recommended Cancer Cell Line Panel

A diverse panel is crucial for identifying tissue-specific sensitivity.[13][14] A starting panel could include representatives from major cancer types:

Cell LineCancer Type
MCF-7 Breast (ER+)
MDA-MB-231 Breast (Triple-Negative)
A549 Lung (Adenocarcinoma)
HCT116 Colon
PC-3 Prostate
HeLa Cervical
Protocol: SRB Cytotoxicity Assay
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

    • Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Fixation and Staining:

    • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without disturbing the cell monolayer.

    • Incubate at 4°C for 1 hour to fix the cells.

    • Wash the plate 4-5 times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate 4-5 times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plate on a mechanical shaker for 10-15 minutes.

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the growth inhibition percentage against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation (Hypothetical)
Cell LineIC50 (µM) of this compound
MCF-7 4.5 ± 0.6
MDA-MB-231 28.2 ± 3.1
A549 8.1 ± 1.2
HCT116 > 100
PC-3 15.7 ± 2.5
HeLa 6.3 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Part II: Mechanistic Elucidation

Based on the hypothetical primary screening data, MCF-7, HeLa, and A549 cell lines show the highest sensitivity. Subsequent mechanistic studies should be performed on the most sensitive cell line (in this case, MCF-7) to investigate the mode of action.

Objective

To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis or by causing cell cycle arrest.

Protocol: Apoptosis Detection by Annexin V/PI Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a membrane-impermeant DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[15][17]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound at concentrations corresponding to 1x and 2x its IC50 value (e.g., 4.5 µM and 9.0 µM) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant (floating cells), and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Discriminate cell populations as follows:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

    • Necrotic: Annexin V-negative / PI-positive

Protocol: Cell Cycle Analysis

Rationale: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (e.g., G1, S, or G2/M).[3] This can be quantified by staining DNA with Propidium Iodide (PI) in permeabilized cells and analyzing the DNA content by flow cytometry.[18][19][20]

  • Cell Treatment: Treat MCF-7 cells in 6-well plates as described in the apoptosis protocol (Section 4.2).

  • Cell Harvesting and Fixation: Harvest cells as described above. Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[21]

  • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18][20] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[20]

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will correspond to the cell cycle phase:

    • G0/G1 phase: 2N DNA content

    • S phase: Between 2N and 4N DNA content

    • G2/M phase: 4N DNA content

Hypothesized Mechanism of Action Pathway

Based on the known activities of similar benzofuranone compounds which can inhibit protein kinases and induce apoptosis, a plausible mechanism for this compound could involve the inhibition of a key survival signaling pathway, such as the PI3K/Akt/mTOR pathway, leading to apoptosis.[9]

G cluster_pathway Cell Survival Pathway Compound This compound Akt Akt Kinase Compound->Akt Inhibits Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Bcl2 Activates Caspase Caspase Cascade (Caspase-9, Caspase-3) Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized pathway of apoptosis induction by the compound.

Conclusion and Future Directions

This application note provides a validated, step-by-step methodology for the initial in vitro characterization of this compound. The outlined workflow enables researchers to efficiently determine the compound's cytotoxic potential and gain initial insights into its mechanism of action. Positive results from these assays, such as potent IC50 values and clear evidence of apoptosis induction or cell cycle arrest, would warrant further investigation.

Next steps could include:

  • Western Blot Analysis: To confirm the modulation of key proteins in the hypothesized pathway (e.g., phosphorylation status of Akt, expression levels of Bcl-2 family proteins, and cleavage of PARP or Caspase-3).

  • Broader Panel Screening: Testing against larger, more specialized cell line panels (e.g., the NCI-60 panel) to identify biomarkers of sensitivity.[22]

  • In vivo Studies: Advancing the compound to preclinical animal models to assess efficacy, toxicity, and pharmacokinetic properties.

References

  • Gao, H., Liu, Y., Wu, Z., Li, M., Wan, C., & Mao, Z. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128148. [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Liu, Y., Wu, Z., Li, M., Gao, H., Wan, C., & Mao, Z. (2023). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 91, 129378. [Link]

  • Harinadha Babu, V., Gupta, A., Srinivasan, K. K., & Pai, K. S. R. (2005). Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. Indian Journal of Heterocyclic Chemistry, 14(3), 267-268. [Link]

  • Wójcik-Pszczoła, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(1), 123. [Link]

  • Chen, J., Yu, X., & Zhu, W. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(45), 29381-29395. [Link]

  • Abdelfatah, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. [Link]

  • Al-Ostath, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 846-879. [Link]

  • ResearchGate. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. [Link]

  • ResearchGate. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • ResearchGate. (2023). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... [Link]

  • Sridhar, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (129), 56532. [Link]

  • Pharmaron. (n.d.). Cancer Cell Panel Screening. [Link]

  • Patel, S., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]

  • Govea-Salas, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5406. [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Clinical Cancer Research, 27(19), 5439-5452. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. [Link]

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An Application Guide to In Vitro Antimicrobial and Antifungal Assays for Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Drug Discovery

The benzofuran moiety is a prominent heterocyclic scaffold found in a vast number of natural and synthetic compounds that exhibit significant biological activities.[1][2] In the ongoing battle against antimicrobial resistance, benzofuran and its derivatives have emerged as a "privileged structure" in medicinal chemistry, showing considerable promise as a foundational framework for the development of new antibacterial and antifungal agents.[2] Numerous studies have highlighted the potent activity of benzofuran-based molecules against a wide range of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria and various fungal species.[1][3][4]

The efficacy of these compounds is often attributed to specific substitutions on the benzofuran ring, which can significantly influence their mechanism of action and spectrum of activity.[3][5] As researchers synthesize novel benzofuran analogs, standardized and reliable in vitro assays are paramount to accurately determine their antimicrobial potential, elucidate structure-activity relationships (SAR), and identify promising lead candidates for further development.

This technical guide provides a detailed overview and step-by-step protocols for the foundational assays used to evaluate the antimicrobial and antifungal efficacy of novel benzofuran derivatives. The methodologies described are grounded in the standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[6][7]

Part 1: Foundational Concepts in Susceptibility Testing

Before proceeding to specific protocols, it is crucial to understand the key metrics used to quantify antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7][8][9] It is a measure of the compound's potency and is reported in µg/mL or mg/L.

  • Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): While the MIC indicates growth inhibition (a bacteriostatic or fungistatic effect), the MBC/MFC defines the lowest concentration of the agent that results in microbial death (a bactericidal or fungicidal effect).[7][8] A common benchmark for determining this is the concentration that kills ≥99.9% of the initial microbial inoculum.[7][8]

The relationship between these two values, expressed as the MBC/MIC ratio, provides critical insight into the nature of the antimicrobial agent. A low ratio (typically ≤4) suggests a bactericidal or fungicidal mechanism, whereas a high ratio indicates a primarily static effect.[7]

Part 2: Quantitative Assessment via Broth Microdilution

The broth microdilution method is the gold-standard, quantitative technique for determining the MIC of a novel compound.[6][9] It is performed in a 96-well microtiter plate, allowing for efficient testing of multiple compounds and concentrations simultaneously. The methodology is standardized by CLSI documents M07 for bacteria and M27/M38 for fungi, providing a framework for reproducible results.[6][10][11]

Causality Behind Experimental Choices:
  • Medium Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic bacteria, as it is low in inhibitors and supports the growth of most pathogens.[12] For fungi, RPMI-1640 medium is commonly used as it is well-defined and supports robust growth.[10]

  • Inoculum Standardization: The density of the microbial inoculum is critical. A 0.5 McFarland turbidity standard is used to approximate a cell density of 1-2 × 10⁸ CFU/mL, which is then diluted to achieve a final test concentration of ~5 × 10⁵ CFU/mL in each well.[13] This ensures that the test is not overwhelmed by an excessive number of organisms, which could lead to falsely high MIC values.

  • Controls are Non-Negotiable:

    • Growth Control (Positive Control): Contains medium and inoculum but no test compound. This well must show turbidity to validate that the microorganisms are viable and the medium supports growth.[9]

    • Sterility Control (Negative Control): Contains medium only. This well must remain clear, confirming the sterility of the medium and the aseptic technique used.[9]

    • Vehicle Control: Since benzofuran derivatives are often hydrophobic and dissolved in solvents like Dimethyl Sulfoxide (DMSO), a control containing the highest concentration of DMSO used in the assay is essential to ensure the solvent itself does not inhibit microbial growth.[14]

    • Reference Standard: A known antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole) is tested in parallel to confirm the susceptibility of the quality control strains and the overall validity of the assay.

Protocol 1: Broth Microdilution for MIC Determination

1. Preparation of Benzofuran Stock Solutions: a. Dissolve the synthesized benzofuran derivatives in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of this stock in the appropriate sterile broth medium (CAMHB for bacteria, RPMI-1640 for fungi) in a separate 96-well "drug plate".

2. Preparation of Microbial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in the appropriate broth medium to achieve a final target concentration of ~5 × 10⁵ CFU/mL.

3. Assay Plate Inoculation: a. Using a multichannel pipette, transfer a defined volume (e.g., 100 µL) of the diluted benzofuran derivatives from the "drug plate" to a new sterile 96-well "test plate". b. Add an equal volume (e.g., 100 µL) of the prepared microbial inoculum to each well of the test plate. This halves the drug concentration to the final desired test range and brings the inoculum to its target density. c. Set up control wells as described above.

4. Incubation: a. Cover the plate and incubate under appropriate conditions:

  • Bacteria: 35-37°C for 16-20 hours in ambient air.[15]
  • Yeast (e.g., Candida albicans): 35°C for 24-48 hours.
  • Filamentous Fungi (e.g., Aspergillus fumigatus): 35°C for 48-72 hours.[10]

5. Reading and Interpreting the MIC: a. After incubation, examine the plate visually or with a plate reader. b. The MIC is the lowest concentration of the benzofuran derivative where no visible turbidity (growth) is observed.[8][9][16] For some fungi, a significant reduction in growth (e.g., ≥80%) compared to the growth control may be used as the endpoint.[16]

MIC_Workflow A2 A2 A3 A3 I1 I1 A3->I1 R1 R1 I1->R1 R2 R2 R1->R2

Protocol 2: Determination of MBC/MFC

This assay is a direct extension of the MIC test.

1. Sub-culturing: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well. b. Using a calibrated loop or pipette, withdraw a small aliquot (e.g., 10 µL) from each of these clear wells. c. Streak the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Incubation: a. Incubate the agar plates under the same conditions as the initial MIC assay.

3. Reading and Interpreting the MBC/MFC: a. After incubation, count the number of colonies on each streak. b. The MBC or MFC is the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][8]

Part 3: Qualitative and Semi-Quantitative Screening

For initial screening of a large number of compounds or for a rapid assessment of activity, agar-based diffusion methods are highly effective.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a simple, qualitative test where the antimicrobial agent diffuses from an impregnated paper disk into an agar medium inoculated with the test organism.[17] The result is a zone of growth inhibition around the disk, the diameter of which provides a semi-quantitative measure of the compound's activity.[18][19]

1. Inoculum and Plate Preparation: a. Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[15][20] This is typically done by swabbing in three directions, rotating the plate 60 degrees after each swab.[20] c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20]

2. Disk Application: a. Impregnate sterile paper disks (6 mm diameter) with a known amount of the benzofuran derivative solution. b. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[15][21] Ensure disks are placed at least 24 mm apart from center to center and away from the edge of the plate to prevent overlapping of zones.[12][19] c. Gently press each disk to ensure complete contact with the agar surface.[12] d. Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).[18]

3. Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.[15]

4. Interpretation: a. Measure the diameter of the zone of inhibition (the clear area where no growth occurs) in millimeters (mm), including the disk diameter.[15] b. A larger zone of inhibition generally indicates greater antimicrobial activity.[19] However, this can be influenced by the compound's solubility and diffusion rate in agar.

Disk_Diffusion_Workflow P1 Prepare 0.5 McFarland Inoculum P2 Inoculate MHA Plate for Confluent Growth (Lawn Culture) P1->P2 P4 Place Disks on Agar (Test, Positive, Negative Controls) P2->P4 P3 Impregnate Sterile Disks with Benzofuran Solution P3->P4 P5 Invert and Incubate (37°C, 24h) P4->P5 P6 Measure Diameter of Zone of Inhibition (mm) P5->P6

Part 4: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the activity of different benzofuran derivatives. MIC and MBC/MFC values should be summarized in a table.

Table 1: Example Antimicrobial Activity Data for Benzofuran Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BF-001 Staphylococcus aureus ATCC 259238162Bactericidal
BF-001 Escherichia coli ATCC 2592232>128>4Bacteriostatic
BF-002 Staphylococcus aureus ATCC 25923161288Bacteriostatic
BF-002 Escherichia coli ATCC 2592264>128>2Bacteriostatic
Ciprofloxacin Staphylococcus aureus ATCC 259230.512Bactericidal
Ciprofloxacin Escherichia coli ATCC 259220.250.52Bactericidal

Interpreting the Results: It is critical to understand that the MIC value for one antibiotic cannot be directly compared to the MIC of another to determine which is "better".[22][23] Each compound has a unique profile. Interpretation relies on comparing the MIC to established clinical breakpoints (if available) or, in a drug discovery context, comparing it to the activity of a reference compound and other derivatives in the same series to establish SAR.[16][22]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of novel benzofuran derivatives. By adhering to standardized methodologies such as those from CLSI, researchers can generate reliable, reproducible data on the antimicrobial and antifungal potency of their synthesized compounds. This information is the critical first step in the long and complex journey of drug development, enabling the identification of promising candidates that warrant further investigation into their mechanisms of action, toxicity, and in vivo efficacy.

References

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. In Wikipedia. Retrieved from [Link]

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Application Note: A Robust HPLC Purification Protocol for 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-methyl-2-benzofuran-1(3H)-one using High-Performance Liquid Chromatography (HPLC). Benzofuranone derivatives are a significant class of heterocyclic compounds, often serving as key intermediates in pharmaceutical synthesis.[1] Achieving high purity is critical for subsequent applications, including biological assays and structural analysis. This guide details a reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind parameter selection—from column and mobile phase choice to gradient optimization—to ensure scientific integrity and reproducibility. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

This compound (CAS: 2211-83-8) is a substituted benzofuranone, a scaffold found in various biologically active molecules.[2][] The purification of such small organic molecules from reaction mixtures containing starting materials, byproducts, or isomers is a common challenge. Reversed-phase HPLC is the predominant technique for this purpose, accounting for an estimated 90% of all HPLC separations due to its versatility and applicability to a wide range of compounds.[4]

The method described herein leverages the principles of hydrophobic interaction chromatography.[4] The separation is based on the differential partitioning of the target analyte and impurities between a non-polar stationary phase and a polar mobile phase. By carefully manipulating the mobile phase composition over time (gradient elution), we can achieve high-resolution separation and isolate the target compound with excellent purity.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the target molecule is the foundation for developing a logical purification strategy.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₉H₈O₂Provides the elemental composition.[5]
Molecular Weight 148.16 g/mol Relevant for mass spectrometry detection if used.[5]
XLogP3-AA 1.7This value indicates moderate lipophilicity (hydrophobicity).[5] It suggests the compound is not excessively polar or non-polar, making it an ideal candidate for retention and elution on a standard C18 reversed-phase column.
Topological Polar Surface Area (TPSA) 26.3 ŲThe TPSA, derived from the lactone functional group, indicates moderate polarity.[5] This polarity allows for solubility in common organic solvents used in HPLC while being sufficiently hydrophobic for strong interaction with the C18 stationary phase.

Based on these properties, a reversed-phase HPLC approach is the most logical choice. The compound's moderate hydrophobicity ensures it will be well-retained on a C18 column, separating it from more polar impurities that elute early and more non-polar impurities that are retained longer.[6]

Principle of Reversed-Phase HPLC Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4]

  • Stationary Phase: The HPLC column is packed with silica particles that have been chemically modified with long, non-polar alkyl chains, most commonly 18-carbon chains (C18 or ODS).[7] This creates a very hydrophobic ("water-fearing") surface.

  • Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH), is pumped through the column.[8]

  • Separation Mechanism: When the sample mixture is injected, molecules begin to move through the column with the mobile phase. Non-polar molecules in the sample, like this compound, are attracted to the non-polar C18 stationary phase through hydrophobic interactions (van der Waals forces).[7] Polar molecules have less affinity for the stationary phase and are swept through the column more quickly.

  • Elution: To elute the retained non-polar compounds, the percentage of the organic solvent in the mobile phase is gradually increased. This makes the mobile phase more non-polar, which weakens the hydrophobic interactions between the analyte and the stationary phase, causing the analyte to be released and travel down the column to the detector.[9]

Detailed Experimental Protocol

This protocol is a self-validating system. An initial analytical-scale "scouting" run is performed to determine the retention time, which then informs the optimized preparative-scale purification run.

Materials and Reagents
  • Instrumentation:

    • Preparative HPLC system with a gradient pump, autosampler or manual injector, column compartment, and a variable wavelength UV-Vis detector.

    • Fraction collector.

    • Rotary evaporator for solvent removal.

  • HPLC Column:

    • A C18 reversed-phase column is the recommended choice.[10] Start with a standard analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) for method development and scale up to a preparative column (e.g., 21.2 x 150 mm, 5 µm particle size) for purification.

  • Reagents:

    • Crude this compound sample.

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Methanol (MeOH).

    • Ultrapure water (18.2 MΩ·cm).

Step-by-Step Methodology

Step 1: Sample Preparation

The objective is to fully dissolve the sample in a solvent that is compatible with the mobile phase and strong enough to maintain solubility but weak enough not to cause premature elution.

  • Accurately weigh approximately 5-10 mg of the crude sample material.

  • Dissolve the sample in a 1:1 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL. Vortex and sonicate briefly if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. This critical step removes any particulate matter that could damage the injector or clog the column.[11]

Step 2: Method Development - Analytical Scouting Run

This initial run identifies the retention time of the target compound and the complexity of the crude mixture.

  • Equilibrate the analytical C18 column (4.6 x 150 mm) with the initial mobile phase conditions (e.g., 70% Water / 30% ACN) for at least 10 column volumes.

  • Set the UV detector to 254 nm. The benzofuranone core contains a conjugated aromatic system, which should exhibit strong absorbance at this wavelength. For true optimization, a UV scan of a dilute standard should be performed to find the absorbance maximum (λmax).

  • Inject 10 µL of the filtered sample.

  • Run a fast, broad "scouting" gradient to survey the entire polarity range.

    Time (min)% Water (A)% Acetonitrile (B)Flow Rate (mL/min)
    0.070301.0
    10.05951.0
    12.05951.0
    12.170301.0
    15.070301.0
  • Analyze the resulting chromatogram to identify the peak corresponding to this compound (this may require injection of a reference standard or analysis of fractions by mass spectrometry if the product peak is not obvious). Note its retention time.

Step 3: Optimization and Preparative Purification Run

Based on the scouting run, the gradient is modified to be shallower around the retention time of the target compound, maximizing its separation from nearby impurities.

  • Switch to a preparative C18 column (e.g., 21.2 x 150 mm). The flow rate must be scaled up proportionally to the column's cross-sectional area. For a switch from 4.6 mm ID to 21.2 mm ID, the scaling factor is (21.2/4.6)², which is ~21. Therefore, the flow rate should be ~21 mL/min.

  • Prepare a larger batch of the crude sample, dissolved and filtered as in Step 1, at a higher concentration (e.g., 10-50 mg/mL, depending on column loading capacity).

  • Equilibrate the preparative column.

  • Develop an optimized gradient. For example, if the target peak eluted at 6 minutes in the scouting run (corresponding to ~60% ACN), the optimized gradient should focus on that region.

    Time (min)% Water (A)% Acetonitrile (B)Flow Rate (mL/min)
    0.0554521.0
    15.0752521.0
    17.059521.0
    19.059521.0
    19.1554521.0
    22.0554521.0
  • Inject the concentrated crude sample (the volume will depend on the column size and concentration, typically 0.5-5 mL for a preparative system).

  • Set up the fraction collector to begin collecting just before the target peak begins to elute and stop after it returns to baseline. Collect fractions in separate tubes.

Step 4: Post-Purification Analysis and Compound Isolation

  • Analyze small aliquots of each collected fraction using the analytical scouting method to confirm purity.

  • Combine the fractions that contain the pure product (>95% purity by UV area).

  • Remove the mobile phase solvents (water and acetonitrile) using a rotary evaporator.

  • The remaining solid or oil is the purified this compound. Determine the final yield and confirm identity using methods such as NMR and MS.

Summary of Optimized HPLC Parameters

The following table summarizes the recommended starting parameters for the preparative purification.

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilyl Silica Gel), 5 µmProvides excellent hydrophobic retention for moderately non-polar analytes.[6][7]
Column Dimensions Preparative Scale: e.g., 21.2 x 150 mmAllows for higher sample loading for purification purposes.
Mobile Phase A HPLC-Grade WaterThe polar component of the mobile phase system.[10]
Mobile Phase B HPLC-Grade Acetonitrile (ACN)ACN is a common organic modifier with a low UV cutoff and viscosity, providing good peak shapes.[9][12]
Elution Mode GradientGradient elution is necessary to separate compounds with different polarities and to ensure the column is cleaned of strongly retained impurities after each run.[12]
Flow Rate ~21 mL/min (for 21.2 mm ID column)Scaled from analytical flow rate to maintain linear velocity and separation efficiency.
Detection UV at 254 nm (or λmax)The aromatic benzofuranone structure allows for sensitive UV detection.[13]
Injection Volume 0.5 - 5.0 mLDependent on sample concentration and column loading capacity.

Workflow Visualization

The diagram below outlines the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purify Phase 2: Preparative Purification cluster_post Phase 3: Analysis & Isolation SamplePrep Sample Preparation (Dissolve & Filter) Scouting Analytical Scouting Run (Fast Gradient) SamplePrep->Scouting AnalyzeScout Analyze Chromatogram (Determine Retention Time) Scouting->AnalyzeScout PrepRun Preparative Run (Optimized Gradient) AnalyzeScout->PrepRun Optimize Gradient Collection Fraction Collection PrepRun->Collection FractionAnalysis Purity Analysis of Fractions Collection->FractionAnalysis Analyze Fractions Pooling Pool Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation (Rotovap) Pooling->Evaporation FinalProduct Isolated Pure Compound Evaporation->FinalProduct

Caption: HPLC Purification Workflow from Crude Sample to Isolated Product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Overlapping Peaks The gradient is too steep; mobile phase is not providing enough selectivity.Decrease the gradient slope around the elution time of the target. A 10% decrease in organic solvent can significantly increase retention and improve resolution.[10] Try substituting Methanol for Acetonitrile (or vice versa) as the organic modifier to alter selectivity.[9]
Broad or Tailing Peaks Column overload; secondary interactions with residual silanols on the stationary phase; sample solvent is too strong.Reduce the injection amount. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. If tailing persists with basic compounds, adding a mobile phase modifier like 0.1% formic acid can improve peak shape.[14]
High Backpressure Particulate buildup on the column frit; precipitation of sample in the mobile phase.Filter all samples and mobile phases.[11] If pressure is high, reverse-flush the column (disconnect from detector) with a strong solvent. Ensure the sample is fully soluble in the mobile phase.[15]
No Peak or Very Low Retention The mobile phase is too strong (too much organic solvent); incorrect column type.Decrease the initial percentage of organic solvent (ACN or MeOH) in the mobile phase to increase retention of non-polar compounds.[10] Ensure a reversed-phase (e.g., C18) column is being used, not a normal-phase column.

References

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  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development? YouTube. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177651, 1(3H)-Isobenzofuranone, 3-[(4-methylphenyl)methylene]-. PubChem. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans. BenchChem.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 487773, 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one. PubChem. [Link]

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Application Note & Protocols: Strategic Derivatization of 4-methyl-2-benzofuran-1(3H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuranone scaffold is a privileged core in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive guide for the strategic derivatization of a specific benzofuranone, 4-methyl-2-benzofuran-1(3H)-one, to generate a chemically diverse compound library suitable for high-throughput biological screening. We detail modular synthetic protocols, rationale for library design based on physicochemical properties, and a tiered screening cascade to identify and validate bioactive derivatives.

Introduction and Strategic Rationale

The discovery of novel therapeutic agents is critically dependent on the exploration of diverse chemical space.[3] Systematically organized collections of compounds, or chemical libraries, are essential tools that, when coupled with high-throughput screening (HTS), accelerate the identification of "hit" compounds.[3] The this compound (Core Scaffold 1 ) represents an attractive starting point for library synthesis due to its synthetic tractability and the established biological relevance of the benzofuranone motif.[1][2]

Our strategy is centered on creating a focused library of derivatives by systematically modifying three key regions of the scaffold:

  • Position C3: The methylene group at C3 is amenable to functionalization, allowing for the introduction of diverse substituents to probe interactions with target proteins.

  • Aromatic Ring (Positions C5, C6, C7): Modification of the benzene ring via cross-coupling reactions allows for the modulation of electronic properties, solubility, and the introduction of key pharmacophoric groups.

  • Lactone Moiety: Bioisosteric replacement of the lactone oxygen with nitrogen to form a lactam can significantly alter metabolic stability, hydrogen bonding capacity, and overall pharmacokinetic properties.[4][5]

The design of this library is guided by the principles of maintaining "drug-likeness," primarily adhering to Lipinski's Rule of Five, to enhance the probability that identified hits will have favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8]

Library Design & In Silico Profiling

Prior to synthesis, a virtual library based on the proposed reaction schemes should be generated. Each virtual compound's physicochemical properties must be calculated to ensure the final library has a high probability of containing orally bioavailable drug candidates.

Key Physicochemical Properties for Evaluation:

PropertyGuideline (Lipinski's Rule of Five)[6][9]Rationale
Molecular Weight (MW) < 500 DaInfluences absorption and diffusion across biological membranes.
LogP (Lipophilicity) < 5A measure of a compound's partition between an oily and an aqueous phase, impacting solubility and permeability.[8][10]
H-Bond Donors (HBD) ≤ 5The number of O-H and N-H bonds. High numbers can reduce membrane permeability.
H-Bond Acceptors (HBA) ≤ 10The number of N and O atoms. High numbers can also hinder permeability.
TPSA (Topological Polar Surface Area) < 140 ŲCorrelates with membrane permeability and is a good predictor of blood-brain barrier penetration.[11]

Core Scaffold 1 Profile:

  • MW: 148.16 g/mol

  • LogP: 1.7

  • HBD: 0

  • HBA: 2

  • TPSA: 26.3 Ų

The core scaffold 1 is an excellent starting point, with properties well within the desired ranges, providing significant latitude for modification without violating drug-likeness rules.

Synthetic Derivatization Workflow

The overall strategy involves a multi-pronged approach to generate three sub-libraries from the common core scaffold 1 .

G cluster_0 Core Scaffold Preparation cluster_1 Sub-Library A: C3-Position Derivatization cluster_2 Sub-Library B: Aromatic Ring Functionalization cluster_3 Sub-Library C: Lactone to Lactam Bioisostere Core This compound (1) A1 Bromination at C3 (Protocol 3.1) Core->A1 B1 Aromatic Bromination (Protocol 3.3) Core->B1 C1 Lactone Ring Opening Core->C1 A2 Nucleophilic Substitution (Protocol 3.2) A1->A2 A3 C3-Amine & C3-Ether Library A2->A3 B2 Suzuki / Buchwald-Hartwig Coupling (Protocol 3.4) B1->B2 B3 Aryl & Heteroaryl Library B2->B3 C2 Amidation & Recyclization (Protocol 3.5) C1->C2 C3 Lactam Library C2->C3

Caption: Derivatization workflow for generating three distinct sub-libraries.

Protocol 3.1: Synthesis of 3-bromo-4-methyl-2-benzofuran-1(3H)-one (Intermediate 2)

This protocol activates the C3 position for subsequent nucleophilic substitution.

  • Materials: this compound (1 ), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Sodium bicarbonate (sat. aq.), Sodium sulfate (anhydrous), Rotary evaporator, Magnetic stirrer.

  • Procedure:

    • To a solution of 1 (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield intermediate 2 .

Protocol 3.2: C3-Nucleophilic Substitution (General Procedure)
  • Materials: Intermediate 2 , selected amine or alcohol nucleophile (e.g., morpholine, benzylamine, phenol), Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Magnetic stirrer.

  • Procedure:

    • Dissolve intermediate 2 (1.0 eq) in ACN.

    • Add the desired nucleophile (1.2 eq) and K₂CO₃ (2.0 eq).

    • Stir the mixture at 60°C for 8-12 hours. Monitor reaction progress by TLC.

    • Upon completion, cool the mixture and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield the final C3-substituted product.

Protocol 3.3: Aromatic Bromination (Intermediate 3)

This protocol introduces a halogen handle for cross-coupling reactions. Regioselectivity will favor the C7 position due to directing effects.

  • Materials: Core Scaffold 1 , Bromine (Br₂), Acetic acid, Magnetic stirrer.

  • Procedure:

    • Dissolve 1 (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of Br₂ (1.1 eq) in acetic acid dropwise at room temperature.

    • Stir for 2-4 hours. Monitor by TLC.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral.

    • Dry the solid under vacuum to yield the brominated intermediate 3 .

Protocol 3.4: Suzuki & Buchwald-Hartwig Cross-Coupling (General Procedure)

This protocol enables the formation of C-C and C-N bonds on the aromatic ring.[12][13][14]

  • Materials: Intermediate 3 , Arylboronic acid (for Suzuki) or Amine (for Buchwald-Hartwig), Palladium catalyst (e.g., Pd(PPh₃)₄ for Suzuki; Pd₂(dba)₃ with a suitable ligand like XPhos for Buchwald-Hartwig), Base (e.g., K₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig), Toluene or Dioxane (anhydrous).

  • Procedure (Suzuki Example):

    • To a degassed solution of intermediate 3 (1.0 eq) in Toluene/Water (e.g., 4:1), add the arylboronic acid (1.5 eq) and K₂CO₃ (2.5 eq).

    • Add the palladium catalyst (0.05 eq).

    • Heat the mixture to 90-100°C under a nitrogen atmosphere for 12-18 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3.5: Lactone to Lactam Bioisosteric Replacement

This advanced protocol creates a new scaffold with potentially improved properties.

  • Materials: Core Scaffold 1 , Primary amine (e.g., benzylamine), Trimethylaluminum (AlMe₃), Toluene (anhydrous).

  • Procedure:

    • Dissolve the primary amine (1.5 eq) in anhydrous toluene under nitrogen.

    • Cool the solution to 0°C and slowly add AlMe₃ (2.0 M in toluene, 1.5 eq). Stir for 30 minutes.

    • Add a solution of lactone 1 (1.0 eq) in toluene dropwise.

    • Allow the reaction to warm to room temperature and then heat to 80-100°C for 12-24 hours.

    • Cool the reaction to 0°C and quench carefully by the slow addition of water, followed by 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the lactam product.

Biological Screening Cascade

Given the known antiproliferative activity of many benzofuranone derivatives, a screening cascade targeting cancer cell viability and apoptosis is proposed.[2]

G A Primary Screen: Cell Viability (MTT Assay) Entire Library @ 10 µM B Hit Confirmation & Dose-Response (MTT Assay) IC50 Determination A->B Hits with >50% inhibition C Secondary Screen: Mechanism of Action (Caspase-3/7 Apoptosis Assay) B->C Confirmed hits with IC50 < 5 µM D Lead Candidate C->D Apoptosis-inducing compounds

Caption: Tiered biological screening cascade for hit identification and validation.

Protocol 4.1: Primary Screen - MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] It is robust and suitable for HTS.

  • Target Cell Line: HCT116 (human colon carcinoma)

  • Materials: HCT116 cells, complete culture medium (e.g., McCoy's 5A with 10% FBS), 96-well plates, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.

  • Procedure:

    • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]

    • Compound Treatment: Prepare stock solutions of library compounds in DMSO. Add 1 µL of compound stock to wells for a final concentration of 10 µM (final DMSO concentration ≤ 0.5%). Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

    • Incubation: Incubate plates for 48 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate percent inhibition relative to vehicle-treated controls. Hits are defined as compounds causing >50% inhibition.

Protocol 4.2: Secondary Screen - Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway, to determine if cell death occurs via apoptosis.[3][18]

  • Materials: HCT116 cells, 96-well white-walled plates, Caspase-Glo® 3/7 Assay Reagent (Promega), Luminometer.

  • Procedure:

    • Cell Seeding & Treatment: Seed and treat cells with confirmed hits (at their IC₅₀ concentration) as described in Protocol 4.1.

    • Reagent Addition: After the 48-hour incubation, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]

    • Incubation: Mix on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Compare the luminescence signal of treated wells to vehicle controls. A significant increase in luminescence indicates the induction of apoptosis.

Illustrative Data and Interpretation

Table 1: Synthetic Yields and In Silico Properties of Representative Derivatives

Compound IDSub-LibraryR Group / ModificationYield (%)MW (Da)cLogPTPSA (Ų)Lipinski Violations
1 Core--148.161.7026.300
A-1 A (C3-Amine)Morpholine78233.271.4535.530
B-1 B (Aryl)4-methoxyphenyl65254.283.1235.530
C-1 C (Lactam)N-benzyl52237.292.8529.100

Table 2: Biological Screening Results for Representative Derivatives

Compound IDPrimary Screen (% Inhibition @ 10 µM)MTT IC₅₀ (µM)Caspase-3/7 Activation (Fold Change vs. Vehicle)
1 8.2> 501.1
A-1 15.6> 501.3
B-1 72.43.84.5
C-1 61.98.12.9
Doxorubicin98.50.28.7

Interpretation: In this illustrative dataset, compound B-1 , a C7-arylated derivative, emerges as a promising hit. It shows significant inhibition in the primary viability screen, possesses a potent IC₅₀ value, and demonstrates a clear mechanism of action through the induction of apoptosis. This compound would be prioritized for further lead optimization studies.

Conclusion

This application note outlines a systematic and robust workflow for the derivatization of this compound and subsequent biological evaluation. By combining rational library design, efficient synthetic protocols, and a logical screening cascade, researchers can effectively explore the chemical space around this privileged scaffold to identify novel bioactive compounds for drug discovery programs. The modularity of the described synthetic routes allows for the generation of extensive structure-activity relationship (SAR) data, which is crucial for the subsequent optimization of hit compounds into viable lead candidates.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Wikipedia. (2024). Lipinski's rule of five. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. [Link]

  • Zhang, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sugiyama, K., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(3), 347-352. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • de Oliveira, A. C. C., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 19(11), 18847-18861. [Link]

  • Riva, E., et al. (2010). Biocatalytic synthesis of lactones and lactams. Current Opinion in Chemical Biology, 14(2), 180-186. [Link]

  • Cernak, T. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4981. [Link]

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Sources

Experimental Workflow for Benzofuran Synthesis via Domino Sonogashira Coupling-Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products, pharmaceuticals, and functional organic materials. This application note provides a detailed experimental workflow for the synthesis of 2-substituted benzofurans utilizing a one-pot, domino Sonogashira cross-coupling and intramolecular cyclization sequence. Starting from readily available o-iodophenols and terminal alkynes, this palladium- and copper-catalyzed method offers an efficient and modular route to this important class of compounds. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, discuss key optimization parameters, and present a framework for troubleshooting common experimental challenges.

Introduction and Mechanistic Principles

The Sonogashira reaction is a powerful C-C bond-forming tool that couples terminal alkynes with aryl or vinyl halides.[1] In the context of benzofuran synthesis, this reaction is ingeniously employed in a tandem or domino sequence where an initial intermolecular Sonogashira coupling is immediately followed by an intramolecular cyclization (hydroalkoxylation) of the resulting o-alkynylphenol intermediate.[2] This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield and atom economy.[3][4]

The catalytic process involves two interconnected cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][5]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the o-iodophenol.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne and a base to form a highly reactive copper(I) acetylide intermediate.[6]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The palladium complex then undergoes reductive elimination to release the o-alkynylphenol product and regenerate the active Pd(0) catalyst.

  • Intramolecular Cyclization: Under the basic reaction conditions, the phenolic proton is abstracted, and the resulting phenoxide attacks the alkyne's internal carbon in a 5-exo-dig cyclization to form the benzofuran ring.

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high functional group tolerance.[1] While copper is a highly effective co-catalyst, its presence can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[1] Therefore, copper-free Sonogashira protocols have also been developed, although they may require different ligands or reaction conditions to achieve comparable efficiency.[7][8]

Sonogashira_Mechanism Catalytic Cycle for Domino Sonogashira Coupling and Benzofuran Synthesis cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cyclization Intramolecular Cyclization pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) intermediate o-Alkynylphenol Intermediate pd0->intermediate Product of Pd Cycle pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation cu_acetylide Cu(I)-C≡CR pd_transmetal->pd0 Reductive Elimination Ar-C≡CR cu_i Cu(I)I cu_i->cu_acetylide Base, R-C≡CH cu_acetylide->pd_transmetal Transfers Alkyne cu_acetylide->cu_i Transmetalation CuI benzofuran Benzofuran Product intermediate->benzofuran Base-promoted 5-exo-dig cyclization

Caption: Domino Sonogashira coupling-cyclization mechanism.

General Experimental Workflow

The overall process, from setup to analysis, requires careful attention to maintaining an inert atmosphere to protect the catalyst.

Experimental_Workflow prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) prep->setup addition 3. Reagent Addition (Catalysts, Substrates, Base) setup->addition reaction 4. Reaction Execution (Heating & Stirring) addition->reaction monitor 5. Progress Monitoring (TLC / GC-MS) reaction->monitor Periodic Sampling monitor->reaction Continue if incomplete workup 6. Reaction Workup (Filtration, Extraction) monitor->workup Proceed if complete purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS, etc.) purify->char

Caption: General experimental workflow for benzofuran synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol details the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene as a representative example.[2][9]

Materials & Reagents:

  • 2-Iodophenol (1.0 equiv., e.g., 220 mg, 1.0 mmol)

  • Phenylacetylene (1.2 equiv., e.g., 122 mg, 1.2 mmol)

  • Palladium(II) chloride (PdCl₂, 2 mol%, e.g., 3.5 mg, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 4 mol%, e.g., 10.5 mg, 0.04 mmol)

  • Copper(I) iodide (CuI, 2 mol%, e.g., 3.8 mg, 0.02 mmol)

  • Triethylamine (Et₃N, 2.0 equiv., e.g., 202 mg, 2.0 mmol)

  • Anhydrous solvent (e.g., Acetonitrile or DMF, 5 mL)

  • Argon or Nitrogen gas (high purity)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Equipment:

  • Schlenk flask or sealable reaction tube

  • Magnetic stirrer and hot plate

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for workup and chromatography

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): To a dry Schlenk flask under a positive pressure of argon, add PdCl₂ (3.5 mg) and PPh₃ (10.5 mg). This combination will form the active Pd(0) catalyst precursor in the reaction mixture.

  • Reaction Setup: Add CuI (3.8 mg) and 2-iodophenol (220 mg) to the flask. Seal the flask with a septum.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure all oxygen is removed. A stable inert atmosphere is crucial for catalyst longevity.[10]

  • Solvent and Reagent Addition: Under a positive argon flow, add anhydrous acetonitrile (5 mL) via syringe. Stir the mixture for 5 minutes. Subsequently, add triethylamine (2.0 mmol) followed by phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath at 80-90 °C.[2] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every 1-2 hours. The disappearance of the starting 2-iodophenol spot indicates reaction completion. A typical reaction time is 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-phenylbenzofuran product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Key Parameters and Optimization

The success of the Sonogashira-cyclization is highly dependent on several factors. Optimization may be required when changing substrates.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, PdCl₂/ligandThe choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a direct source of Pd(0). In situ systems like PdCl₂ with phosphine ligands are also common. N-heterocyclic carbene (NHC) ligands can offer greater stability and activity.[2][11]
Copper Co-catalyst CuICuI is the most common and effective co-catalyst. It accelerates the crucial transmetalation step.[6][9] In some cases, copper-free conditions are preferred to avoid alkyne homocoupling.[1]
Base Et₃N, DIPA, K₂CO₃, K₃PO₄An amine base like Et₃N often serves as both the base and a co-solvent.[9] Inorganic bases like K₂CO₃ or K₃PO₄ are also effective, particularly in polar aprotic solvents, and are crucial for promoting the final cyclization step.[2]
Solvent DMF, Acetonitrile, DMSO, TolueneThe solvent choice affects solubility and reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective for this transformation.[2]
Temperature 60 - 120 °CThe temperature must be high enough to drive both the coupling and the cyclization without causing decomposition of starting materials or catalysts.[2] A typical range is 80-110 °C.
Substrate Scope o-Iodophenols, o-Bromophenolso-Iodophenols are more reactive than the corresponding bromophenols.[12] The reaction tolerates a wide range of electron-donating and electron-withdrawing groups on both the phenol and the alkyne, demonstrating its broad utility.[2][13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature.Ensure a rigorously inert atmosphere. Degas the solvent before use. Increase the reaction temperature in 10 °C increments.
Formation of Alkyne Homocoupling Dimer Presence of oxygen; High concentration of copper catalyst.Purge the reaction setup thoroughly with inert gas. Reduce the loading of the CuI co-catalyst or switch to a copper-free protocol.[1]
Stalling at o-Alkynylphenol Intermediate Base is not strong enough or temperature is too low for cyclization.Add a stronger base (e.g., K₂CO₃) after the Sonogashira coupling is complete (as monitored by TLC). Increase the reaction temperature to promote the C-O bond formation.[9]
"Tarring" or Decomposition Reaction temperature is too high.Reduce the reaction temperature. Consider a more active but lower-temperature catalyst system, potentially with a more specialized ligand.[9]

Conclusion

The domino Sonogashira coupling-cyclization reaction is a robust and highly versatile method for the synthesis of substituted benzofurans. By carefully controlling the reaction parameters—particularly the catalyst system, base, and atmosphere—researchers can efficiently access a wide array of benzofuran derivatives. This application note provides a comprehensive and field-tested workflow intended to serve as a reliable starting point for drug discovery and materials science applications.

References

  • Joshi, O. P., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

  • (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. ResearchGate. Available at: [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society. Available at: [Link]

  • Request PDF. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]

  • Chen, L., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Sci-Hub. (n.d.). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. Available at: [Link]

  • Thieme. (n.d.). Synthesis of 3-aryl- and 3-alkynyl benzofurans in the presence of a supported palladium catalyst. Available at: [Link]

  • PubMed. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with... Available at: [Link]

  • Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]

  • (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Available at: [Link]

  • Semantic Scholar. (n.d.). Sonogashira coupling and cyclization reactions on alumina: a route to aryl alkynes, 2-substituted-benzo[b]furans and 2-substituted-indoles. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-2-benzofuran-1(3H)-one. This document is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields and purity for this valuable heterocyclic compound. Benzofuran derivatives are crucial scaffolds in medicinal chemistry and natural products, making efficient synthetic routes essential.[1][2][3] This guide moves beyond simple protocols to explain the causality behind common issues and provides validated troubleshooting strategies to enhance your experimental outcomes.

Section 1: Understanding the Core Synthesis

A prevalent and reliable method for synthesizing this compound involves the intramolecular cyclization of a (3-methylphenoxy)acetic acid precursor. This pathway is advantageous due to the commercial availability of the starting materials and the straightforward nature of the two primary steps.

Visualized Synthetic Pathway

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Intramolecular Cyclization m-Cresol m-Cresol Precursor (3-methylphenoxy)acetic acid m-Cresol->Precursor  NaOH, H2O, Δ   Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->Precursor  NaOH, H2O, Δ   Target This compound Precursor->Target  Cyclizing Agent (e.g., PPA), Δ  

Caption: General two-step synthesis of this compound.

This process, while conceptually simple, contains critical points where yield can be compromised. The following troubleshooting guide addresses these specific issues.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address the most common problems encountered during the synthesis.

Q1: My final yield is very low or I've isolated no product. What is the likely cause?

Low yield is the most frequent issue, often stemming from incomplete cyclization or competing side reactions.

  • Possible Cause A: Inefficient Intramolecular Cyclization

    The conversion of (3-methylphenoxy)acetic acid to the target lactone is an intramolecular Friedel-Crafts-type acylation. The success of this step is highly dependent on the choice and strength of the cyclizing agent. Reagents that are too weak will fail to promote the reaction, while overly harsh conditions can lead to degradation.

    Troubleshooting & Optimization Protocol:

    • Verify Precursor Purity: Before optimizing the cyclization, ensure your (3-methylphenoxy)acetic acid is pure. Impurities from Step 1 can inhibit the catalyst or introduce side reactions. Recrystallize the precursor if necessary and confirm its identity via ¹H NMR and melting point analysis.

    • Screen Cyclizing Agents: Different precursors respond differently to various acidic catalysts. A systematic screening is the most effective approach. Polyphosphoric acid (PPA) is a common choice, but other reagents should be considered.[4]

    • Optimize Reaction Temperature: For each acid, temperature is a critical variable. Start at a moderate temperature and slowly increase it, monitoring the reaction by Thin Layer Chromatography (TLC). Overheating can lead to charring and decomposition. A study on a similar benzofuranone synthesis found that lowering the reaction temperature slightly from 120 °C increased the chemical yield.[5]

    Table 1: Suggested Starting Conditions for Cyclization Optimization

Catalyst SystemTemperature Range (°C)Key Considerations
Polyphosphoric Acid (PPA)80 - 120 °CHighly viscous; ensure vigorous stirring for good mixing.
Eaton's Reagent (P₂O₅/MeSO₃H)60 - 90 °CA powerful dehydrating agent that often allows for lower temperatures.[4]
Thionyl Chloride (SOCl₂), then AlCl₃0 °C to 60 °CTwo-step, one-pot method. First, form the acid chloride with SOCl₂, then add AlCl₃ for the Friedel-Crafts cyclization.
Trifluoroacetic Anhydride (TFAA)0 °C to RTMilder conditions, but may be less effective for deactivated systems.
  • Possible Cause B: Competing Side Reactions

    The primary competing reaction is intermolecular condensation, where two molecules of the precursor react, leading to polymer formation instead of the desired intramolecular cyclization.

    Troubleshooting & Optimization Protocol:

    • Employ High-Dilution Conditions: To favor the intramolecular pathway, the reaction should be run at a low concentration (e.g., 0.1 M or less). This reduces the probability of two precursor molecules encountering each other.

    • Slow Addition of Substrate: Instead of adding all the precursor at once, add it slowly via a syringe pump to the hot cyclizing agent. This keeps the instantaneous concentration of the precursor low, further promoting intramolecular reaction.

Q2: My product is impure even after column chromatography. How can I improve its purity?

Persistent impurities often have polarities very similar to the target compound, making separation difficult.

  • Possible Cause A: Ineffective Chromatographic Separation

    An improperly chosen solvent system or incorrect column loading can lead to poor separation from starting material or byproducts.

    Troubleshooting & Optimization Protocol:

    • Systematic TLC Analysis: Before running a column, identify an optimal eluent system using TLC. The ideal system should give your product an Rf value of ~0.25-0.35 and show clear separation from all impurities.[6] For this compound, start with hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).

    • Use a Solvent Gradient: If isocratic elution (using a single solvent mixture) fails, employ a gradient elution. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, leaving more polar impurities on the column.[6]

    • Check Column Loading: Do not overload the column. A good rule of thumb is a silica-to-crude-product ratio of at least 50:1 (w/w) for difficult separations.[6]

  • Possible Cause B: Product Degradation on Silica Gel

    Standard silica gel is slightly acidic and can cause sensitive compounds to degrade. Benzofuranones can be susceptible to hydrolysis or rearrangement under these conditions.

    Troubleshooting & Optimization Protocol:

    • Use Deactivated Silica: Prepare a slurry of silica gel with your starting eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing degradation of sensitive products.

    • Switch Stationary Phase: If degradation persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica.[6]

Q3: The reaction seems to stop midway, with both starting material and product present. Why?

A stalled reaction often points to catalyst deactivation or the establishment of an unfavorable equilibrium.

  • Possible Cause: Catalyst Deactivation by Water

    Many cyclizing agents, particularly Lewis acids like AlCl₃ and dehydrating agents like PPA, are highly sensitive to water. Any moisture in the starting materials or solvent will quench the catalyst.

    Troubleshooting & Optimization Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. Ensure your precursor is thoroughly dried in vacuo before use.

    • Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or dehydrating agent. AlCl₃, for example, can degrade upon exposure to atmospheric moisture.

    • Add Molecular Sieves: While not always effective with viscous agents like PPA, adding activated molecular sieves to the reaction can help sequester small amounts of water.[5] However, be aware that in some cases, sieves can hinder the reaction.[5]

Section 3: Troubleshooting Workflow

Use the following flowchart to diagnose and resolve issues with your synthesis systematically.

G start Start: Low Yield of This compound check_sm Is the (3-methylphenoxy)acetic acid precursor pure? start->check_sm purify_sm Recrystallize precursor. Confirm purity (NMR, MP). check_sm->purify_sm No check_rxn TLC analysis of crude reaction: What is the main component? check_sm->check_rxn Yes purify_sm->check_rxn sm_unreacted Mostly unreacted starting material. check_rxn->sm_unreacted byproducts Complex mixture/ Baseline material. check_rxn->byproducts optimize_cyclization Problem: Incomplete Cyclization 1. Use stronger cyclizing agent (Table 1). 2. Increase reaction temperature. 3. Ensure anhydrous conditions. sm_unreacted->optimize_cyclization optimize_conditions Problem: Side Reactions 1. Use high-dilution conditions. 2. Employ slow substrate addition. 3. Lower reaction temperature. byproducts->optimize_conditions success Improved Yield optimize_cyclization->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Fang, Z.X. et al. (2022). The [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide for the synthesis of 3-amino-2,3-dihydrobenzofurans. New Journal of Chemistry, 46, 18124–18127. [Link]

  • Wojtacha, P. et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(15), 4479. [Link]

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  • Tu, Y.-Q. et al. (2024). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. Organic Letters. [Link]

  • Lv, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 25958-25976. [Link]

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  • Wang, Y. et al. (2015). A Novel Synthetic Method of 3-Methyleneisobenfuran- 1( 3H )-one and Their Derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Lv, H. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(44), 25958–25976. [Link]

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  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Coskun, M. F. et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69, 73-80. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Valdivia, A. et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 754. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction efficiency. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical reasoning to empower your experimental design and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the common pitfalls associated with this powerful synthetic methodology.

Frequently Asked Questions (FAQs)

Q1: I'm observing little to no product formation in my palladium-catalyzed benzofuran synthesis. Where should I start my troubleshooting?

A1: When facing a complete lack of product, it's crucial to systematically evaluate the foundational components of your reaction. The issue often lies with the catalyst's activity, the integrity of your starting materials, or the reaction environment.

  • Catalyst Integrity: Ensure your palladium source and ligands are not degraded. Many palladium(0) sources are air-sensitive and should be handled under an inert atmosphere. If you are using a Pd(II) precatalyst, confirm that it can be efficiently reduced to the active Pd(0) species under your reaction conditions.

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. It is imperative to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]

  • Starting Material Purity: Verify the purity of your starting materials. Impurities in the o-halophenol, alkyne, or other coupling partners can poison the catalyst. For instance, trace amounts of sulfur-containing compounds can irreversibly bind to the palladium center.

Q2: My reaction is producing the desired benzofuran, but the yield is consistently low (<30%). What are the most likely causes?

A2: Low yields are a common frustration, and the root cause is often a suboptimal choice of reaction parameters for your specific substrates. The interplay between the base, solvent, and ligand is critical for an efficient catalytic cycle.

  • Base Selection: The choice of base is paramount. For instance, in Larock-type syntheses, using sodium bicarbonate (NaHCO₃) at high temperatures can be detrimental as it decomposes to produce water, which can deactivate the palladium catalyst.[1] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a successful strategy.[1][2][3] The strength and solubility of the base can also influence the rate of key steps in the catalytic cycle.

  • Ligand Effects: The ligand plays a multifaceted role in stabilizing the palladium center, influencing its reactivity, and controlling selectivity. The choice of ligand is highly dependent on the specific type of benzofuran synthesis. For example, in Tsuji-Trost type reactions, the use of bidentate phosphine ligands like dppf has been shown to be effective.[2][3] For other transformations, bulky electron-rich monophosphine ligands like XPhos may be superior.[2][3] It is often necessary to screen a panel of ligands to find the optimal one for your substrate combination.

  • Solvent Considerations: The solvent can significantly impact the solubility of your reactants and the stability of the catalytic species.[4] Polar aprotic solvents like DMF, acetonitrile (MeCN), and dioxane are commonly used.[1][2][3][5] However, in some cases, nonpolar aromatic solvents like toluene may provide better results.[6] The choice of solvent can also influence the reaction temperature, which in turn affects reaction rates and catalyst stability.

In-Depth Troubleshooting Guides

Guide 1: Catalyst and Ligand Optimization

Problem: My reaction yield is not improving despite changing the base and solvent. I suspect an issue with my catalyst system.

Causality and Solution:

The efficiency of a palladium-catalyzed reaction is intrinsically linked to the electronic and steric properties of the catalyst complex. The choice of both the palladium precursor and the ancillary ligand dictates the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Step-by-Step Protocol for Catalyst System Screening:

  • Select a Panel of Palladium Precursors: Start with common and readily available palladium sources such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.

  • Choose a Diverse Set of Ligands: Include representative examples from different ligand classes:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Bidentate Phosphines: Such as dppf, known for its large bite angle, which can promote reductive elimination.[2][3]

    • Bulky Monophosphine Ligands (Buchwald-type): Such as XPhos or SPhos, which are excellent for promoting oxidative addition of challenging substrates.[7]

  • Set up Parallel Reactions: In a glovebox or using Schlenk techniques, set up a series of small-scale reactions. Keep the substrate concentrations, base, solvent, and temperature constant across all reactions. Vary only the palladium precursor and ligand.

  • Monitor and Analyze: Monitor the reactions by TLC or GC/LC-MS. After a set time, quench the reactions and analyze the crude reaction mixtures to determine the relative yields of the desired product.

Table 1: Example Ligand Screening for a Tsuji-Trost Type Benzofuran Synthesis

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃MeCN120<10
2Pd₂(dba)₃ (2.5)dppe (5)K₂CO₃MeCN12060
3Pd₂(dba)₃ (2.5)dppf (5) K₂CO₃ MeCN 120 87
4[Pd(allyl)Cl]₂ (2.5)XPhos (5)K₂CO₃MeCN12075

Data is illustrative and based on trends reported in the literature.[2][3]

Visualization of the Catalytic Cycle:

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Migratory Insertion Migratory Insertion Pd(II) Complex->Migratory Insertion Alkyne Intermediate Intermediate Migratory Insertion->Intermediate Reductive Elimination Reductive Elimination Intermediate->Reductive Elimination Intramolecular Cyclization Reductive Elimination->Pd(0)L_n Catalyst Regeneration Benzofuran Product Benzofuran Product Reductive Elimination->Benzofuran Product

Caption: A simplified palladium catalytic cycle for benzofuran synthesis.

Guide 2: Addressing Substrate-Related Issues

Problem: My reaction works well for simple substrates, but the yield drops significantly with more complex or electronically different starting materials.

Causality and Solution:

The electronic nature of the substituents on your aromatic ring and alkyne can dramatically influence the rates of the key steps in the catalytic cycle. Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups can sometimes hinder it. Conversely, the electronics of the alkyne will affect the migratory insertion step.

  • Electron-Donating vs. Electron-Withdrawing Groups: A study on a Heck-type pathway for benzofuran synthesis showed that an electron-donating group (OCH₃) at the C5 position of the benzofuran starting material increased reactivity, leading to a high yield (86%).[8] In contrast, an electron-withdrawing group (Br) at the same position decreased reactivity, resulting in a low yield (18%).[8]

  • Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the approach of the reactants to the palladium catalyst, slowing down the reaction and potentially favoring side reactions.

Troubleshooting Strategies:

  • Adjust Reaction Temperature: For less reactive, electron-rich aryl halides, increasing the reaction temperature may be necessary to promote oxidative addition. Conversely, for highly reactive substrates, a lower temperature might be required to prevent side reactions.

  • Modify Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields, although this should be a last resort due to cost and potential for increased side products.

  • Re-evaluate Ligand Choice: Sterically demanding substrates may require ligands with a larger bite angle or more pronounced steric bulk to facilitate the desired transformation.

Visualization of Troubleshooting Workflow:

Troubleshooting Workflow Start Low Yield (<30%) Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Optimize_Base Screen Anhydrous Bases (K₂CO₃, Cs₂CO₃) Check_Inert->Optimize_Base [ Purity & Atmosphere OK ] Optimize_Solvent Screen Solvents (DMF, MeCN, Toluene) Optimize_Base->Optimize_Solvent Optimize_Ligand Screen Ligand Panel (PPh₃, dppf, XPhos) Optimize_Solvent->Optimize_Ligand Adjust_Temp Adjust Temperature Optimize_Ligand->Adjust_Temp Increase_Loading Increase Catalyst Loading Adjust_Temp->Increase_Loading Success Improved Yield Increase_Loading->Success

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

References

  • Al-Amin, M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Huang, P.-Q., et al. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

  • Ciaffo, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. Available at: [Link]

  • Ciaffo, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. Available at: [Link]

  • Ciaffo, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available at: [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Available at: [Link]

  • Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]

  • Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. Available at: [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Al-Amin, M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Available at: [Link]

  • PubMed. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Available at: [Link]

  • PubMed. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H activation/C-O Cyclization. Available at: [Link]

Sources

Technical Support Center: Optimizing Intramolecular Cyclization of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular cyclization of phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful ring-forming reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for intramolecular phenol cyclization?

A: Intramolecular cyclization of phenols can proceed through several mechanistic pathways, largely dependent on the nature of the tethered electrophile and the catalyst employed. The most common pathways include:

  • Acid-Catalyzed Hydroalkoxylation/Friedel-Crafts type reactions: In the presence of a Brønsted or Lewis acid, the phenolic hydroxyl group can act as a nucleophile, attacking a tethered alkene or other electrophilic moiety.[1] This can also involve the aromatic ring itself participating in a Friedel-Crafts-type alkylation.

  • Transition Metal-Catalyzed Cyclizations: Various transition metals, including copper, silver, gold, and palladium, can catalyze the intramolecular addition of the phenolic hydroxyl group to an unactivated C=C double bond in a side chain.[2] For instance, 2-allylphenol can be converted to 2,3-dihydro-2-methylbenzofuran using catalysts like Cu(OTf)₂ or AgClO₄.[2]

  • Oxidative Coupling Reactions: These reactions involve the oxidation of the phenol to a phenoxy radical, which then undergoes intramolecular C-C or C-O bond formation.[3][4] These reactions can be challenging to control due to the high oxidation potential of phenols and the multiple possible reactive sites.[3]

  • Radical Cyclizations: Intramolecular radical cyclization of phenolic enolates is another pathway to form cyclic structures.[5]

Q2: How do I choose the right catalyst for my specific substrate?

A: Catalyst selection is critical and depends heavily on the substrate's electronic and steric properties.

  • For substrates with unactivated alkenes: Transition metal catalysts are often necessary. Copper(I) and silver(I) salts have proven effective for the hydroalkoxylation of unactivated terminal alkenes.[2]

  • For enantioselective cyclizations: Chiral catalysts, such as BINAM-based phosphoramide Lewis bases, can be employed to achieve high enantioselectivity in reactions like sulfenofunctionalization.[1][6]

  • For oxidative couplings: Vanadium and ruthenium-based catalysts have shown promise in promoting intramolecular phenol oxidative coupling to form phenol dienone structures.[3][7]

A preliminary catalyst screen is often the most effective approach.

Q3: What are the most common side reactions, and how can I mitigate them?

A: Common side reactions include:

  • Polymerization: Acid-catalyzed conditions can sometimes lead to the polymerization of alkene side chains, especially with electron-rich alkenes.[1] Using milder acids or lower temperatures can help minimize this.

  • Intermolecular Reactions: At higher concentrations, intermolecular coupling can compete with the desired intramolecular cyclization.[8] Running the reaction under dilute conditions is a standard strategy to favor the intramolecular pathway.

  • C- vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[9] The choice of solvent can influence this selectivity, with polar aprotic solvents generally favoring O-alkylation.[9]

  • Over-oxidation: In oxidative coupling reactions, the desired product can sometimes be more easily oxidized than the starting material, leading to byproducts.[3] Careful control of the oxidant stoichiometry and reaction time is crucial.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Solution
Incorrect Catalyst The chosen catalyst may not be active for your specific substrate. Perform a small-scale screen of different catalysts (e.g., various Lewis acids, transition metal salts).
Insufficient Catalyst Loading Increase the catalyst loading incrementally. Some reactions may require higher loadings to achieve a reasonable rate.
Reaction Temperature Too Low While lower temperatures can improve selectivity, they may also slow the reaction to a halt. Gradually increase the reaction temperature and monitor for product formation.
Incomplete Deprotonation (for base-mediated reactions) Ensure a sufficiently strong base is used to completely deprotonate the phenol. For some substrates, a stronger base like sodium hydride (NaH) may be necessary over weaker bases like K₂CO₃.[9]
Presence of Inhibitors Impurities in your starting material or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry.
Problem 2: Formation of Multiple Products/Low Selectivity
Potential Cause Troubleshooting Solution
Competing Intermolecular Reactions As mentioned, high concentrations favor intermolecular reactions. Try running the reaction at a higher dilution.[8]
Lack of Regio- or Stereoselectivity The reaction conditions may not be optimized for selectivity. For regioselectivity issues (e.g., ortho- vs. para-attack), consider using directing groups or catalysts known to favor one isomer. For stereoselectivity, chiral catalysts and ligands are often required.
Side Reactions (e.g., C-alkylation) The choice of solvent can significantly impact selectivity. For phenoxides, polar aprotic solvents like DMF or DMSO can favor O-alkylation over C-alkylation.[9]
Product Isomerization The reaction conditions may be causing isomerization of the product. Consider analyzing the reaction mixture at earlier time points to see if the desired isomer is formed initially.
Problem 3: Starting Material Decomposition
Potential Cause Troubleshooting Solution
Reaction Temperature Too High High temperatures can lead to the decomposition of sensitive starting materials or products. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Harsh Acidic or Basic Conditions Strong acids or bases can cause decomposition. Consider using a milder acid or base, or a buffered system.
Oxidative Degradation If your substrate is sensitive to air, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

Protocol 1: General Procedure for Transition Metal-Catalyzed Intramolecular Hydroalkoxylation of an Alkenyl Phenol

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the alkenyl phenol substrate (1.0 equiv).

  • Solvent Addition: Add a suitable dry, degassed solvent (e.g., toluene, benzene) to achieve a dilute concentration (e.g., 0.05 M).

  • Catalyst Addition: Add the transition metal catalyst (e.g., AgClO₄, 1-5 mol%).[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Oxidative Cyclization using a Hypervalent Iodine Reagent

This protocol is adapted from methods for oxidative cyclization at the ortho-position of phenols.[8]

  • Preparation: Dissolve the phenolic substrate (1.0 equiv) in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), under an inert atmosphere.[8] Use a dilute concentration (e.g., 0.025 M) to minimize intermolecular side reactions.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the hypervalent iodine reagent (e.g., phenyliodine diacetate (PIDA), 2.0 equiv) portion-wise to the stirred solution.[8]

  • Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

IV. Visualizing Reaction Pathways

General Mechanistic Overview

The following diagram illustrates a simplified decision-making process for approaching an intramolecular phenol cyclization.

G Start Substrate: Phenol with Tethered Electrophile Alkene Electrophile is an Alkene Start->Alkene Is the electrophile an alkene? Other_E Other Electrophile (e.g., Halide, Epoxide) Start->Other_E No Oxidative Consider Oxidative Coupling? (e.g., V, Ru catalysts) Start->Oxidative Alternative Pathway Activated Activated Alkene? Alkene->Activated Base_Med Base-Mediated SN2-type Cyclization Other_E->Base_Med Unactivated Unactivated Alkene Activated->Unactivated No Acid_Cat Acid-Catalyzed Cyclization (Brønsted or Lewis) Activated->Acid_Cat Yes TM_Cat Transition Metal-Catalyzed Cyclization (e.g., Cu, Ag, Pd) Unactivated->TM_Cat

Caption: Decision tree for selecting a cyclization strategy.

Troubleshooting Workflow

This workflow outlines a logical approach to troubleshooting common issues.

G Start Initial Reaction Attempt Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Complex Mixture? Start->Check_Purity Decomposition Decomposition? Start->Decomposition Yield_Yes Yes Check_Yield->Yield_Yes Purity_Yes Yes Check_Purity->Purity_Yes Decomp_Yes Yes Decomposition->Decomp_Yes Catalyst Screen Catalysts Yield_Yes->Catalyst Temp_Conc Adjust Temperature/Concentration Catalyst->Temp_Conc Reagents Check Reagent Purity Temp_Conc->Reagents Success Optimized Reaction Reagents->Success Dilution Increase Dilution Purity_Yes->Dilution Selectivity Optimize for Selectivity (Solvent, Additives) Dilution->Selectivity Purification Improve Purification Method Selectivity->Purification Purification->Success Lower_Temp Lower Reaction Temperature Decomp_Yes->Lower_Temp Milder_Cond Use Milder Reagents Lower_Temp->Milder_Cond Inert_Atm Ensure Inert Atmosphere Milder_Cond->Inert_Atm Inert_Atm->Success

Caption: A systematic approach to troubleshooting cyclization reactions.

V. References

  • Gong, J., et al. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry, 82(7), 3676-3688. [Link]

  • Yoo, W., et al. (2008). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Bulletin of the Korean Chemical Society, 29(1), 139-142. [Link]

  • Gong, J., et al. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry, 82(7), 3676-3688. [Link]

  • Lipshutz, B. H., et al. (2015). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 48(5), 1343-1355. [Link]

  • Pappo, D., et al. (2023). Catalytic Oxidative Coupling of Phenols and Related Compounds. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Oxidative coupling of phenols. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kita, Y., et al. (2013). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 11(5), 1599-1609. [Link]

  • Yu, J.-Q., et al. (2014). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Journal of the American Chemical Society, 136(20), 7243-7246. [Link]

  • Baran, P. S., et al. (2022). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. Nature Communications, 13, 1234. [Link]

  • Sigman, M. S., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(22), 7945-7948. [Link]

  • Kende, A. S., et al. (1988). Intramolecular radical cyclization of phenolic enolates. Journal of the American Chemical Society, 110(10), 3371-3373. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Friedel-Crafts Acylation of Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of benzofurans. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of Friedel-Crafts acylation on the benzofuran scaffold. The inherent electronic properties of this heterocyclic system often lead to challenges in controlling regioselectivity, resulting in mixtures of isomers that complicate downstream processing and purification.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and desired regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Friedel-Crafts acylation of benzofurans, offering probable causes and actionable solutions.

Q1: My reaction is producing a mixture of C2 and C3 acylated isomers with poor selectivity. How can I favor the formation of a single isomer?

A1: This is the most common challenge in benzofuran acylation. The outcome is a delicate balance between the inherent nucleophilicity of the C3 position and the superior stability of the carbocation intermediate formed upon attack at the C2 position.[1] Achieving high selectivity requires careful optimization of several parameters.

Probable Causes:

  • Harsh Reaction Conditions: Strong Lewis acids and high temperatures can provide enough energy to overcome the small activation barrier differences between C2 and C3 attack, leading to poor selectivity.[1][2]

  • Lewis Acid Choice: Highly reactive Lewis acids like aluminum chloride (AlCl₃) often decrease regioselectivity.[1][3]

  • Solvent Effects: The solvent can influence the stability of the reaction intermediates, thereby altering the isomer ratio.[3]

Solutions & Optimization Strategy:

  • Moderate the Lewis Acid: Switch from a strong Lewis acid (e.g., AlCl₃) to a milder one. Ferric chloride (FeCl₃) or stannic chloride (SnCl₄) can offer a significant improvement in selectivity by reducing the formation of unwanted isomers.[3] In some cases, solid-supported acid catalysts or zeolites can also provide enhanced selectivity.[4]

  • Lower the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) to amplify the kinetic differences between the two competing pathways.[3] This will favor the product formed via the lower energy transition state, often leading to a cleaner reaction profile. Monitor the reaction progress by TLC or GC-MS, as lower temperatures may require longer reaction times.[5]

  • Conduct a Solvent Screen: The polarity and coordinating ability of the solvent can be critical.[3] Screen a range of solvents to find the optimal medium for your specific substrate.

    • Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common starting points.[3]

    • Nitroalkanes: Solvents like nitrobenzene have been shown to dramatically influence regioselectivity in related aromatic systems, likely through specific solvation of the intermediate σ-complex.[3]

    • Other Options: Carbon disulfide (CS₂) is a traditional, non-coordinating solvent that can sometimes offer unique selectivity.[1]

  • Consider an Alternative Strategy: If direct acylation remains unselective, a rearrangement strategy, such as one involving 2-hydroxychalcones, can provide highly selective access to 3-acylbenzofurans.[6]

Q2: I'm observing significant amounts of di- and poly-acylated products. How can this be prevented?

A2: The acylated benzofuran product is often still reactive enough to undergo a second acylation, especially under forcing conditions.

Probable Causes:

  • Excess Acylating Agent: Using a large excess of the acyl chloride or anhydride drives the reaction towards polyacylation.[3]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the less reactive mono-acylated product to react further.[3]

Solutions & Optimization Strategy:

  • Control Stoichiometry: Use the acylating agent in a stoichiometric amount or only a slight excess (e.g., 1.0 to 1.2 equivalents) relative to the benzofuran substrate.[3]

  • Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the chance of over-acylation.[3]

  • Modify Order of Addition: Consider the "inverse addition" technique, where the benzofuran solution is added slowly to the pre-formed acylium ion complex. This keeps the benzofuran concentration low at any given time, disfavoring poly-substitution.

Q3: My reaction has stalled, showing low or no conversion to the acylated product. What should I investigate?

A3: Low conversion can stem from issues with the catalyst, substrate, or general reaction setup.

Probable Causes:

  • Catalyst Deactivation: Lewis acids are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.[3][7]

  • Deactivated Substrate: If your benzofuran contains electron-withdrawing groups (EWGs), its nucleophilicity is reduced, making the Friedel-Crafts reaction difficult.[3][8]

  • Insufficiently Reactive Acylating Agent: Acid anhydrides are less reactive than their corresponding acid chlorides.[7]

Solutions & Optimization Strategy:

  • Ensure Anhydrous Conditions: This is critical. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven overnight and cool under an inert atmosphere (nitrogen or argon). Ensure all reagents are anhydrous.[5][7]

  • Increase Catalyst Strength/Stoichiometry: For deactivated substrates, a stronger Lewis acid (like AlCl₃) may be necessary to achieve a reaction.[7] You may also need to increase the equivalents of the Lewis acid.

  • Use a More Reactive Acylating Agent: If using an acid anhydride, switch to the corresponding acyl chloride for higher reactivity.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in benzofuran acylation?

A1: The regioselectivity is determined by the stability of the cationic intermediate (the σ-complex or arenium ion) formed after the initial electrophilic attack.[2]

  • Attack at C2: This pathway generates a carbocation intermediate where the positive charge can be delocalized onto the adjacent benzene ring, resulting in a more stable, benzylic-like cation.[1] This is often the kinetically favored pathway.

  • Attack at C3: While the C3 position is electronically more electron-rich (more nucleophilic), the resulting carbocation intermediate is less stable as the positive charge cannot be as effectively delocalized into the benzene portion of the molecule.[1]

The final product ratio is a result of the competition between these two pathways. Experimental conditions like temperature, solvent, and the Lewis acid can influence the relative rates of these pathways, allowing for selective formation of one isomer.

Q2: How does the choice of Lewis acid impact the reaction?

A2: The Lewis acid is not just a passive catalyst; it plays a central role in the reaction's success and selectivity.[9]

  • Activation: Its primary role is to coordinate with the acylating agent (acyl halide or anhydride) to generate the highly electrophilic acylium ion, which is the species that attacks the benzofuran ring.[5][10]

  • Reactivity vs. Selectivity: There is often a trade-off.

    • Strong Lewis Acids (e.g., AlCl₃): These are highly effective at generating the acylium ion, leading to faster reactions. However, their high reactivity can lead to lower regioselectivity and more side products.[3]

    • Milder Lewis Acids (e.g., FeCl₃, SnCl₄, ZnCl₂): These may require higher temperatures or longer reaction times but often provide a cleaner reaction with improved regioselectivity.[3][11] They are less prone to causing substrate or product degradation.

The optimal Lewis acid is substrate-dependent and must be determined empirically.

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterVariationEffect on Regioselectivity & YieldRationaleReference(s)
Lewis Acid Strong (AlCl₃) vs. Mild (FeCl₃, SnCl₄)Milder acids often improve regioselectivity, favoring one isomer and reducing side products, though they may require longer reaction times.Strong acids are less discriminating, while milder acids can amplify the subtle electronic differences between reactive sites.[1][3]
Temperature Low (0 °C to RT) vs. High (>RT)Lower temperatures generally increase selectivity by favoring the kinetically controlled product. High temperatures can decrease selectivity.At lower temperatures, there is less energy to overcome the activation barrier for the less-favored pathway.[1][3][12]
Solvent Non-coordinating (CS₂, DCM) vs. Polar (Nitrobenzene)Solvent polarity can stabilize intermediates differently. A solvent screen is crucial as effects can be dramatic and substrate-specific.Specific solvation of the transition state or σ-complex can lower the activation energy for one pathway over another.[3]
Substituents Electron Donating (EDG) vs. Electron Withdrawing (EWG)EDGs activate the ring and generally favor C2/C3 acylation. EWGs deactivate the ring, leading to lower yields and potentially altered isomer distributions.EWGs reduce the nucleophilicity of the benzofuran ring, making the initial electrophilic attack more difficult.[2][8][13]

Visualizing the Optimization Process

The following workflow provides a systematic approach to optimizing your Friedel-Crafts acylation for improved regioselectivity.

G cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Loop start Start with Benzofuran Substrate initial_rxn Run Initial Reaction (e.g., AlCl₃, DCM, 0°C to RT) start->initial_rxn analyze Analyze Isomer Ratio (GC-MS, NMR) initial_rxn->analyze decision Is Regioselectivity > 90:10? analyze->decision opt_lewis Screen Milder Lewis Acids (FeCl₃, SnCl₄, etc.) decision->opt_lewis No success Proceed to Scale-Up decision->success Yes opt_solvent Screen Solvents (CS₂, Nitrobenzene, etc.) opt_lewis->opt_solvent Re-evaluate opt_temp Lower Reaction Temperature (-20°C to 0°C) opt_solvent->opt_temp Re-evaluate opt_temp->analyze Re-run &

Caption: Workflow for Optimizing Regioselectivity.

Detailed Experimental Protocol: Regioselective Acylation of Benzofuran

This protocol provides a generalized starting point for achieving regioselective acylation. It must be adapted based on the specific reactivity of your benzofuran substrate.

Materials:

  • Benzofuran derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous Lewis Acid (e.g., FeCl₃, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice, 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried, three-necked round-bottom flask with stir bar, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: Assemble the dry glassware and purge the system with an inert atmosphere (nitrogen or argon). To the three-necked flask, add the anhydrous Lewis acid (e.g., FeCl₃) under a positive flow of inert gas.[5]

  • Solvent Addition: Add anhydrous DCM via syringe to create a suspension of the Lewis acid.[5]

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: In a separate dry flask, dissolve the acyl chloride in anhydrous DCM. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture for an additional 30 minutes to ensure the complete formation of the electrophilic complex.[5]

  • Substrate Addition: Dissolve the benzofuran derivative (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30-45 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control selectivity.[5]

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor its progress every 30-60 minutes by taking a small aliquot, quenching it in cold 1M HCl, extracting with ethyl acetate, and analyzing by TLC or GC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Quenching: Once the reaction is complete (or has ceased to progress), cool the mixture back to 0 °C. Quench the reaction very carefully by the slow, dropwise addition of crushed ice, followed by cold 1 M HCl to dissolve the aluminum salts.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the regioisomers.

References

  • Technical Support Center: Regioisomer Formation in Dibenzofuran Acylation - Benchchem.
  • Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization - Benchchem.
  • Synthesis of benzofurans via Friedel–Crafts acylation. - ResearchGate. Available at: [Link]

  • Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide - Benchchem.
  • Common pitfalls in the functionalization of the benzofuran core - Benchchem.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. Available at: [Link]

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. Available at: [Link]

  • Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzo - UniCA IRIS. Available at: [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. Available at: [Link]

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. - ResearchGate. Available at: [Link]

  • FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans - ResearchGate. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available at: [Link]

  • Friedel-Crafts Acylation - YouTube. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. Available at: [Link]

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - NIH. Available at: [Link]

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Technical Support Center: Navigating the Purification of Polar Benzofuranone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of polar benzofuranone compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth troubleshooting advice and validated protocols. Our goal is to move beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind each methodological choice, empowering you to overcome common and complex purification hurdles.

Introduction: The Challenge of Polar Benzofuranones

Benzofuranones are a critical scaffold in medicinal chemistry and natural product synthesis, often exhibiting a wide range of biological activities.[1][2][3] However, the introduction of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) significantly complicates their purification. These compounds often exhibit a frustrating duality: strong retention on normal-phase media and poor retention on traditional reversed-phase media, leading to issues like peak tailing, co-elution with polar impurities, and low recovery.[4][5][6] This guide provides a systematic approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when starting to purify polar benzofuranones.

Q1: What are the primary reasons my polar benzofuranone is difficult to purify?

A1: The difficulties typically stem from several core issues:

  • High Polarity: Your compound may bind irreversibly to silica gel in normal-phase chromatography or elute in the solvent front in reversed-phase chromatography.[5][6]

  • Poor Solubility: The compound might not be readily soluble in standard, less polar organic solvents used for normal-phase chromatography, making sample loading difficult.[5][7]

  • Co-eluting Impurities: Polar starting materials, reagents, or byproducts from the synthesis often have similar chromatographic behavior to the polar product.[7][8]

  • Compound Instability: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive benzofuranone derivatives.[8][9]

  • Lack of a Strong UV Chromophore: Some derivatives may not be easily detectable by UV-Vis, complicating fraction analysis.[7]

Q2: How do I select the right initial purification strategy?

A2: The choice depends on the polarity of your benzofuranone, the nature of the impurities, and the scale of your purification. A logical workflow is essential. Start with Thin Layer Chromatography (TLC) to scout for a suitable solvent system.[10]

Below is a decision-making workflow to guide your selection:

Purification_Decision_Tree start Crude Polar Benzofuranone Sample tlc Perform TLC Screening (NP & RP plates) start->tlc evaluate_tlc Evaluate TLC Results tlc->evaluate_tlc np_good Good separation on Normal Phase (NP) TLC? (Rf 0.15-0.4) evaluate_tlc->np_good Analyze NP rp_good Good separation on Reversed Phase (RP) TLC? evaluate_tlc->rp_good Analyze RP np_good->rp_good No flash_np Proceed with Normal-Phase Flash Chromatography np_good->flash_np Yes hilic_needed Streaking on NP & No retention on RP? rp_good->hilic_needed No flash_rp Proceed with Reversed-Phase Flash or Prep HPLC rp_good->flash_rp Yes crystallization_option Is the compound a solid? hilic_needed->crystallization_option No flash_hilic Consider HILIC Purification hilic_needed->flash_hilic Yes crystallize Attempt Crystallization crystallization_option->crystallize Yes end Pure Compound crystallization_option->end No/Impure flash_np->end flash_rp->end flash_hilic->end crystallize->end

Caption: A decision tree for selecting a suitable purification method.

Troubleshooting Guides: Chromatography

This section provides solutions to specific problems you may encounter during chromatographic purification of polar benzofuranones.

Issue 1: My compound streaks badly or remains at the baseline on a silica gel TLC/column.
  • Causality: This is a classic sign of a highly polar compound interacting too strongly with the acidic silanol groups on the silica surface. The streaking indicates slow kinetics of interaction and/or overloading.

  • Solutions:

    • Increase Mobile Phase Polarity:

      • For standard systems like ethyl acetate/hexanes, increase the proportion of ethyl acetate.[10]

      • If that is insufficient, switch to a more polar solvent system, such as methanol in dichloromethane (DCM). A common starting point is 1-5% methanol in DCM.[11] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[11]

    • Use Solvent Modifiers:

      • For basic benzofuranones (e.g., containing amine groups), add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. This neutralizes the acidic sites on the silica, improving peak shape.

      • For acidic benzofuranones (e.g., with carboxylic acid or phenolic hydroxyl groups), adding a small amount of acetic or formic acid (0.1-1%) can help by protonating the compound and reducing its interaction with the silica.

    • Switch to a Different Stationary Phase:

      • Alumina: Can be used in its neutral, acidic, or basic form and is a good alternative for compounds sensitive to silica.

      • Diol-bonded silica: Less polar than silica, it can prevent the irreversible binding of very polar compounds.[4]

      • Amine-bonded silica: This can be effective for separating highly polar, water-soluble compounds like carbohydrates and can be used in a Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[12]

Issue 2: My compound elutes in the void volume (with the solvent front) in Reversed-Phase (RP) HPLC.
  • Causality: The compound is too polar to have sufficient hydrophobic interaction with the non-polar C18 stationary phase.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase:

      • Increase the water content in your mobile phase (e.g., water/acetonitrile or water/methanol). However, be aware that standard C18 columns can suffer from "phase collapse" in mobile phases with more than 80-95% water, leading to a loss of retention.[4]

      • Utilize "Aqueous Stable" RP Columns: Employ specialized C18 columns (often designated as 'AQ') that are designed with polar end-capping to prevent phase collapse and are suitable for 100% aqueous mobile phases.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[4][12] In HILIC, water is the "strong" eluting solvent.[12]

    • Ion-Pair Chromatography:

      • For ionizable benzofuranones, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium hydrogen sulfate for acids) to the mobile phase can increase retention on an RP column. Note that these reagents can be difficult to remove from the final product and may not be compatible with mass spectrometry.

Issue 3: I have poor resolution between my benzofuranone and a polar impurity.
  • Causality: The impurity and the product have very similar polarities and interactions with the stationary phase.

  • Solutions:

    • Optimize the Gradient (HPLC):

      • A shallower gradient will increase the run time but often significantly improves the resolution between closely eluting peaks.

    • Change the Organic Modifier (RP-HPLC):

      • Switching from acetonitrile to methanol (or vice versa) in the mobile phase can alter the selectivity of the separation and may resolve co-eluting peaks.[13]

    • Change the Stationary Phase:

      • In RP-HPLC, switching from a C18 to a phenyl-hexyl or a polar-embedded phase can provide different selectivity due to pi-pi or hydrogen bonding interactions.[13]

    • Orthogonal Chromatography:

      • Purify the mixture using two different chromatography modes. For example, run a normal-phase flash column first, combine the impure fractions, and then purify them using reversed-phase preparative HPLC. The different separation mechanisms (adsorption vs. partitioning) will likely separate the stubborn impurity.

Troubleshooting Guides: Crystallization

Crystallization is a powerful, often overlooked, technique for purifying solid polar compounds. It relies on differences in solubility between the desired compound and impurities in a given solvent system.[14][15]

Issue 1: My polar benzofuranone won't crystallize and instead "oils out."
  • Causality: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[16] Cooling the solution too quickly can also cause this.[16]

  • Solutions:

    • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules time to orient into a crystal lattice.[17]

    • Use a Different Solvent or a Solvent Pair:

      • Choose a solvent with a lower boiling point.[16]

      • If your compound is too soluble in one solvent but poorly soluble in another, a mixed solvent system can be ideal.[15] Dissolve the compound in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[17]

    • Pre-Purification: Oiling out is common with highly impure samples.[16] A quick pass through a small plug of silica gel to remove the gross impurities can often enable successful crystallization.

Issue 2: I can't find a suitable single solvent for crystallization.
  • Causality: Polar compounds can be challenging because they are often very soluble in polar solvents (like methanol, ethanol) even when cold, and insoluble in non-polar solvents (like hexanes).[14][18]

  • Solution: Employ a Mixed Solvent System. The key is to find two miscible solvents, one in which your compound is soluble and one in which it is not.[15]

Common Solvent Pairs for Polar Organic Compounds:

"Good" Solvent (High Polarity)"Poor" Solvent (Lower Polarity)
WaterEthanol, Acetone
MethanolDichloromethane, Diethyl Ether
EthanolDiethyl Ether, Hexanes
AcetoneWater

This table provides common starting points for solvent pair selection.

Detailed Experimental Protocols

Protocol 1: HILIC Flash Chromatography for a Highly Polar Benzofuranone

This protocol is designed for a polar benzofuranone that shows little to no retention on a C18 column.

  • Stationary Phase Selection: Choose a diol- or amine-bonded silica flash column. Diol columns act as a less polar normal phase medium, reducing the chance of irreversible binding.[4]

  • Sample Preparation:

    • If possible, dissolve the crude sample in the initial mobile phase (e.g., 95:5 acetonitrile:water).

    • If solubility is poor, use a minimal amount of a stronger solvent like methanol or DMSO.

    • For best results, consider "dry loading": dissolve the compound in a volatile solvent (e.g., methanol), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to dryness. Load the resulting powder onto the column.[10]

  • Mobile Phase and Gradient:

    • Solvent A: Acetonitrile (with 0.1% formic acid or TFA if needed for peak shape)

    • Solvent B: Water (with 0.1% formic acid or TFA)

    • Gradient: Start with a high percentage of Solvent A (e.g., 95-100%) and gradually increase the percentage of Solvent B. A typical gradient might be from 5% to 50% water over 10-15 column volumes.[4]

  • Detection and Fractionation: Use a UV detector at a suitable wavelength. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.[12] Collect fractions based on the detector signal.

  • Post-Purification: Evaporate the solvents from the pure fractions under reduced pressure. If a high-boiling solvent like DMSO was used for loading, it may need to be removed by lyophilization or further purification.

Protocol 2: Crystallization Using a Solvent/Anti-Solvent System

This protocol is for solid polar benzofuranones that are difficult to purify by chromatography alone.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., methanol, acetone) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexanes, diethyl ether).[15]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot "good" solvent.[17] Stir and heat until a clear solution is obtained.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again. This ensures the solution is saturated at that temperature.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.[17]

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[17] Adding a "seed crystal" from a previous batch is also highly effective.

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[17]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[14]

    • Dry the crystals under vacuum to remove all residual solvent.

Chiral Separations: A Special Case

Many benzofuranones are chiral, and the separation of enantiomers is often a critical step in drug development.[19][20]

Q: My benzofuranone is a racemic mixture. How can I separate the enantiomers?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[21][22]

  • Mechanism: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound, leading to different retention times.

  • Common CSPs: Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are widely applicable. For benzofuranones containing primary amine groups, crown ether-based CSPs can be highly effective.[23]

  • Method Development:

    • Column Screening: Screen a variety of chiral columns (e.g., Chiralpak® IA, IB, IC) with different mobile phases.

    • Mobile Phase: Typical mobile phases are mixtures of hexanes (or heptane) with an alcohol modifier like isopropanol or ethanol.[24]

    • Optimization: Once a promising separation is found, optimize the mobile phase composition and flow rate to maximize resolution.

References

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • How to crystallize organic compounds. (2016, July 1). Quora. Retrieved from [Link]

  • How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate. Retrieved from [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014, December 9). ResearchGate. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

  • Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved from [Link]

  • Benzofuran-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. (2007). Organic Chemistry Portal. Retrieved from [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. (2019, June 3). ACS Publications. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Beaudry Research Group - Oregon State University. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved from [Link]

  • Scale up to more options - Preparative HPLC columns. (n.d.). Pragolab. Retrieved from [Link]

  • Chiral Chromatography: Separating Twins. (2018, October 26). Blogs@NTU. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018, March 21). PMC - NIH. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022, December 9). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reactivity of Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation and Regeneration in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst-driven benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during their experiments. Here, we move beyond simple protocols to explore the underlying causes of catalyst deactivation and provide robust, field-tested solutions for regeneration and prevention. Our approach is rooted in scientific first principles to empower you with the expertise to troubleshoot effectively.

Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section is structured to help you diagnose issues based on common experimental observations. Each problem is followed by a systematic approach to identify the root cause and implement a solution.

Q1: My reaction yield has dropped significantly after a few runs with a recycled catalyst. What is the likely cause?

A gradual or sudden drop in yield is the most common indicator of catalyst deactivation. The cause can be one or a combination of several mechanisms.

Initial Diagnostic Workflow:

To pinpoint the cause, a logical diagnostic workflow is essential. This process helps to systematically eliminate possibilities and identify the specific deactivation mechanism at play.

A Symptom: Decreased Reaction Yield B Was the catalyst exposed to high temperatures? A->B C Were there changes in feedstock purity? B->C No F Potential Cause: Thermal Degradation (Sintering) B->F Yes D Is the catalyst discolored (e.g., blackened)? C->D No G Potential Cause: Poisoning C->G Yes E Is there a loss of catalyst mass? D->E No H Potential Cause: Fouling/Coking D->H Yes I Potential Cause: Leaching E->I Yes J Solution: Optimize reaction temperature. Consider catalyst with higher thermal stability. F->J K Solution: Purify reactants and solvents. Use guard beds. G->K L Solution: Implement regeneration via calcination. Modify process to minimize coke precursors. H->L M Solution: Choose a stronger catalyst support. Modify ligands to anchor the metal. I->M

Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.

Potential Cause 1: Poisoning

Expertise & Experience: Poisoning is a chemical deactivation where impurities in your reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to reactants.[1][2] This is often a rapid deactivation process. In benzofuran synthesis, particularly those employing palladium catalysts, common poisons originate from starting materials or solvents.[3][4]

Common Poisons in Benzofuran Synthesis:

Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, H₂SImpurities in solvents or reagentsStrong, often irreversible binding to palladium active sites.[4]
Nitrogen Compounds Amines, pyridines, nitrilesUnreacted starting materials, additivesBasic compounds neutralize acid sites on supports or coordinate strongly with metal centers.[5]
Halides Residual iodides, bromidesFrom aryl halide starting materialsCan block active sites or alter the electronic properties of the metal catalyst.[1]
Heavy Metals Lead, mercury, arsenicContaminants in reagentsIrreversible deactivation through alloy formation or strong adsorption.[6]
Carbon Monoxide From decomposition of organic moleculesStrong coordination to metal sites, blocking reactant access.[1]

Trustworthiness (Self-Validating Protocol):

  • Analyze Feedstock: Run a purity analysis (e.g., GC-MS, elemental analysis) on your starting materials and solvents to screen for common poisons.

  • Control Experiment: Perform the reaction with a fresh batch of high-purity reagents and a new catalyst. If the yield is restored, poisoning is the confirmed cause.

Solution:

  • Feedstock Purification: Purify reactants and solvents prior to use. For example, passing solvents through a column of activated alumina can remove many polar impurities.

  • Guard Beds: For continuous flow processes, using a sacrificial pre-column (guard bed) can capture poisons before they reach the main catalyst bed.[7]

Potential Cause 2: Fouling or Coking

Expertise & Experience: Coking is the physical deposition of carbonaceous materials (coke) on the catalyst surface.[8] In syntheses involving complex organic molecules like those in benzofuran routes, high temperatures can cause reactants or products to decompose and polymerize on the catalyst.[9][10] This is particularly prevalent with solid acid catalysts like zeolites, which can be used in some biomass-to-benzofuran pathways.[11][12] The coke physically blocks pores and active sites.

Trustworthiness (Self-Validating Protocol):

  • Visual Inspection: A spent catalyst that is coked often appears black and tarry.

  • Characterization: Use Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits. A significant weight loss upon heating in an oxidizing atmosphere confirms coking.

Solution:

  • Regeneration via Calcination: A controlled burnout of the coke is often the most effective regeneration method. See the detailed protocol in Part 2.

  • Process Optimization: Lowering the reaction temperature or reducing reaction time can minimize coke formation.[13]

Potential Cause 3: Thermal Degradation (Sintering)

Expertise & Experience: Sintering is the agglomeration of small catalyst particles (e.g., palladium nanoparticles on a carbon support) into larger ones at high temperatures.[14][15] This process is driven by the reduction of surface energy and leads to a permanent loss of active surface area.[16] While many benzofuran syntheses are conducted at moderate temperatures, localized heating or reaction hotspots can initiate sintering.[17]

Trustworthiness (Self-Validating Protocol):

  • Temperature Monitoring: Ensure your reaction temperature is uniform and does not exceed the catalyst's recommended thermal stability limit.

  • Characterization: Compare the particle size distribution of the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) line broadening. A significant increase in average particle size is a clear indicator of sintering.

Solution:

  • Temperature Control: Maintain strict control over the reaction temperature.

  • Catalyst Selection: Choose a catalyst with a support that strongly interacts with the metal particles, which can inhibit their migration and subsequent sintering.

Potential Cause 4: Leaching

Expertise & Experience: Leaching is the dissolution of the active metal from the solid support into the reaction medium.[18][19] For palladium-catalyzed reactions like Sonogashira or Heck couplings, which are common in benzofuran synthesis, the active catalytic species may be soluble palladium complexes that form in situ.[20][21] While sometimes necessary for the reaction mechanism, excessive leaching leads to a permanent loss of the active component from the heterogeneous catalyst.

Trustworthiness (Self-Validating Protocol):

  • Filtration Test: Stop the reaction mid-course, filter out the solid catalyst at the reaction temperature, and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, it indicates that the active catalyst is a leached, homogeneous species.[20]

  • Analysis of Filtrate: Use Inductively Coupled Plasma (ICP) analysis to quantify the amount of leached metal in the reaction solution.

Solution:

  • Support Modification: Use supports that have stronger interactions with the metal. For instance, functionalizing a support with ligands can help anchor the palladium.

  • Solvent Choice: The choice of solvent can significantly impact the stability of the metal on the support. A less coordinating solvent may reduce leaching.

Part 2: Frequently Asked Questions (FAQs)

Q2: What is the fundamental difference between poisoning and fouling?

Poisoning is a chemical phenomenon where a substance chemically bonds to an active site.[1] Fouling (or coking) is a physical phenomenon where the surface is covered by deposits, physically blocking access to the active sites.[8] The key difference lies in the nature of the interaction: chemical bonding vs. physical obstruction.

Q3: Can I regenerate any deactivated catalyst?

Regeneration feasibility depends on the deactivation mechanism.

  • Fouling/Coking: Often reversible through controlled burning of the deposits.

  • Poisoning: Reversible if the poison can be selectively removed (e.g., acid wash for basic poisons).[5] Irreversible if the poison forms a very strong, stable bond with the active site (e.g., heavy metals).[6]

  • Sintering: Generally considered irreversible as it is a structural change to the catalyst.[14][15]

  • Leaching: The lost metal cannot be restored to the support through simple regeneration. The metal would need to be recovered from the solution and re-deposited.

Q4: How do I perform a standard regeneration of a coked Palladium on Carbon (Pd/C) catalyst?

Regenerating a coked Pd/C catalyst typically involves solvent washing to remove adsorbed organics followed by a controlled thermal treatment.

Experimental Protocol: Regeneration of Coked Pd/C

  • Safety First: Used Pd/C catalysts, especially after hydrogenation, can be pyrophoric.[22] Always handle the spent catalyst in a wet state and in an inert atmosphere until its reactivity is confirmed to be low.

  • Solvent Washing: a. Suspend the spent catalyst in a suitable solvent (e.g., chloroform, glacial acetic acid, or the reaction solvent) to dissolve and remove adsorbed organic products and byproducts.[23] b. Stir the slurry for 1-2 hours. c. Filter the catalyst and repeat the washing step with a fresh portion of the solvent. d. Finally, wash with a low-boiling-point solvent (like methanol) to facilitate drying.

  • Thermal Treatment (Calcination): This step aims to burn off the coke. a. Place the washed and dried catalyst in a tube furnace. b. Purge the furnace with an inert gas (e.g., Nitrogen) to remove air. c. Heat the catalyst under a flow of inert gas to a moderate temperature (e.g., 550-650°C) to volatilize remaining organic material.[24] d. Introduce a controlled, dilute stream of an oxidizing agent (e.g., 2-5% O₂ in N₂) into the inert gas flow. This controlled oxidation prevents runaway temperatures that could cause sintering. e. Hold at this temperature until the coke is removed (monitoring the off-gas for CO₂ can indicate the end of the process). f. Cool the catalyst down to room temperature under an inert atmosphere.

  • Re-reduction (if necessary): If the palladium was oxidized during calcination, a reduction step is needed to restore the active metallic phase. a. Pass a stream of dilute hydrogen (e.g., 5% H₂ in N₂) over the catalyst at a controlled temperature (typically 200-400°C). b. After reduction is complete, cool to room temperature under an inert atmosphere before handling.

Caption: Step-by-step workflow for the regeneration of a coked catalyst.

Q5: When should I discard a catalyst instead of regenerating it?

It is time to discard a catalyst when:

  • Performance is not restored: After several regeneration attempts, if the catalyst activity remains significantly lower than that of a fresh catalyst, it may be permanently deactivated.

  • Regeneration is not cost-effective: If the regeneration process is complex, requires expensive reagents, or the catalyst itself is inexpensive, replacement may be more economical.

  • Irreversible deactivation has occurred: In cases of severe sintering or irreversible poisoning, regeneration is not a viable option.

References

  • What Is Catalyst 'Sintering' and How Does It Relate to High Temper
  • What Is "Sintering" and How Does It Reduce Catalyst Performance? (2025). Vertex AI Search.
  • Study of zeolite deactivation mechanisms due to biomass conversion to biofuel. (n.d.). Vertex AI Search.
  • van Roosmalen, A. J., & Mol, J. C. (1980). Specific poisoning of Brønsted acid sites on solid isomerization and metathesis catalysts.
  • Regeneration of palladium based catalyst for methane ab
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst. (2019).
  • Sintering process and catalysis. (n.d.).
  • C
  • C
  • In Situ TEM Study of Rh Particle Sintering for Three-Way Catalysts in High Temper
  • Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan. (2015).
  • Recovery/Reuse of Heterogeneous Supported Spent C
  • Potential and challenges of zeolite chemistry in the catalytic conversion of biomass. (2015). RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (n.d.).
  • Regeneration of palladium hydrogenation catalyst. (1979).
  • Poisoning and deactivation of palladium c
  • Biomass Conversion over Zeolite Catalysts. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Catalyst Poisoning in Acid-Catalyzed Ketaliz
  • Catalytic Conversion of Furan to Hydrocarbons using HZSM-5: Coking Behavior and Kinetic Modeling including Coke Deposition. (n.d.).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • C
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Leaching in metal nanoparticle c
  • What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube.
  • Common causes for catalysts deactiv
  • Troubleshooting low catalyst activity in reforming units. (2025).

Sources

Technical Support Center: Optimizing Benzofuranone Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects and Reaction Rate

Welcome to the technical support center for benzofuranone synthesis. As researchers and drug development professionals, you are aware that benzofuranones are crucial scaffolds in a wide array of biologically active compounds, from natural products to pharmaceuticals.[1][2] The intramolecular cyclization to form the furanone ring is often the pivotal step, and its efficiency can be exquisitely sensitive to reaction conditions—chief among them, the choice of solvent.

This guide is designed to move beyond simple protocols and delve into the causality behind solvent effects. Here, we will address common experimental challenges in a question-and-answer format, providing troubleshooting strategies and foundational knowledge to empower you to optimize your reaction rates and yields.

Frequently Asked Questions (FAQs): The Role of the Solvent

Q1: How does the solvent, in general, influence the rate of an intramolecular cyclization to form a benzofuranone?

The solvent's primary role is to stabilize or destabilize the reactants, intermediates, and transition states on the reaction pathway. For most benzofuranone syntheses, the key step is an intramolecular electrophilic attack on the phenolic ring. The nature of the transition state for this step dictates the optimal solvent properties.

  • Stabilization of Charged Intermediates: Many syntheses proceed through charged intermediates, such as an oxonium ion or a protonated carbonyl, which are generated by an acid catalyst.[3] Polar solvents are essential for stabilizing these charged species, thereby lowering the activation energy and accelerating the reaction.

  • Solvation of Nucleophiles: The nucleophile in this reaction is typically the electron-rich phenol ring. Polar protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with the phenolic hydroxyl group.[4][5] This "caging" effect can suppress the nucleophilicity of the ring, slowing down the cyclization.[4]

  • Reagent Solubility: A pragmatic but critical function of the solvent is to ensure all reactants, catalysts, and intermediates remain in the solution phase to react.

Therefore, an ideal solvent often strikes a balance: it must be polar enough to support the formation of charged intermediates but not so strongly solvating (especially via hydrogen bonding) that it deactivates the nucleophile. This is why polar aprotic solvents are frequently successful.[5][6]

Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for my cyclization?

The key difference lies in their ability to act as hydrogen-bond donors.[7]

  • Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid) contain O-H or N-H bonds. They can stabilize both cations and anions effectively. They excel at stabilizing leaving groups and carbocation intermediates (favoring SN1-type mechanisms), but they can hinder SN2-type reactions by solvating the nucleophile.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone, THF) lack acidic protons and cannot donate hydrogen bonds.[6][7] They possess strong dipole moments to dissolve polar compounds and stabilize cations. However, they are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive.[5] This enhanced nucleophilicity makes them ideal for many SN2-type reactions.

For benzofuranone formation, which often resembles an intramolecular Friedel-Crafts acylation, the transition state involves charge separation. A polar aprotic solvent like acetonitrile (MeCN) or 1,2-dichlorobenzene (DCB) can effectively stabilize this transition state without deactivating the phenolic nucleophile, often leading to faster rates.[1][2]

Troubleshooting Guide: Common Experimental Issues

Q3: My reaction is extremely slow or has stalled completely. How can I troubleshoot this using solvent choice?

A stalled reaction is a common issue, often pointing to an overly high activation energy barrier.

Causality: The transition state of your cyclization is likely insufficiently stabilized, or your key nucleophile is being deactivated by the solvent.

Troubleshooting Workflow:

G start Reaction is Slow or Stalled solvent_check What is your current solvent type? start->solvent_check nonpolar Nonpolar (e.g., Toluene, Hexane) solvent_check->nonpolar aprotic Polar Aprotic (e.g., MeCN, DMF, DCM) solvent_check->aprotic protic Polar Protic (e.g., EtOH, MeOH) solvent_check->protic nonpolar_sol Problem: Poor stabilization of charged intermediates or transition state. Solution: Switch to a Polar Aprotic solvent like MeCN or DCM.[2][8] nonpolar->nonpolar_sol aprotic_sol Problem: Polarity may still be too low. Solution: Try a more polar aprotic solvent (e.g., switch from DCM to MeCN or DMF). Check catalyst solubility and activity. aprotic->aprotic_sol protic_sol Problem: Nucleophile (phenol) may be deactivated by H-bonding.[4] Solution: Switch to a Polar Aprotic solvent to enhance nucleophilicity. protic->protic_sol

Troubleshooting Slow Reactions

Additional Considerations:

  • Catalyst Activity: Ensure your acid catalyst (e.g., TFA, AlCl₃, TfOH) is active and soluble in the chosen solvent.[1][2] Some Lewis acids can be passivated by coordinating solvents.

  • Temperature: If switching solvents is not an option, a careful increase in temperature may provide the necessary energy to overcome the activation barrier. However, be cautious of potential side reactions.[8]

Q4: I'm observing significant byproduct formation, especially a dark, tar-like substance. Can the solvent help?

Yes, solvent choice is critical in minimizing byproducts, which are often the result of polymerization or decomposition.[9]

Causality: Harsh reaction conditions (e.g., high acid concentration, high temperature) required to force a slow reaction are a common cause of polymerization, particularly with alkenylphenol precursors.[9] The solvent can mitigate this by enabling the desired reaction to proceed under milder conditions.

Troubleshooting Strategy:

  • Lower the Temperature: The first step is to reduce the reaction temperature. Polymerization often has a higher activation energy than the desired cyclization.[9]

  • Improve Reaction Rate with a Better Solvent: If lowering the temperature stalls the reaction, the issue circles back to rate. By switching to a more suitable solvent (often a polar aprotic one, as described in Q3), you can increase the rate of the desired intramolecular cyclization, allowing it to outcompete the intermolecular polymerization pathway.

  • Solvent Polarity and Acidity: In some cases, a less polar solvent may reduce the effective acidity of the catalyst, thereby slowing decomposition. However, this often comes at the cost of a slower desired reaction. A screen of solvents is the most effective approach.

Q5: My starting material is consumed, but the yield of benzofuranone is low. What's happening?

This frustrating scenario suggests that the reaction is proceeding down an alternative pathway or that the product is unstable under the reaction conditions.

Potential Causes Related to Solvent:

  • Competing Reactions: The solvent can influence the regioselectivity of the cyclization if multiple sites on the aromatic ring are available for attack.[3][8] While often governed by sterics and electronics, the solvent can subtly alter the product ratio by differentially solvating the transition states.

  • Product Instability: The benzofuranone product itself may be susceptible to acid-catalyzed decomposition or rearrangement, especially at elevated temperatures. A solvent that allows the reaction to proceed quickly at a lower temperature can preserve the product.

  • Solvent Participation: In rare cases, solvents like methanol or ethanol can act as nucleophiles, especially if a highly reactive intermediate is formed.[10] Ensure your solvent is inert under the reaction conditions. For instance, adding molecular sieves to sequester alcohol byproducts has been shown to sometimes decrease yield, indicating a complex reaction environment.[1]

Experimental Design and Protocols

Q6: How should I design a solvent screen to optimize my benzofuranone formation?

A systematic solvent screen is the most reliable method to identify optimal conditions.

Protocol: Parallel Solvent Screening for Benzofuranone Synthesis

  • Select a Range of Solvents: Choose 4-6 solvents covering a spectrum of properties.

    • Polar Aprotic: Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

    • Nonpolar: Toluene, 1,2-Dichlorobenzene (DCB)

    • Ethereal: Tetrahydrofuran (THF)

  • Setup: In parallel reaction vials, add your substrate and catalyst at identical concentrations.

  • Solvent Addition: Add the same volume of each selected solvent to the respective vials. Ensure all reagents are fully dissolved.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure all solvents are dry and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Temperature Control: Place all vials in a heating block set to a moderate starting temperature (e.g., 70 °C).

  • Monitoring: At regular intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with a drop of NaHCO₃ solution) and analyze by Thin Layer Chromatography (TLC) or LC-MS.

  • Analysis: Compare the reactions based on:

    • Rate: How quickly is the starting material consumed?

    • Conversion: What percentage of starting material is gone?

    • Selectivity: Is the desired benzofuranone the major product, or are byproducts forming?

G prep3 prep3 react1 react1 prep3->react1 react3 react3 analysis1 analysis1 react3->analysis1 analysis2 analysis2 react3->analysis2

Workflow for Solvent Screening

Data Summary: Properties of Common Solvents

The table below summarizes key properties of solvents frequently used in organic synthesis. Use this as a guide when selecting candidates for your solvent screen.

SolventClassDielectric Constant (ε)Boiling Point (°C)General Application Notes
Toluene Nonpolar2.4111Good for reactions requiring high temperatures; poor at stabilizing polar intermediates.[8]
Dichloromethane (DCM) Polar Aprotic9.140Excellent solubility for many organics; low boiling point limits reaction temperature.[7][10]
Tetrahydrofuran (THF) Polar Aprotic7.566Common coordinating solvent; can be susceptible to peroxide formation.[7]
Acetonitrile (MeCN) Polar Aprotic37.582Highly polar; excellent for promoting reactions with polar transition states.[7]
DMF Polar Aprotic38.0153Highly polar with a high boiling point; can be difficult to remove.[7]
Ethanol (EtOH) Polar Protic24.578Can deactivate nucleophiles through H-bonding; may participate as a nucleophile.[4][6]

Dielectric constant values are approximate and sourced from multiple chemistry resources.[6][7]

References

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]

  • Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Zenodo. [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. [Link]

  • Al-Hourani, B. J., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 74-80. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • OUCI. (n.d.). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]

  • Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews, 69(1), 1-32. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • PDF document. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-methyl-2-benzofuran-1(3H)-one (also known as 4-methylphthalide) for preclinical studies. Scaling up a synthesis from the benchtop to multi-gram or kilogram quantities introduces challenges that are often not apparent at a smaller scale.[1] This document provides a framework for troubleshooting common issues and answers frequently asked questions to ensure a robust, reproducible, and scalable process.

Section 1: Synthesis Overview and Workflow

The synthesis of this compound typically involves the selective reduction of a more oxidized precursor, such as 4-methylphthalic anhydride. This common pathway is favored for its reliable and scalable nature. The core transformation is an intramolecular cyclization (lactonization) which can be susceptible to side reactions if not properly controlled.[2][3]

Proposed Scalable Synthetic Pathway

A robust and widely applicable method involves the selective reduction of 4-methylphthalic anhydride. This approach is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions.

SynthesisWorkflow SM 4-Methylphthalic Anhydride (Starting Material) Product This compound (Target Compound) SM->Product Selective Reduction & Intramolecular Cyclization Reagent Selective Reducing Agent (e.g., NaBH4, Zn/HCl) Solvent Reaction Solvent (e.g., THF, Dioxane) Workup Aqueous Workup & Extraction Purification Purification (Crystallization / Chromatography)

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: When moving from bench to pilot scale, the most critical parameters are heat transfer and mixing efficiency .[4][5] Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes in a large reactor due to the lower surface-area-to-volume ratio.[4] Inefficient mixing can result in localized "hot spots" or areas of high reagent concentration, leading to increased side product formation and decreased yield.[4]

Q2: How do I monitor the reaction progress effectively at a larger scale?

A2: While Thin Layer Chromatography (TLC) is excellent for bench-scale monitoring, relying on it solely for large-scale reactions can be slow and less precise. For preclinical batches, it is highly recommended to develop an in-process control (IPC) method using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2] These techniques provide quantitative data on the consumption of starting material and formation of the product, allowing for more precise determination of reaction completion and impurity profiling.

Q3: What are the common impurities I should expect, and how can I remove them?

A3: Common impurities include unreacted starting material, over-reduced byproducts (e.g., diols), and intermolecular polymerization products.[2] The primary purification method for this compound is typically crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane). If impurities persist, column chromatography may be necessary, although this is less desirable for very large quantities due to cost and time.

Q4: Are there any specific safety concerns I should be aware of when scaling up?

A4: Yes. Beyond the thermal risks of exothermic reactions, consideration must be given to the handling of large quantities of flammable solvents and potentially toxic reagents.[1] A thorough process safety assessment should be conducted to evaluate potential hazards. For instance, reactions involving metal hydrides like NaBH₄ can generate hydrogen gas, requiring adequate ventilation and the absence of ignition sources.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of this compound

Q: My reaction has run to completion according to TLC/HPLC, but after workup, the isolated yield is extremely low. What went wrong?

Potential Cause Recommended Solution & Scientific Rationale
Incomplete Reaction Solution: Extend the reaction time or slightly increase the temperature. Monitor progress quantitatively using HPLC or GC.[2] Rationale: Reaction kinetics can slow at lower temperatures or if the reducing agent has lower activity. Ensuring the starting material is fully consumed is the first critical step.
Product Decomposition Solution: Ensure the workup and any purification steps are performed under neutral or mildly acidic conditions. Avoid strong bases. Rationale: Lactones are cyclic esters and are susceptible to hydrolysis (ring-opening) under strongly basic (saponification) or acidic conditions, especially at elevated temperatures.[6]
Intermolecular Polymerization Solution: Perform the reaction under more dilute conditions. Rationale: The formation of the lactone is an intramolecular cyclization. At high concentrations, the probability of an intermolecular reaction (where one molecule reacts with another) increases, leading to the formation of oligomers or polymers instead of the desired five-membered ring.[2]
Poor Extraction Solution: Verify the pH of the aqueous layer during extraction. Ensure it is neutral or slightly acidic. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3x). Rationale: If the lactone ring has opened to the corresponding hydroxy-carboxylic acid, it will become a carboxylate salt at basic pH and remain in the aqueous layer, drastically reducing the organic-phase yield.
Problem 2: Formation of Significant Side Products

Q: My final product is contaminated with significant impurities that are difficult to remove by crystallization. How can I prevent their formation?

Potential Cause Recommended Solution & Scientific Rationale
Over-reduction Solution: Add the reducing agent portion-wise at a controlled temperature (e.g., 0-10 °C). Use a milder reducing agent if necessary. Rationale: Strong reducing agents can reduce the newly formed lactone further to a diol. Controlled addition and temperature management help to maintain selectivity for the desired carbonyl reduction.
Dehydration Side Reactions Solution: Use milder reaction conditions (lower temperature, weaker acid/base if used).[2] Rationale: Harsh conditions, particularly high heat, can promote the elimination of water, leading to undesired unsaturated byproducts.
Starting Material Impurities Solution: Confirm the purity of the 4-methylphthalic anhydride starting material by NMR or melting point before starting the reaction. Recrystallize if necessary. Rationale: Impurities in the starting material can carry through the reaction or interfere with the desired chemical transformation, leading to a complex product mixture that is difficult to purify.

Section 4: Key Scale-Up Considerations & Troubleshooting

Scaling up is not a linear process; simply multiplying reagent quantities often leads to failure.[5] Physical and chemical properties change disproportionately with size.

Core Challenges in Scaling Up
  • Thermodynamics: The heat generated by a reaction increases with volume (a cubic function), but the ability of the reactor to dissipate that heat only increases with surface area (a square function). This mismatch can lead to thermal runaway.[4][5]

  • Fluid Dynamics & Mixing: Achieving homogenous mixing in a 5000 L reactor is vastly more complex than in a 500 mL flask. Inefficient mixing can lead to poor selectivity and yield.[4][5]

  • Material Handling: Transferring large volumes of liquids and solids safely and efficiently requires specialized equipment and procedures. The physical form of reagents (e.g., powder vs. pellet) can impact addition rates and reaction profiles.[7]

Scale-Up Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues that commonly arise during the first scale-up attempt.

TroubleshootingTree Start Scale-Up Batch Fails (Low Yield / Purity) Q_Thermal Was there a temperature excursion? Start->Q_Thermal A_Thermal_Yes Improve Heat Transfer: - Slower addition rate - Better reactor cooling - Consider semi-batch process Q_Thermal->A_Thermal_Yes Yes Q_Mixing Is the impurity profile different from the lab scale? Q_Thermal->Q_Mixing No A_Mixing_Yes Improve Mixing: - Increase agitation speed - Evaluate impeller design - Use a more dilute solution Q_Mixing->A_Mixing_Yes Yes Q_Time Did the reaction time increase significantly? Q_Mixing->Q_Time No A_Time_Yes Investigate Kinetics: - Potential for product degradation over extended time - Re-evaluate catalyst loading Q_Time->A_Time_Yes Yes A_Purity Re-evaluate Purification: - Develop scalable crystallization - Minimize chromatography Q_Time->A_Purity No

Caption: Decision tree for troubleshooting common scale-up synthesis problems.

Section 5: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Example: 5-10 g scale)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagents: Dissolve 4-methylphthalic anhydride (1.0 eq) in anhydrous THF (approx. 10 mL per gram of anhydride).

  • Reaction: Cool the solution to 0-5 °C. Prepare a solution of sodium borohydride (NaBH₄, approx. 1.0-1.5 eq) in a suitable solvent like DMF or add it portion-wise as a solid. Add the NaBH₄ solution/solid slowly to the anhydride solution, maintaining the internal temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[2]

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until gas evolution ceases and the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene).

  • Precipitation: Slowly add a cold anti-solvent in which the product is insoluble (e.g., water or heptane) until the solution becomes cloudy.

  • Crystallization: Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Section 6: Data Presentation

Table 1: Comparison of Key Parameters: Lab vs. Scale-Up

ParameterLab Scale (e.g., 500 mL Flask)Pilot Scale (e.g., 50 L Reactor)Rationale for Change
Solvent Volume ~10 volumes15-20 volumes (more dilute)To improve heat transfer and prevent high local concentrations due to less efficient mixing.[4]
Reagent Addition Time 5-10 minutes1-2 hours (or longer)To control the exothermic reaction and allow the reactor's cooling system to keep up.[7]
Agitation Magnetic Stirrer (e.g., 300 rpm)Overhead Mechanical Stirrer (Variable RPM)Mechanical stirring is required for effective mixing in large volumes; speed must be optimized.[4]
Temperature Control Ice BathJacketed Reactor with Chiller FluidA jacketed system provides more precise and reliable temperature control across a large surface area.
Purification Method Chromatography / CrystallizationPrimarily CrystallizationChromatography is generally not economically viable for large-scale preclinical batches.[1]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid. BenchChem.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
  • UK Centre for Process Innovation (CPI). (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Methyl vs. Other Substituted Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The nature and position of substituents on this heterocyclic system can profoundly influence its pharmacological profile, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 4-methylbenzofuranone against other substituted analogs, with a focus on anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by available experimental data, and provide detailed protocols for their synthesis and evaluation.

The Benzofuranone Core: A Hub of Biological Activity

Benzofuranone and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] The fused benzene and furanone rings create a unique electronic and steric environment that allows for interaction with various biological targets. The substitution pattern on the benzofuranone nucleus is a critical determinant of its biological activity, with even subtle changes in the position or nature of a substituent leading to significant differences in potency and selectivity.[5]

Comparative Analysis of Biological Activities

While direct comparative studies focusing exclusively on 4-methylbenzofuranone versus its positional isomers and other 4-substituted analogs are limited in the readily available literature, we can infer structure-activity relationships from a broader range of substituted benzofuranones.

Anticancer Activity

Benzofuranone derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[5] The position of a methyl group on the benzofuranone ring can influence this activity. For instance, a study on the antileishmanial activity of substituted benzofuranones, a field often overlapping with anticancer research due to shared targets, provided specific IC50 values for methyl-substituted analogs.

CompoundLeishmania major promastigotes IC50 (µM)
6-Methyl-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone44.36 ± 1.055[2]
7-Methyl-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone>100[2]

Table 1: Comparative antileishmanial activity of methyl-substituted benzofuranone derivatives.[2]

This data suggests that the position of the methyl group significantly impacts biological activity, with the 6-methyl analog showing moderate activity while the 7-methyl analog was inactive. While this is not a direct measure of anticancer activity, it highlights the sensitivity of the benzofuranone scaffold to substituent placement.

Further studies on other substituted benzofuranones have revealed that the introduction of electron-withdrawing groups, such as halogens, can enhance cytotoxic effects. The position of the halogen is also crucial, suggesting that specific interactions with the target protein are at play.[5]

Anti-inflammatory Activity

Benzofuranone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[6] While specific comparative data for 4-methylbenzofuranone is scarce, studies on other substituted benzofuranones demonstrate the potential of this scaffold. For example, certain benzofuran derivatives have shown significant inhibitory effects on NO production in LPS-stimulated macrophages, with IC50 values in the micromolar range.[7]

The anti-inflammatory activity is often linked to the molecule's ability to modulate signaling pathways such as the NF-κB pathway. The substitution pattern on the benzofuranone ring can influence how the molecule docks into the active sites of key enzymes in these pathways.

Antimicrobial Activity

The benzofuranone core is a recurring motif in compounds with antibacterial and antifungal properties.[3] The antimicrobial efficacy is highly dependent on the nature and position of substituents. For instance, the presence of hydroxyl, halogen, and nitro groups has been shown to be important for antimicrobial activity.

Antioxidant Activity

Many benzofuranone derivatives exhibit antioxidant activity, which is their ability to neutralize harmful free radicals. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is influenced by the presence of electron-donating groups, such as hydroxyl and methoxy groups, which can stabilize the radical formed after hydrogen donation.

A study on the antioxidant activity of benzofuranone compounds in polypropylene showed that the electronic nature of substituents significantly impacts their efficacy.[8] While this study did not focus on methyl-substituted isomers in a biological context, it underscores the principle that electron-donating groups enhance antioxidant potential. Therefore, it can be hypothesized that the position of the methyl group (an electron-donating group) on the benzofuranone ring would modulate its antioxidant activity.

Synthesis of Substituted Benzofuranones: A Comparative Approach

The synthesis of substituted benzofuranones can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of a substituted phenoxyacetic acid derivative. The choice of starting material and reaction conditions determines the final substitution pattern.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing substituted benzofuranones, which can be adapted for the synthesis of 4-methylbenzofuranone and its analogs.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Products Substituted Phenol Substituted Phenol Williamson Ether Synthesis Williamson Ether Synthesis Substituted Phenol->Williamson Ether Synthesis alpha-Haloester alpha-Haloester alpha-Haloester->Williamson Ether Synthesis Substituted Phenoxy Ester Substituted Phenoxy Ester Williamson Ether Synthesis->Substituted Phenoxy Ester Hydrolysis Hydrolysis Substituted Phenoxyacetic Acid Substituted Phenoxyacetic Acid Hydrolysis->Substituted Phenoxyacetic Acid Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation Substituted Benzofuranone Substituted Benzofuranone Intramolecular Friedel-Crafts Acylation->Substituted Benzofuranone Substituted Phenoxy Ester->Hydrolysis Substituted Phenoxyacetic Acid->Intramolecular Friedel-Crafts Acylation SAR cluster_substituents Substituent Effects Benzofuranone Core Benzofuranone Core Position Position Benzofuranone Core->Position Electronic Nature Electronic Nature Benzofuranone Core->Electronic Nature Steric Hindrance Steric Hindrance Benzofuranone Core->Steric Hindrance Biological Activity Biological Activity Position->Biological Activity Critical Electronic Nature->Biological Activity Influential Steric Hindrance->Biological Activity Modulatory

Sources

Comparative analysis of palladium vs. copper catalysts for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2][3] The efficient construction of this privileged scaffold is therefore of paramount importance. Transition metal catalysis has emerged as the most powerful tool for benzofuran synthesis, with palladium and copper complexes standing out as the catalysts of choice.

This guide provides an in-depth comparative analysis of palladium and copper catalytic systems for benzofuran synthesis. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles, compare performance based on experimental data, and provide practical insights to help researchers select the optimal catalyst for their specific synthetic challenges.

Mechanistic Dichotomy: The Fundamental Pathways

The choice between palladium and copper is often dictated by the desired bond formation strategy and the nature of the starting materials. While both can effect the critical C–O bond formation to close the furan ring, they typically operate through distinct mechanistic pathways.

The Palladium Approach: Dominance through C-H Activation and Cross-Coupling

Palladium catalysis is renowned for its versatility and functional group tolerance, primarily operating through well-defined Pd(0)/Pd(II) catalytic cycles. For benzofuran synthesis, common strategies involve Sonogashira coupling followed by cyclization, or intramolecular C–H activation/arylation reactions.[1][4][5][6]

A prominent pathway is the intramolecular oxidative cyclization, often described as a Heck-type oxyarylation.[7][8] This process typically involves the activation of a C-H bond on an aromatic ring and subsequent coupling with a tethered alkene or alkyne.

G cluster_0 Pd(II)-Catalyzed C-H Activation Pathway A Pd(II) Catalyst B Coordination to Phenol & Alkyne A->B C Intramolecular Oxypalladation B->C 5-exo-dig D Vinyl-Pd(II) Intermediate C->D F Reductive Elimination/ Protonolysis D->F E β-Hydride Elimination G Benzofuran Product F->G H Pd(0) F->H I Reoxidation (Oxidant) H->I I->A

Caption: Generalized Pd(II)-catalyzed C-H activation and cyclization pathway.

Another powerful palladium-catalyzed route involves a tandem reaction combining a cross-coupling step with cyclization. For instance, the reaction of o-iodophenols with terminal alkynes first undergoes a Sonogashira coupling to form an o-alkynylphenol intermediate, which then cyclizes.[1][4]

The Copper Approach: A Cost-Effective Powerhouse for C-O Coupling

Copper catalysts offer a more economical alternative to palladium and excel in Ullmann-type C–O bond formation and oxidative cyclizations.[9][10] Copper-catalyzed reactions can proceed through various mechanisms, including oxidative addition/reductive elimination cycles (often involving Cu(I)/Cu(III) species) or pathways involving single-electron transfer (SET) and radical intermediates.[4][10]

For example, the synthesis of benzofurans from phenols and alkynes can be achieved via a copper-catalyzed aerobic oxidative cyclization.[11][12]

G cluster_1 Cu-Catalyzed Oxidative Annulation Pathway A Cu(I) Catalyst B Phenol Deprotonation + Alkyne Coordination A->B C Carbocupration B->C D Vinyl-Cu Intermediate C->D E Oxidation (e.g., O2) D->E F Cu(II)/Cu(III) Intermediate E->F G Reductive Elimination F->G H Benzofuran Product G->H I Catalyst Regeneration G->I I->A

Caption: Plausible pathway for copper-catalyzed oxidative annulation.

A key advantage of copper is its ability to facilitate intramolecular dehydrogenative C–H/O–H coupling, providing a direct and atom-economical route to fused systems like benzothieno[3,2-b]benzofurans.[10] Mechanistic studies suggest these reactions can proceed via a radical pathway initiated by a single electron transfer between the substrate and the copper catalyst.[10]

Performance Comparison in Key Synthetic Transformations

The choice of catalyst is highly dependent on the specific transformation. Below, we compare the performance of palladium and copper systems in several common synthetic routes to benzofurans.

Synthesis from o-Alkynylphenols

This is one of the most direct routes, involving the intramolecular hydroalkoxylation of an alkyne. Both metals are effective, but the choice can depend on the substrate and desired conditions.

Catalyst SystemTypical LoadingSolventTemperatureTimeYield RangeNotes
**Palladium (e.g., PdCl₂(PPh₃)₂) **2-5 mol%Toluene, DMF80-120 °C4-12 h75-95%Broad substrate scope, tolerant of many functional groups.[1][4]
Copper (e.g., CuI, CuBr) 5-10 mol%DMF, DMSO100-140 °C6-24 h70-90%More economical, can be sensitive to ligand choice. Often requires a base.[9]
Pd/Cu Co-catalyst Pd (1-2%), Cu (2-5%)Et₃N, DMFRT - 80 °C2-8 h80-98%Used in one-pot Sonogashira/cyclization sequences. Highly efficient.[1][4]

Expert Insight: While both catalysts are effective, palladium systems often offer milder reaction conditions and broader functional group compatibility for simple cycloisomerization. However, for one-pot syntheses starting from o-halophenols and terminal alkynes, the synergistic Pd/Cu system is unparalleled in its efficiency.[1][4]

Synthesis from Phenols and Alkynes

This transformation involves the formation of both a C–C and a C–O bond. Copper catalysts particularly shine in this area, often utilizing air or molecular oxygen as a green terminal oxidant.

Catalyst SystemTypical LoadingOxidantSolventTemperatureYield RangeNotes
**Palladium (e.g., Pd(OAc)₂) **5 mol%Ag₂O, BQToluene, DCE100-120 °C60-85%Often requires stoichiometric silver or benzoquinone (BQ) oxidants.
Copper (e.g., CuI, CuCl) 10 mol%O₂ (air)DMF, DMSO100-130 °C70-93%Utilizes an inexpensive and environmentally benign oxidant.[11][13]

Expert Insight: For the direct coupling of phenols and alkynes, copper catalysis is generally superior due to its ability to use aerobic oxidation, avoiding costly and wasteful stoichiometric oxidants required by many palladium systems.[11] This makes the copper-mediated route more attractive for large-scale synthesis.

Intramolecular Cyclization of o-Haloaryl Ketones/Ethers

This route relies on the formation of the C–O bond via intramolecular coupling.

Catalyst SystemStarting MaterialBaseLigandYield RangeNotes
Palladium (e.g., Pd₂(dba)₃) o-Bromobenzyl ketonesCs₂CO₃N-heterocyclic carbene (NHC)85-98%Provides a straightforward route to 2-arylbenzofurans.[9]
Copper (e.g., CuI) o-Bromobenzyl ketonesK₂CO₃Phenanthroline70-90%A classic and cost-effective method, though may require higher temperatures.[9]

Expert Insight: Palladium catalysis, particularly with modern NHC ligands, has expanded the scope and efficiency of the cyclization of o-halobenzyl ketones, often providing higher yields under milder conditions compared to traditional copper systems.[9]

Experimental Protocols: A Practical Guide

To ensure reproducibility, detailed experimental procedures are crucial. Below are representative, self-validating protocols for both palladium- and copper-catalyzed benzofuran syntheses.

Protocol 1: Palladium/Copper-Catalyzed One-Pot Synthesis of 2-Substituted Benzofurans

This protocol is adapted from Sonogashira coupling/cyclization strategies.[1][4] It demonstrates the powerful synergy between palladium and copper.

Workflow Diagram:

G Start Combine Reactants (o-iodophenol, alkyne) Catalysts Add PdCl₂(PPh₃)₂, CuI, and Base (Et₃N) Start->Catalysts Reaction Stir at 60 °C (Monitor by TLC) Catalysts->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify End Isolate Pure Benzofuran Purify->End

Caption: Workflow for one-pot Pd/Cu-catalyzed benzofuran synthesis.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add dry triethylamine (Et₃N, 5 mL) as the solvent and base.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-substituted benzofuran.

Protocol 2: Copper-Catalyzed Aerobic Synthesis of Benzofurans from Phenols and Alkynes

This protocol is based on the work of Jiang and coworkers, showcasing a green chemistry approach.[11]

Step-by-Step Procedure:

  • To a 25 mL sealed tube, add the phenol (0.5 mmol, 1.0 equiv), the internal alkyne (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add dimethylformamide (DMF, 3 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours. The reaction is run under the ambient air in the sealed tube, which provides the necessary oxygen.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo, and purify the residue by flash column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the polysubstituted benzofuran.

Conclusion and Future Outlook

Both palladium and copper are exceptionally capable catalysts for benzofuran synthesis, each with a distinct profile of strengths and weaknesses.

  • Palladium is the catalyst of choice for reactions requiring broad functional group tolerance, intricate C-H functionalization pathways, and high efficiency in cross-coupling/cyclization tandem reactions. Its primary drawback is its high cost.

  • Copper represents a highly economical and sustainable alternative, particularly excelling in oxidative couplings that can utilize air as the terminal oxidant. It is a workhorse for specific C-O bond formations and is indispensable as a co-catalyst in many palladium-mediated processes.

The decision to use palladium versus copper is not a simple one and must be based on a careful analysis of the desired transformation, substrate complexity, and economic considerations. The synergistic use of both metals in co-catalytic systems often provides the most elegant and efficient solutions. Future research will likely focus on developing more active and stable heterogeneous versions of these catalysts and further exploring earth-abundant metal alternatives to expand the synthetic chemist's toolkit for constructing these vital heterocyclic scaffolds.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, [Link][2][3][4]

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  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate, [Link]

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  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, [Link][7]

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Navigating the Structure-Activity Landscape of Benzofuranones: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Structure-Activity Relationships (SAR) of benzofuranone analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. While specific SAR studies on 4-methyl-2-benzofuran-1(3H)-one are not extensively available in the current body of scientific literature, this guide will delve into the well-established SAR of the broader benzofuran and benzofuranone scaffolds. The principles derived from these related analogs offer invaluable insights for the rational design of novel therapeutic agents based on the this compound core. We will explore the synthesis of these compounds and their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from peer-reviewed studies.

The Benzofuranone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuranone moiety, a fusion of a benzene and a furanone ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1][2] This structural motif has been extensively explored by medicinal chemists, leading to the discovery of derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8] The versatility of the benzofuranone core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

Deciphering the Structure-Activity Relationship: A Multi-faceted Approach

The biological activity of benzofuranone analogs is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is paramount for the design of potent and selective drug candidates.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran and its derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes in cell signaling pathways, such as protein kinases.[9][10][11][12]

  • Halogenation: The introduction of halogen atoms, such as bromine, to the benzofuran ring or its substituents has been shown to enhance cytotoxic activity against various cancer cell lines.[3][6] For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxicity against leukemia cells.[3]

  • Substitution at the 2- and 3-positions: Modifications at these positions are crucial for anticancer potency. The introduction of aryl groups, heterocyclic rings (like imidazole and quinazolinone), and carboxamide moieties has yielded compounds with significant inhibitory effects on cancer cell growth.[3][5]

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active moieties, such as piperazine, has led to the development of potent and selective anticancer agents.[10][11]

Table 1: Comparative Anticancer Activity of Representative Benzofuran Analogs

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
1 Bromine on 3-methyl groupK562 (Leukemia)5[3]
16b 3-methyl, p-methoxy on phenylA549 (Lung Cancer)1.48[5]
14c 3-oxadiazolyl, bromo on phenylHCT116 (Colon Cancer)3.27[5]
9h 3-(piperazinylmethyl), acylhydrazone tailPanc-1 (Pancreatic)0.94[11]
Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics and antifungals. Benzofuran derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.[4][13][14][15]

  • Hydroxyl Group at C-6: The presence of a hydroxyl group at the C-6 position of the benzofuran ring appears to be critical for antibacterial activity.[4]

  • Substituents at the C-2 Position: The introduction of phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position has been associated with good antibacterial activity.[4]

  • Fused Heterocyclic Systems: The condensation of the benzofuran ring with other heterocyclic systems, such as pyrimidin-4(3H)-one, has yielded derivatives with considerable antibacterial and antifungal properties.[4]

Table 2: Comparative Antimicrobial Activity of Representative Benzofuran Analogs

Compound IDModificationsMicroorganismMIC (µg/mL)Reference
15, 16 6-hydroxyl groupVarious bacteria0.78-3.12[4]
38 Ketoxime with cyclobutyl groupS. aureus0.039[4]
1 Aza-benzofuranS. aureus12.5[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[8][14]

  • Aza-benzofurans: The incorporation of a nitrogen atom into the benzofuran scaffold has been shown to be beneficial for anti-inflammatory activity, with some aza-benzofuran compounds exhibiting significant inhibition of nitric oxide release in macrophages.[14]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of benzofuranone analogs.

General Synthetic Procedure for Benzofuran Derivatives

The synthesis of benzofuran derivatives often starts from substituted phenols and involves cyclization reactions to form the fused ring system.

Synthesis_Workflow A Substituted Phenol C Base-catalyzed Condensation A->C B α-Halo Ketone/Ester B->C D Cyclization C->D E Substituted Benzofuran D->E F Further Functionalization E->F G Target Analogs F->G MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H SAR_Summary cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_Antiinflammatory Anti-inflammatory Activity A Halogenation at various positions B Aryl/heterocyclic substitution at C2/C3 C Hybrid molecules (e.g., with piperazine) D Hydroxyl group at C6 E Aryl/furan substitution at C2 F Fused heterocyclic rings G Aza-benzofuran scaffold Benzofuran Benzofuran Scaffold Benzofuran->A enhances Benzofuran->B crucial Benzofuran->C improves Benzofuran->D critical Benzofuran->E beneficial Benzofuran->F enhances Benzofuran->G beneficial

Caption: Key SAR takeaways for the benzofuran scaffold.

Conclusion and Future Directions

The benzofuran and benzofuranone scaffolds represent a rich source of chemical diversity for the discovery of new therapeutic agents. While direct SAR studies on this compound are currently limited, the extensive research on related analogs provides a solid foundation for the rational design of novel compounds. Future research should focus on the systematic exploration of substitutions on the this compound core, guided by the SAR principles outlined in this guide. The integration of computational modeling and in vitro screening will be instrumental in accelerating the identification of lead compounds with improved potency, selectivity, and drug-like properties.

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  • Le, T. N., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(15), 4983. [Link]

  • Gecibesler, I. H., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 8(30), 27151-27167. [Link]

  • Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-4774. [Link]

  • Kondo, T., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 65(15), 10466-10483. [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2014). Cancer Research, 74(19 Supplement), 2531. [Link]

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A Senior Application Scientist's Guide to the Robust Quantification of Benzofuranone Derivatives: A Comparative Analysis of Validated HPLC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate quantification of benzofuranone derivatives is paramount. These heterocyclic compounds form the backbone of numerous pharmacologically active agents, exhibiting a wide spectrum of activities including antipsychotic, antioxidant, and anticancer properties.[1][2][3][4] The journey from synthesis to clinical application necessitates a rigorous analytical framework to ensure the quality, safety, and efficacy of these potential therapeutics. This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of benzofuranone derivatives, offering insights into methodological choices and validation strategies grounded in scientific expertise and regulatory expectations.

The Analytical Imperative: Why HPLC-MS Dominates

The quantification of benzofuranone derivatives in complex matrices, such as biological fluids or pharmaceutical formulations, presents unique challenges. The inherent complexity of these samples and the often-low concentrations of the analytes demand a technique with high sensitivity, selectivity, and robustness. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile and thermally stable compounds, HPLC-MS is generally preferred for the broader range of non-volatile and thermally labile benzofuranone derivatives.[5]

The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool. HPLC excels at separating individual components within a mixture, while MS offers highly sensitive and specific detection, enabling precise identification and quantification. This combination is particularly advantageous for distinguishing between structurally similar derivatives and their metabolites.

A Comparative Look at HPLC-MS Methodologies

The choice of an HPLC-MS method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended application of the data. Below, we compare common approaches, supported by representative experimental data.

Reverse-Phase HPLC with Electrospray Ionization (ESI)-MS

This is the most widely adopted technique for the analysis of moderately polar benzofuranone derivatives.

  • Principle: Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. ESI is a soft ionization technique suitable for a wide range of polar and semi-polar molecules, minimizing fragmentation and preserving the molecular ion for accurate mass determination.[1][6]

  • Strengths:

    • Broad applicability to a wide range of benzofuranone structures.

    • High sensitivity and selectivity.

    • Robust and reproducible results.

  • Considerations:

    • Matrix effects can influence ionization efficiency, necessitating careful sample preparation and the use of internal standards.

    • Mobile phase composition (pH, organic modifier) must be optimized to achieve good chromatographic resolution and ionization efficiency.

Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

For highly polar benzofuranone derivatives that are poorly retained on reverse-phase columns, HILIC offers a viable alternative.

  • Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes.

  • Strengths:

    • Improved retention of very polar compounds.

    • Compatibility with ESI-MS.

  • Considerations:

    • Method development can be more complex than reverse-phase chromatography.

    • Equilibration times for the stationary phase can be longer.

Alternative Analytical Approaches: A Brief Overview

While HPLC-MS is often the gold standard, other techniques may be suitable for specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is an excellent choice for volatile and thermally stable benzofuranone derivatives. It often provides higher sensitivity and resolution than HPLC for suitable analytes.[5] However, derivatization may be required for non-volatile compounds, adding complexity to the workflow.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For routine quality control where high sensitivity is not the primary requirement, HPLC-UV can be a cost-effective and robust option.[1] Its limitation lies in its lower sensitivity and potential for interference from co-eluting impurities that also absorb UV light.

Data Presentation: A Comparative Summary

The following tables summarize typical performance characteristics of validated HPLC-MS methods for the quantification of representative benzofuranone derivatives. These values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation.

Table 1: Comparative Performance of Analytical Methods for Benzofuranone Derivatives

ParameterHPLC-ESI-MSGC-MSHPLC-UV
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) 0.01 - 1 ng/mL0.01 - 0.1 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL0.05 - 0.5 ng/mL5 - 30 ng/mL
Sample Throughput ModerateHigh (with autosampler)High
Derivatization Required NoPotentiallyNo

Data synthesized from multiple sources for illustrative purposes.[5]

Experimental Protocols: A Validated HPLC-MS Workflow

Adherence to a rigorously validated protocol is the cornerstone of reliable quantitative analysis. The following outlines a comprehensive, step-by-step methodology for a typical HPLC-MS analysis of a benzofuranone derivative, grounded in the principles of regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11][12][13][14][15][16][17]

Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][15]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting & Implementation MD_Start Define Analytical Target Profile (ATP) MD_Opt Optimize Chromatographic & MS Parameters MD_Start->MD_Opt MD_End Establish System Suitability Criteria MD_Opt->MD_End MV_Specificity Specificity/ Selectivity MD_End->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Stability Stability MV_Robustness->MV_Stability Report Validation Report MV_Stability->Report Routine Routine Sample Analysis Report->Routine

Caption: A typical workflow for the development and validation of an analytical method.

Step-by-Step Experimental Protocol

1. Standard and Sample Preparation:

  • Rationale: Accurate preparation of standards and samples is critical for reliable quantification. The use of a suitable solvent ensures complete dissolution and compatibility with the mobile phase.[1]

  • Procedure:

    • Accurately weigh a certified reference standard of the benzofuranone derivative.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For sample preparation (e.g., from a pharmaceutical formulation), accurately weigh a portion of the sample, dissolve in a suitable solvent, and dilute to a concentration within the calibration range.[1] Filtration through a 0.45 µm filter is recommended to remove particulates.

2. HPLC-MS Instrumentation and Conditions:

  • Rationale: The choice of column, mobile phase, and MS parameters is crucial for achieving optimal separation and detection. A gradient elution is often employed to effectively separate the analyte from matrix components.

  • Typical Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive or negative, depending on the analyte's properties.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [9][12][14][15][16]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The linearity is evaluated by the correlation coefficient (r²), which should typically be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and is expressed as the percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Signaling Pathways and the Role of Benzofuranones

To provide context for the importance of accurate quantification, it is helpful to visualize the biological pathways in which benzofuranone derivatives may exert their effects. For instance, some derivatives have been investigated for their potential to modulate signaling pathways involved in cancer.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->Receptor KinaseCascade Intracellular Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factors KinaseCascade->TranscriptionFactor CellularResponse Cell Proliferation, Angiogenesis, Survival TranscriptionFactor->CellularResponse Benzofuranone Benzofuranone Derivative Benzofuranone->Receptor Inhibition Benzofuranone->KinaseCascade Inhibition

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the kinase cross-reactivity profile of 4-methyl-2-benzofuran-1(3H)-one, a compound belonging to the benzofuran class of molecules known for diverse biological activities.[1][2][3] Understanding a compound's selectivity is a critical step in drug discovery and chemical biology to minimize off-target effects and accurately interpret experimental results.[4][5]

Here, we will explore the kinase inhibition profile of this compound in the context of other well-characterized kinase inhibitors, provide detailed experimental protocols for assessing kinase selectivity, and offer insights into the interpretation of profiling data.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5][6] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized medicine, with 73 such drugs approved by the FDA as of September 2021.[7]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] A non-selective inhibitor can interact with multiple kinases, leading to unexpected biological effects, toxicity, or confounding experimental data.[5][8] Therefore, comprehensive kinase selectivity profiling—screening a compound against a broad panel of kinases—is an indispensable part of the inhibitor development and validation process.[4][9] This "compound-centric" approach helps to identify the full range of kinase targets for a particular molecule.[9]

This guide focuses on this compound, a representative of the benzofuran scaffold which has been explored for inhibitory activity against various kinases, including GSK-3β and CDK2.[1][10][11] By profiling its activity across a wide array of kinases, we can build a comprehensive "selectivity map" that informs its potential applications and liabilities as a research tool or therapeutic lead.

Comparative Kinase Profiling: Context is Key

To understand the selectivity of this compound, its inhibition profile must be compared against benchmarks with known properties. For this guide, we will use two archetypal inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor.[7][12][13] It is often used as a positive control in kinase assays but is too non-selective for therapeutic use.[7][14]

  • Dasatinib: An FDA-approved drug that is a potent inhibitor of BCR-ABL and Src family kinases.[15][16][17] While highly potent against its primary targets, it is known to have a wider inhibition profile than some other approved inhibitors like Imatinib.[16][18]

The Profiling Strategy

A common and effective strategy for initial cross-reactivity profiling is to screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large kinase panel.[9] This approach efficiently identifies potential off-target interactions. Any significant inhibition observed in this primary screen warrants further investigation through dose-response studies to determine potency (IC50).

The workflow for such a study is outlined below:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Analysis Compound Test Compound (this compound) Screen Broad Kinase Panel Screen (e.g., >400 kinases) Single Concentration (e.g., 10 µM) Compound->Screen Hit_ID Identify 'Hits' (% Inhibition > Threshold, e.g., 50%) Screen->Hit_ID IC50 Dose-Response Assay (IC50 Determination) For identified 'Hits' Hit_ID->IC50 Advance Hits Controls Benchmark Controls (Staurosporine, Dasatinib) Profile Generate Selectivity Profile IC50->Profile Comparison Compare vs. Benchmarks Profile->Comparison

Caption: Kinase inhibitor profiling workflow.

Illustrative Comparison Data

The following table presents hypothetical but representative data from a broad kinase panel screen. The values indicate the percentage of kinase activity remaining at a 10 µM inhibitor concentration. A lower number signifies stronger inhibition.

Kinase TargetKinase FamilyThis compound (% Activity)Dasatinib (% Activity)Staurosporine (% Activity)
PI3Kα Lipid Kinase15 955
PI3Kβ Lipid Kinase22 988
mTOR PI3K-related45 8512
ABL1Tyrosine Kinase95<1 2
SRCTyrosine Kinase88<1 1
LCKTyrosine Kinase922 3
EGFRTyrosine Kinase984815
CDK2/CycACMGC35 6510
GSK3βCMGC48 729
PKAAGC99894
ROCK1AGC975518
AURKAOther964025

Data Interpretation:

  • This compound: This hypothetical profile suggests the compound is a moderately potent inhibitor primarily targeting the PI3K family and related kinases like mTOR, which aligns with its known mechanism of action.[6][19][20][21][22] It also shows some activity against CDK2 and GSK3β, consistent with findings for other benzofuran-based molecules.[1][10][11] Crucially, it shows high selectivity against the tyrosine kinases (ABL1, SRC, LCK) that are potently inhibited by Dasatinib.

  • Dasatinib: As expected, Dasatinib shows potent inhibition of its primary targets (ABL1, SRC, LCK).[15][17] However, the data also reveals its broader activity, with moderate inhibition of EGFR, ROCK1, and AURKA, illustrating its multi-kinase inhibitor profile.[16][18]

  • Staurosporine: This compound demonstrates its classic non-selective profile, potently inhibiting kinases across all families, including lipid, tyrosine, CMGC, and AGC kinases.[12][13][14]

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

To validate the primary hits and determine inhibitor potency (IC50), a robust biochemical assay is required.[4] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[23] It is suitable for a broad range of kinases and offers high sensitivity.[23]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction occurs, where the kinase converts ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial ADP concentration.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate ATP ATP ADP ADP ATP->ADP Kinase Activity Inhibitor Inhibitor (e.g., Benzofuran) Inhibitor->ADP Inhibition ADP_detect ADP ADP->ADP_detect Transfer to Detection ATP_detect ATP ADP_detect->ATP_detect Kinase Detection Reagent Light Luminescent Signal ATP_detect->Light Luciferase

Caption: Principle of the ADP-Glo™ Assay.

Step-by-Step Protocol (IC50 Determination)

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) and control inhibitors

  • Kinase reaction buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). This will create a concentration range to determine the IC50.

    • Prepare identical dilution series for positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of 4x test compound dilution to the appropriate wells of the 384-well plate.

    • Add 1.25 µL of 4x kinase solution.

    • Initiate the reaction by adding 2.5 µL of 2x ATP/Substrate mix.

    • Causality Check: The reaction is initiated with the ATP/substrate mix because kinases are ATP-dependent. Pre-incubating the kinase with the inhibitor allows for binding to occur before the enzymatic reaction starts.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • First Detection Step (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates unused ATP, reducing background signal.

  • Second Detection Step (ADP to ATP Conversion & Luminescence):

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "No Inhibitor" (0% inhibition) and "No Kinase" (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the kinase cross-reactivity of this compound. The hypothetical data presented positions it as a selective inhibitor of the PI3K pathway with some activity against other kinases in the CMGC family. This profile makes it a potentially useful tool for studying PI3K signaling, but researchers should be aware of its potential off-target effects on kinases like CDK2 and GSK3β, especially when used at higher concentrations.

The comparison with the promiscuous inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib provides essential context, highlighting the relative selectivity of the benzofuran compound. The provided ADP-Glo™ protocol offers a reliable method for validating these initial findings and establishing robust potency data.

Further characterization could involve expanding the profiling to include cellular assays that measure target engagement and downstream pathway modulation, providing a more complete picture of the compound's activity in a physiological context.[9][24] Large-scale profiling studies using diverse compound scaffolds will continue to be an information-rich approach for inhibitor development.[25]

References

  • Miduturu, C. V., & Kulkarni, A. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Protein kinase inhibition of clinically important staurosporine analogues. Protein kinase inhibition of clinically important staurosporine analogues. [Link]

  • Raj, H. G., et al. (1998). A novel mechanism for the inhibition of biological membrane lipid peroxidation by dioxygenated 4-methylcoumarins mediated by the formation of a stable ADP-Fe-inhibitor mixed ligand complex. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Lovera, S., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • Więckowska, A., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

  • Du, L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports. [Link]

  • Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • ResearchGate. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. [Link]

  • Kanehisa Laboratories. KEGG PI3K-Akt signaling pathway - Homo sapiens (human). [Link]

  • Giansanti, P., et al. (2014). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • van der Watt, M. E., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry. [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • ASCO Daily News. (2026, January 15). Examining the Impact of ASXL1 Mutations in Newly Diagnosed CML-CP. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • ResearchGate. Comparison of kinase inhibition profiles for imatinib and dasatinib. [Link]

  • CUSABIO. PI3K-Akt signaling pathway. [Link]

  • Wikipedia. Akt/PKB signaling pathway. [Link]

  • Nanolive. Article: Staurosporine-induced cell death. [Link]

  • PubChem. 8-[(2R)-2-methoxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(2-methyl-5-oxo-2H-furan-3-yl)-2,8-diazaspiro[4.5]decan-1-one. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzofurans: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3][4][5][6] The inherent biological activities and unique photophysical properties of these compounds have driven the continuous development of novel and efficient synthetic methodologies for their construction. This guide provides a comparative analysis of the most prevalent and impactful synthetic routes to substituted benzofurans, offering insights into their mechanisms, practical applications, and relative merits. This document is intended for researchers and professionals in drug development and organic synthesis, providing the necessary data to make informed decisions when selecting a synthetic strategy.

Classical Approaches: The Perkin Rearrangement

First reported in 1870, the Perkin rearrangement represents a classical approach to benzofuran synthesis, specifically for producing benzofuran-2-carboxylic acids from 3-halocoumarins.[7][8][9]

Mechanism and Experimental Rationale

The reaction proceeds via a base-catalyzed ring contraction of a 2-halocoumarin. The mechanism involves the initial opening of the lactone ring by a hydroxide ion to form a phenolate and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenolate onto the vinyl halide, leading to the formation of the benzofuran ring.[7][9] The choice of a strong base, such as sodium hydroxide, is critical to facilitate the initial ring-opening step. The reaction is typically conducted in an alcoholic solvent. Modern adaptations of this method often employ microwave irradiation to significantly reduce reaction times from hours to minutes while maintaining high yields.[9]

Generalized Experimental Protocol: Microwave-Assisted Perkin Rearrangement[9]
  • A 3-halocoumarin (1.0 eq.) is dissolved in ethanol in a microwave-safe vessel.

  • An aqueous solution of sodium hydroxide (2.0-3.0 eq.) is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation (e.g., 300W) for a short duration (typically 5-10 minutes), with the temperature monitored (e.g., around 80°C).

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid product, a benzofuran-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Transition-Metal Catalysis: The Modern Powerhouse

Transition-metal-catalyzed reactions have revolutionized the synthesis of benzofurans, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[2][3][10] Key among these are the Heck and Sonogashira reactions.

a) Intramolecular Heck Cyclization

The intramolecular Heck reaction provides a powerful means to construct the benzofuran ring through the formation of a C-C bond. This typically involves the palladium-catalyzed cyclization of an o-alkenylphenol or a related derivative.[2][11][12][13][14]

Mechanism and Experimental Rationale

The catalytic cycle generally begins with the oxidative addition of a palladium(0) species to an aryl halide (or triflate). The resulting aryl-palladium(II) complex then undergoes an intramolecular migratory insertion with a tethered alkene. Subsequent β-hydride elimination regenerates the double bond in an exocyclic position, and reductive elimination of the palladium catalyst furnishes the benzofuran product and regenerates the active Pd(0) species. The choice of ligand, base, and solvent is crucial for optimizing the reaction and preventing side reactions.

b) Sonogashira Coupling Followed by Cyclization

This two-step, often one-pot, sequence is one of the most versatile and widely used methods for the synthesis of 2- and 2,3-disubstituted benzofurans.[2][15][16][17][18][19][20] It involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an o-halophenol or o-iodoanisole, followed by cyclization of the resulting o-alkynylphenol intermediate.

Mechanism and Experimental Rationale

The Sonogashira coupling itself proceeds through a catalytic cycle involving both palladium and copper. The subsequent cyclization can be promoted by various electrophiles or transition metals. For instance, electrophilic cyclization using iodine furnishes a 3-iodobenzofuran, which can be further functionalized.[16] Alternatively, the cyclization can be catalyzed by the palladium catalyst itself or other metals like copper, gold, or indium.[15][21] The "one-pot" nature of this reaction, where the cyclization reagent is added after the initial coupling, makes it highly efficient.[17][19]

Generalized Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization[16]
  • To a flask containing an o-iodoanisole (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent like triethylamine are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and a copper co-catalyst (e.g., CuI, 1 mol%).

  • The mixture is stirred at room temperature under an inert atmosphere until the coupling reaction is complete (monitored by TLC or GC-MS).

  • For electrophilic cyclization, the solvent is removed, the residue is redissolved in a solvent like CH₂Cl₂, and an electrophile such as iodine (2.0 eq.) is added.

  • The reaction is stirred until the cyclization is complete.

  • The reaction is quenched, and the product is purified by column chromatography.

The Intramolecular Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted for the formation of heterocyclic rings, including benzofurans.[3][22][23][24][25] This approach typically involves the reaction of an o-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.

Mechanism and Experimental Rationale

The reaction begins with the formation of a phosphonium ylide from the o-hydroxybenzyltriphenylphosphonium salt in the presence of a base. This ylide then reacts with an acyl chloride. The key step is the intramolecular Wittig reaction, where the phenoxide attacks the carbonyl group, leading to an oxaphosphetane intermediate which then collapses to form the benzofuran and triphenylphosphine oxide. This method is particularly useful for the synthesis of 2-substituted benzofurans.[23][24]

Generalized Experimental Protocol: Intramolecular Wittig Synthesis of 2-Arylbenzofurans[24]
  • (2-Hydroxybenzyl)triphenylphosphonium bromide (1.0 eq.) is suspended in a suitable solvent like dichloromethane.

  • A base, such as triethylamine (2.0-3.0 eq.), is added, followed by the addition of an aroyl chloride (1.0 eq.).

  • The reaction mixture is stirred at room temperature until completion.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield the 2-arylbenzofuran.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular substituted benzofuran depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group compatibility, and scalability. The following table provides a comparative overview of the discussed methods.

Synthetic Route Typical Yields Substrate Scope Advantages Disadvantages
Perkin Rearrangement High to excellent[9]Limited to benzofuran-2-carboxylic acids from 3-halocoumarins.Simple procedure, high yields, microwave-assisted protocols are very fast.Limited substrate scope, requires preparation of the coumarin precursor.
Intramolecular Heck Cyclization Good to excellent[12]Broad scope for 2- and 2,3-disubstituted benzofurans. Tolerates a variety of functional groups.High functional group tolerance, convergent.Requires transition metal catalyst, which can be expensive. Potential for side reactions.
Sonogashira Coupling/Cyclization Good to excellent[2][15][16]Very broad scope for 2- and 2,3-disubstituted benzofurans. A wide range of alkynes and aryl halides can be used.Highly versatile, often a one-pot procedure, allows for diverse substitution patterns.Requires palladium and copper catalysts. Some terminal alkynes can be unstable.
Intramolecular Wittig Reaction Moderate to good[23][24]Good for 2-substituted benzofurans.Metal-free (in the key cyclization step), mild reaction conditions.Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.

Decision-Making Workflow for Benzofuran Synthesis

The selection of an appropriate synthetic route can be visualized as a decision-making process, as illustrated in the following diagram.

G cluster_options Primary Synthetic Choices start Desired Benzofuran Substitution Pattern is_2_cooh Is the target a benzofuran-2-carboxylic acid? start->is_2_cooh is_2_sub Is the target a 2-substituted benzofuran? is_2_cooh->is_2_sub No perkin Perkin Rearrangement is_2_cooh->perkin Yes is_2_3_disub Is the target a 2,3-disubstituted benzofuran? is_2_sub->is_2_3_disub No wittig Intramolecular Wittig is_2_sub->wittig Yes sonogashira Sonogashira/Cyclization is_2_3_disub->sonogashira Yes heck Intramolecular Heck is_2_3_disub->heck Yes other Consider other methods (e.g., O-arylation/cyclization) is_2_3_disub->other Other patterns G cluster_synthesis Synthesis cluster_purification Purification & Characterization start_mat Starting Material Selection & Preparation reaction Reaction Setup & Execution start_mat->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization final_product Pure Substituted Benzofuran characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of benzofurans.

Conclusion

The synthesis of substituted benzofurans is a mature field with a diverse array of reliable and efficient methods. Classical methods like the Perkin rearrangement still hold value for specific applications, particularly with modern enhancements like microwave assistance. However, the versatility, broad substrate scope, and high efficiency of transition-metal-catalyzed methods, such as the intramolecular Heck reaction and the Sonogashira coupling/cyclization sequence, have established them as the dominant strategies in contemporary organic synthesis. The intramolecular Wittig reaction offers a valuable metal-free alternative for certain substitution patterns. The choice of the optimal synthetic route requires a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative data to aid researchers in making these critical decisions, ultimately accelerating the discovery and development of novel benzofuran-containing compounds.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Reddy, M. S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH. Retrieved from [Link]

  • Cravotto, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4479.
  • Reddy, B. V. S., et al. (2023). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Retrieved from [Link]

  • Yao, T., Yue, D., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292.
  • Stoltz, B. M., & Ferreira, E. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC - NIH. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

  • ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Ghosh, P., et al. (2016). Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. Inorganic Chemistry, 55(17), 8676-8685.
  • ResearchGate. (n.d.). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. Retrieved from [Link]

  • PubMed. (n.d.). Some recent approaches to the synthesis of 2-substituted benzofurans. Retrieved from [Link]

  • RSC Publishing. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

  • Chemtracts. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Retrieved from [Link]

  • Cravotto, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • EurekAlert!. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Retrieved from [Link]

  • Wipf Group. (2004). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Retrieved from [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • NIH. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • ACS Publications. (2024). Room temperature C-H arylation of benzofurans by aryl iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. Retrieved from [Link]

  • RSC Publishing. (2012). A general and chemoselective synthesis of highly functional benzofurans, benzothiophenes and indoles via intramolecular Wittig reactions. Retrieved from [Link]

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Sources

A Comparative Guide to the In Vivo Efficacy of 4-Methyl-2-Benzofuran-1(3H)-one vs. Phthalide in a Murine Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuranone scaffold, a core structure present in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Phthalide, the parent compound of the isobenzofuran-1(3H)-one class, has demonstrated anti-inflammatory properties. Chemical modification of such scaffolds is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of a methyl group to the phthalide core, yielding 4-methyl-2-benzofuran-1(3H)-one, represents a strategic modification to probe structure-activity relationships (SAR). This guide provides a comprehensive framework for a head-to-head comparison of the in vivo efficacy of this compound and its parent compound, phthalide, in a validated murine model of acute inflammation.

The central hypothesis is that the addition of a methyl group at the 4-position will enhance the anti-inflammatory efficacy of the parent phthalide molecule. This enhancement may be attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability and target engagement, or steric interactions that favor a more active conformation at the molecular target. This guide will detail the experimental design, protocols, and expected data outcomes for a rigorous preclinical evaluation.

Rationale for Therapeutic Target Selection: Acute Inflammation

Phthalide and its derivatives have been reported to possess significant anti-inflammatory activity.[3][4][5][6] The mechanism often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are critical drivers of the inflammatory response. Given this precedent, a murine model of lipopolysaccharide (LPS)-induced acute inflammation is an appropriate and well-characterized system to compare the potential efficacy of this compound against its parent compound.

Signaling Pathway: LPS-Induced Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways that culminate in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

LPS_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Gene Expression Phthalides Phthalide & Derivatives (Hypothesized Point of Inhibition) Phthalides->IKK Inhibits

Caption: Hypothesized mechanism of phthalide derivatives in the LPS-induced inflammatory pathway.

Comparative In Vivo Efficacy Study: Experimental Design

This section outlines a detailed protocol for a comparative study in a murine model. The objective is to determine if this compound exhibits superior anti-inflammatory activity compared to phthalide.

Experimental Workflow

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Laboratory Professionals in Research and Development

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-methyl-2-benzofuran-1(3H)-one. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds; it includes ensuring their entire lifecycle, including disposal, is managed with precision and adherence to the highest safety and environmental standards. This guide is designed to build on your existing expertise by providing not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating and trustworthy workflow.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal protocol, a thorough understanding of the substance is paramount. This compound is a heterocyclic compound whose properties dictate its handling and disposal requirements. While specific toxicity and environmental fate data for this exact compound are not extensively published, its structural class and general chemical properties allow us to establish a robust disposal framework based on established principles of chemical waste management.

The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] This regulation mandates that any chemical waste that is flammable, corrosive, reactive, or toxic must be managed as hazardous waste. Given the organic nature of this compound, it must be treated as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.[2]

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈O₂PubChem[3]
Molecular Weight 148.16 g/mol PubChem[3]
Physical State Solid (presumed at room temp.)Inferred from structure
Solubility Limited data; likely soluble in organic solvents.General chemical principles
Known Hazards Specific data lacking; treat as potentially harmful. Sister compounds in the benzofuran class can be skin/eye irritants or harmful if swallowed.[4]Precautionary Principle

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This workflow is designed to ensure compliance and minimize risk to personnel and the environment.

Step 1: Waste Characterization and Segregation

Causality: The first and most critical step is to correctly identify the waste stream. Improper segregation can lead to dangerous chemical reactions within a waste container.

  • Action: Treat all waste containing this compound, including pure unused product, reaction mixtures, and contaminated materials, as hazardous chemical waste.[2][5]

  • Segregation: This waste stream should be kept separate from other waste categories such as:

    • Strong acids and bases

    • Oxidizers

    • Aqueous waste

    • Acutely toxic or "P-listed" wastes

    • Radioactive or biological waste

Step 2: Proper Containerization

Causality: The integrity of the waste container is essential to prevent leaks and environmental contamination. The container material must be chemically compatible with the waste.

  • Primary Container: Use a clean, leak-proof container with a secure, screw-on cap.[6] Glass or high-density polyethylene (HDPE) bottles are generally suitable for organic compounds. Ensure the container is not compromised (no cracks or rust).[5]

  • Secondary Containment: Always place the primary waste container within a larger, chemically compatible secondary container, such as a lab tray or dishpan.[6] This is a critical safeguard to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[6]

Step 3: Accurate and Compliant Labeling

Causality: Precise labeling is a legal requirement and is crucial for the safety of EHS personnel who will handle the container. Incomplete or incorrect labels are a common reason for waste pickup refusal.

  • Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's EHS department.[1][2]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[1]

    • The full, unabbreviated chemical name: "this compound".

    • For mixtures, list all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[1]

    • The date waste accumulation began.

    • The name and contact information of the principal investigator and the laboratory location (building and room number).[1]

    • Checkmarks for the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard if applicable).

Step 4: Safe Accumulation and Storage

Causality: Safe storage practices within the lab prevent accidents and ensure compliance with accumulation time and quantity limits.

  • Location: Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the lab personnel.

  • Conditions: Keep the container sealed at all times, except when adding waste.[5][6] Store away from heat, sparks, or open flames.

  • Time and Quantity Limits: Be aware of regulatory limits. Typically, labs must not accumulate more than 55 gallons of hazardous waste. Once a container is full, it must be moved to a central storage area or collected by EHS within a specified timeframe (e.g., 3 days).[6] All waste must be collected within 90 days from the start of accumulation.[6]

Step 5: Arranging for Disposal

Causality: Final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound manner, typically through high-temperature incineration for organic compounds.

  • Action: Once your waste container is full or you are approaching the accumulation time limit, submit a hazardous waste collection request to your institution's EHS department.[1] This is often done through an online portal or by submitting a specific form.[1]

  • Do Not:

    • Pour this compound down the drain.[7]

    • Dispose of it in the regular trash.[7]

    • Allow it to evaporate in a fume hood as a method of disposal.[2]

Step 6: Decontamination of Empty Containers and Glassware

Causality: Residual amounts of chemicals in "empty" containers can still pose a hazard. Proper decontamination is necessary before the container can be disposed of as non-hazardous trash.

  • Procedure: An "empty" container that held a non-acutely hazardous chemical must be triple-rinsed.[2][5]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Collect all rinsate as hazardous waste in your designated waste container.[5]

    • After triple-rinsing, allow the container to air dry completely.

    • Deface or remove the original chemical label and the hazardous waste label.[2]

    • The clean, dry, and unlabeled container can now be disposed of in the regular trash or recycling, depending on institutional policy.[2]

Visualizing the Disposal Workflow

The following diagram provides a clear, at-a-glance decision-making flowchart for the disposal process of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) characterize Characterize as Hazardous Chemical Waste start->characterize containerize Select Compatible Container (Glass or HDPE, Screw Cap) characterize->containerize label Affix 'Hazardous Waste' Tag (Complete all fields accurately) containerize->label store Store in Secondary Containment in Satellite Accumulation Area label->store is_full Container Full or 90-day limit approaching? store->is_full request_pickup Submit Waste Collection Request to EHS is_full->request_pickup Yes add_waste Continue to Add Waste (Keep container closed when not in use) is_full->add_waste No end EHS Collects Waste for Final Disposal request_pickup->end add_waste->store

Caption: Decision workflow for compliant waste management.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of chemical reagents like this compound is a non-negotiable aspect of professional laboratory practice. By following this structured, science-backed protocol, you not only ensure the safety of yourself and your colleagues but also uphold your commitment to environmental stewardship and regulatory compliance. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management in your facility.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • PubChem Compound Summary for CID 638755, this compound . National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-benzofuran-1(3H)-one
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.